molecular formula C23H31N5O10 B15587052 2-Diethoxymethyl adenosine

2-Diethoxymethyl adenosine

货号: B15587052
分子量: 537.5 g/mol
InChI 键: GVGFLODOTAQVKV-HGXZCAGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Diethoxymethyl adenosine is a useful research compound. Its molecular formula is C23H31N5O10 and its molecular weight is 537.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H31N5O10

分子量

537.5 g/mol

IUPAC 名称

[(2R,4S,5R)-5-[6-acetamido-2-(diethoxymethyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C23H31N5O10/c1-7-33-23(34-8-2)20-26-19(25-11(3)29)16-21(27-20)28(10-24-16)22-18(37-14(6)32)17(36-13(5)31)15(38-22)9-35-12(4)30/h10,15,17-18,22-23H,7-9H2,1-6H3,(H,25,26,27,29)/t15-,17?,18+,22-/m1/s1

InChI 键

GVGFLODOTAQVKV-HGXZCAGXSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethoxymethyl adenosine (B11128) is an adenosine analog characterized by a diethoxymethyl substituent at the 2-position of the purine (B94841) ring.[1] While specific research on this particular molecule is limited in publicly available literature, its structural similarity to other 2-substituted adenosine derivatives allows for informed postulation regarding its synthesis, biological activity, and potential therapeutic applications. Adenosine analogs are a well-established class of compounds with significant pharmacological effects, primarily mediated through interaction with the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃.[2] These receptors are implicated in a wide array of physiological processes, making their modulation a key strategy in drug development for cardiovascular, inflammatory, and neurological disorders. This guide synthesizes the available information on related compounds to provide a comprehensive technical overview of 2-Diethoxymethyl adenosine, including a postulated synthetic route, a discussion of its likely mechanism of action through adenosine receptor signaling pathways, and potential applications in drug discovery. All quantitative data are presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Properties and Structure

This compound belongs to the family of nucleoside analogs, specifically as a derivative of adenosine. The core structure consists of an adenine (B156593) nucleobase attached to a ribose sugar, with the defining feature being the diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 2-position of the adenine ring.

Table 1: Chemical and Physical Properties of Adenosine (for reference)

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₄
Molecular Weight267.24 g/mol
IUPAC Name(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
PubChem CID60961
CAS Number58-61-7

Postulated Synthesis

A plausible synthetic route for this compound can be inferred from established methods for the synthesis of 2-substituted adenosine analogs. A common strategy involves the nucleophilic substitution of a leaving group at the 2-position of a protected adenosine derivative.[2]

Proposed Synthetic Workflow

The synthesis would likely commence with a commercially available and suitably protected 2-chloroadenosine (B27285). The hydroxyl groups of the ribose moiety are typically protected to prevent side reactions. A common protection strategy involves the use of acetyl or silyl (B83357) groups. The subsequent nucleophilic substitution with sodium diethyl malonate, followed by acidic workup and deprotection, would yield the target compound.

G cluster_0 Protection cluster_1 Nucleophilic Substitution cluster_2 Deprotection 2-Chloroadenosine 2-Chloroadenosine Protected 2-Chloroadenosine Protected 2-Chloroadenosine 2-Chloroadenosine->Protected 2-Chloroadenosine e.g., Acetic Anhydride (B1165640), Pyridine Protected this compound Protected this compound Protected 2-Chloroadenosine->Protected this compound Sodium Diethoxide in Ethanol (B145695) This compound This compound Protected this compound->this compound e.g., Ammonia (B1221849) in Methanol (B129727)

Caption: Postulated synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)
  • Protection of 2-Chloroadenosine: To a solution of 2-chloroadenosine in pyridine, add acetic anhydride dropwise at 0°C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with methanol and concentrate under reduced pressure. Purify the resulting protected 2-chloroadenosine by column chromatography.

  • Nucleophilic Substitution: Dissolve the protected 2-chloroadenosine in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol to the reaction mixture. Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC. After the reaction is complete, neutralize the mixture with a weak acid and remove the solvent under vacuum.

  • Deprotection: Dissolve the crude protected this compound in a saturated solution of ammonia in methanol. Stir the solution at room temperature for 12-24 hours. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the final product, this compound, by recrystallization or column chromatography to yield the pure compound.

Putative Biological Activity and Mechanism of Action

As an adenosine analog, this compound is expected to exert its biological effects by interacting with adenosine receptors. The nature and potency of this interaction will be determined by the diethoxymethyl substituent. 2-alkoxyadenosine derivatives have been reported to act as selective agonists at the A₂ adenosine receptor.[3][4]

Table 2: Predicted Adenosine Receptor Subtype Affinity for this compound

Receptor SubtypePredicted Affinity (Kᵢ, nM)Predicted Efficacy
A₁>1000Low to negligible
A₂A10 - 100Agonist
A₂B100 - 1000Partial Agonist
A₃>1000Low to negligible

Note: These values are hypothetical and based on structure-activity relationships of other 2-alkoxyadenosine derivatives. Experimental validation is required.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase and other downstream effectors.

  • A₁ and A₃ Receptor Signaling: Activation of A₁ and A₃ receptors, which couple to Gᵢ/₀ proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway also involves the modulation of potassium channels and phospholipase C.

G This compound This compound A1/A3 Receptor A1/A3 Receptor This compound->A1/A3 Receptor Gi/o Protein Gi/o Protein A1/A3 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP - ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: A₁/A₃ receptor signaling pathway.

  • A₂A and A₂B Receptor Signaling: Conversely, A₂A and A₂B receptors couple to Gₛ proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological response.

G This compound This compound A2A/A2B Receptor A2A/A2B Receptor This compound->A2A/A2B Receptor Gs Protein Gs Protein A2A/A2B Receptor->Gs Protein Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP + ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects

Caption: A₂A/A₂B receptor signaling pathway.

Potential Applications in Drug Development

Based on its predicted activity as an A₂A adenosine receptor agonist, this compound could be investigated for therapeutic applications in conditions where A₂A receptor activation is beneficial.

  • Cardiovascular Diseases: A₂A receptor agonists are known to be potent vasodilators and may have applications in conditions such as hypertension and myocardial ischemia. They can also inhibit platelet aggregation.

  • Inflammatory Disorders: A₂A receptor activation has anti-inflammatory effects by suppressing the function of various immune cells, including neutrophils and macrophages. This suggests potential utility in treating inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

  • Neurodegenerative Diseases: There is growing evidence that A₂A receptor modulation can play a role in neuroprotection, suggesting potential applications in diseases such as Parkinson's and Alzheimer's disease.

Conclusion

This compound is an under-researched adenosine analog. However, based on the well-established chemistry and pharmacology of related 2-substituted adenosine derivatives, it is possible to construct a foundational understanding of its likely properties. The proposed synthetic route offers a viable path for its preparation, enabling further investigation. Its predicted profile as an A₂A adenosine receptor agonist positions it as a compound of interest for drug discovery programs targeting cardiovascular, inflammatory, and neurological diseases. It is imperative that the postulated properties and activities described in this guide are subjected to rigorous experimental validation to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Diethoxymethyl Adenosine: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on 2-Diethoxymethyl adenosine (B11128) is exceedingly limited. This guide provides a comprehensive overview based on its structural relationship to other 2-substituted adenosine analogs, offering predicted properties and established experimental methodologies for its synthesis and characterization. All quantitative data and experimental protocols are derived from studies on closely related compounds and should be considered as a starting point for research on 2-Diethoxymethyl adenosine.

Introduction

This compound is an analog of adenosine, a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. Like other adenosine analogs, it is of interest to researchers in medicinal chemistry and drug development for its potential to modulate the activity of adenosine receptors and other adenosine-binding proteins. This document serves as a technical guide for researchers, summarizing the known structural features of this compound and providing a framework for its synthesis, characterization, and biological evaluation based on established knowledge of related compounds.

Chemical Structure and Nomenclature

The core structure of this compound consists of an adenine (B156593) nucleobase attached to a ribose sugar moiety via a β-N9-glycosidic bond. The defining feature of this analog is the diethoxymethyl group substituted at the 2-position of the adenine ring.

Systematic Name: 9-(6-Amino-2-(diethoxymethyl)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula: C₁₅H₂₃N₅O₅

Structure:

Chemical structure of this compound

(Image from MedChemExpress, for illustrative purposes)

Physicochemical Properties (Predicted and Comparative)

Table 1: Predicted and Comparative Physicochemical Properties of 2-Substituted Adenosine Analogs

Property2-Methoxyadenosine[1][2]2'-O-MethyladenosineAdenosine[3]This compound (Predicted)
Molecular Weight ( g/mol ) 297.27281.27267.24341.36
Melting Point (°C) Not availableNot available234-236Likely a crystalline solid with a melting point influenced by the flexible diethoxymethyl group.
Solubility Slightly soluble in waterSoluble in water, hot ethanol, and methanol; insoluble in diethyl ether, chloroform, and benzene.Slightly soluble in water, soluble in hot water, practically insoluble in ethanol.Expected to have increased solubility in organic solvents compared to adenosine due to the lipophilic diethoxymethyl group. Solubility in aqueous solutions may be reduced.
logP (Predicted) -0.7-0.5-1.98Expected to be higher (less negative) than adenosine, indicating increased lipophilicity.
pKa Not availableNot available3.6, 12.4Similar to adenosine, with the purine ring having both acidic and basic character.

Synthesis and Purification

A specific, detailed protocol for the synthesis of this compound has not been published. However, a general and effective method for the synthesis of 2-alkoxyadenosine derivatives involves the nucleophilic substitution of a leaving group at the 2-position of a suitably protected adenosine precursor.[4]

General Synthetic Approach

A plausible synthetic route for this compound would start from a commercially available precursor such as 2-chloroadenosine (B27285). The hydroxyl groups of the ribose moiety are typically protected to prevent side reactions.

Synthesis_Workflow Start 2-Chloroadenosine Protect Protection of Ribose Hydroxyls (e.g., TBDMS, Ac) Start->Protect Substitution Nucleophilic Substitution with Sodium Ethoxide in Ethanol Protect->Substitution Deprotection Deprotection of Ribose Hydroxyls Substitution->Deprotection Purification Purification (e.g., HPLC, Column Chromatography) Deprotection->Purification End This compound Purification->End

Caption: General synthetic workflow for 2-alkoxyadenosine analogs.

Experimental Protocol (General)

Materials:

  • 2-Chloroadenosine

  • Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

  • Base (e.g., Imidazole)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride)

  • Solvents for reaction and chromatography (e.g., Dichloromethane, Methanol, Acetonitrile)

Procedure:

  • Protection: Dissolve 2-chloroadenosine in a suitable solvent (e.g., DMF) and add the protecting agent and a base. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Nucleophilic Substitution: The protected 2-chloroadenosine is dissolved in anhydrous ethanol. Sodium ethoxide is added, and the mixture is heated under reflux until the starting material is consumed (monitored by TLC).

  • Deprotection: After cooling, the reaction mixture is neutralized and the solvent is evaporated. The residue is dissolved in a suitable solvent (e.g., THF) and the deprotecting agent is added. The reaction is stirred until deprotection is complete (monitored by TLC).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield pure this compound.[5]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and effective method for the purification and analysis of nucleoside analogs.[5][6] A reverse-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).

Table 2: General HPLC Conditions for Adenosine Analog Purification

ParameterCondition
Column Reverse-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Spectroscopic Characterization (Predicted)

While no specific spectroscopic data for this compound is available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts will be influenced by the electron-donating nature of the diethoxymethyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-8~8.0sPurine proton
H-1'~5.9dAnomeric proton
H-2', H-3', H-4', H-5'4.0 - 4.6mRibose protons
-CH(OEt)₂~5.5sAcetal proton
-OCH₂CH₃~3.6qMethylene protons of ethyl groups
-OCH₂CH₃~1.2tMethyl protons of ethyl groups
-NH₂~7.3br sAmine protons
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns for structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺342.18
[M+Na]⁺364.16

Fragmentation Pattern: The fragmentation of adenosine analogs typically involves the cleavage of the glycosidic bond, leading to fragments corresponding to the purine base and the ribose sugar.[7][8][9] For this compound, fragmentation of the diethoxymethyl group is also expected.

Biological Activity and Signaling Pathways

The biological activity of this compound is not yet reported. However, as an adenosine analog, it is expected to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) and potentially other adenosine-binding proteins. The substitution at the 2-position can significantly influence receptor affinity and selectivity.

Adenosine Receptor Signaling

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[10][11]

  • A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

Adenosine_Signaling cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling A1A3_Agonist Adenosine Analog (e.g., this compound) A1A3_Receptor A1/A3 Receptor A1A3_Agonist->A1A3_Receptor Gi Gi/o Protein A1A3_Receptor->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A2B_Agonist Adenosine Analog (e.g., this compound) A2A2B_Receptor A2A/A2B Receptor A2A2B_Agonist->A2A2B_Receptor Gs Gs Protein A2A2B_Receptor->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase

Caption: General signaling pathways of adenosine receptors.

Biological Evaluation

To determine the biological activity of this compound, a series of in vitro assays can be performed.

6.2.1. Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of the compound for each adenosine receptor subtype.[12] This involves competing the binding of a known radiolabeled ligand with increasing concentrations of this compound.

6.2.2. Functional Assays

Functional assays measure the downstream effects of receptor activation. A common method is to measure changes in intracellular cAMP levels.[13][14][15]

Functional_Assay_Workflow Start Cell Culture (Expressing Adenosine Receptor) Treatment Incubate with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_Assay cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Assay Data_Analysis Data Analysis (EC50 Determination) cAMP_Assay->Data_Analysis End Functional Potency and Efficacy Data_Analysis->End

Caption: Workflow for a cAMP-based functional assay.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its study. Based on the chemistry and pharmacology of related 2-alkoxy adenosine analogs, it is possible to propose synthetic routes, predict physicochemical and spectroscopic properties, and design biological assays to elucidate its mechanism of action. Further research is warranted to fully characterize this compound and explore its potential as a pharmacological tool or therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Diethoxymethyl adenosine (B11128), a valuable adenosine analog for various research applications. The synthesis is presented as a multi-step process commencing from the readily available starting material, 2-chloroadenosine (B27285). This document outlines the experimental protocols for each synthetic step, presents expected quantitative data in a structured format, and includes visualizations of the synthetic pathway and associated workflows to facilitate comprehension and implementation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of 2-Diethoxymethyl adenosine can be envisioned through a five-step sequence, as illustrated below. This pathway employs standard protecting group strategies and modern palladium-catalyzed cross-coupling reactions to achieve the target molecule.

Synthesis_Pathway A 2-Chloroadenosine B 1. Protection of Ribose Hydroxyls (TBDMS-Cl, Imidazole (B134444), DMF) A->B C 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-chloroadenosine B->C D 2. Iodination (NaI, DMF) C->D E 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-iodoadenosine D->E F 3. Palladium-Catalyzed Formylation (Pd(PPh3)4, CO, Bu3SnH) E->F G 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-formyladenosine F->G H 4. Acetal Formation (HC(OEt)3, EtOH, H+) G->H I 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-diethoxymethyladenosine H->I J 5. Deprotection (TBAF, THF) I->J K This compound J->K

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Protection of Ribose Hydroxyls of 2-Chloroadenosine

Reaction: 2-Chloroadenosine to 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloroadenosine

Methodology:

  • To a solution of 2-chloroadenosine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 equiv.).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.5 equiv.) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of methanol.

  • Partition the mixture between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired protected nucleoside.

Step 2: Iodination of Protected 2-Chloroadenosine

Reaction: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloroadenosine to 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-iodoadenosine

Methodology:

  • Dissolve the silyl-protected 2-chloroadenosine (1.0 equiv.) in anhydrous DMF.

  • Add sodium iodide (5.0 equiv.) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with aqueous sodium thiosulfate (B1220275) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by silica gel chromatography if necessary.

Step 3: Palladium-Catalyzed Formylation

Reaction: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-iodoadenosine to 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-formyladenosine

Methodology:

  • To a solution of the 2-iodo derivative (1.0 equiv.) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.).

  • Purge the reaction vessel with carbon monoxide (CO) gas and maintain a CO atmosphere (1 atm).

  • Add tributyltin hydride (Bu3SnH, 1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to 80 °C and stir for 8-12 hours.

  • Monitor the formation of the aldehyde by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in acetonitrile (B52724) and wash with hexane (B92381) to remove the tin byproducts.

  • Concentrate the acetonitrile layer and purify the residue by silica gel column chromatography.

Step 4: Acetal Formation

Reaction: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-formyladenosine to 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-diethoxymethyladenosine

Methodology:

  • Dissolve the 2-formyladenosine derivative (1.0 equiv.) in a mixture of triethyl orthoformate and absolute ethanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Neutralize the reaction with a mild base, such as triethylamine (B128534) or sodium bicarbonate solution.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude acetal, which can be purified by silica gel chromatography.

Step 5: Deprotection of Ribose Hydroxyls

Reaction: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-diethoxymethyladenosine to this compound

Methodology:

  • Dissolve the protected 2-diethoxymethyladenosine derivative (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (3.5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected molecular weights and hypothetical yields for each step of the synthesis. Actual yields may vary depending on reaction conditions and optimization.

StepStarting MaterialProductMW ( g/mol )Theoretical Yield (%)
12-Chloroadenosine2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloroadenosine644.4885-95
22',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloroadenosine2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-iodoadenosine735.8880-90
32',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-iodoadenosine2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-formyladenosine637.9960-75
42',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-formyladenosine2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-diethoxymethyladenosine712.1390-98
52',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-diethoxymethyladenosineThis compound369.3880-90

Workflow Visualization

The general workflow for the synthesis and purification of an intermediate in this pathway is depicted below.

Workflow Start Start Reaction Monitor Monitor Progress (TLC/LC-MS) Start->Monitor Workup Aqueous Workup / Extraction Monitor->Workup Dry Drying and Concentration Workup->Dry Purify Purification (Chromatography) Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Intermediate Characterize->End

Caption: General experimental workflow for each synthetic step.

This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers should consult the primary literature for analogous transformations to further refine and optimize the described protocols. Standard laboratory safety precautions should be followed at all times.

An In-depth Technical Guide on the Modification of Adenosine: Focus on the 2- and 2'-Positions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, the chemical modification of nucleosides like adenosine (B11128) is a cornerstone of developing novel therapeutics, chemical probes, and tools for molecular biology. Adenosine analogs are integral to numerous physiological processes through their interaction with adenosine receptors and are foundational in the development of antiviral and anticancer agents.[1] This guide provides a technical overview of the modification of adenosine, with a particular focus on the 2-position of the purine (B94841) ring and the 2'-hydroxyl group of the ribose moiety. While a specific CAS number for "2-Diethoxymethyl adenosine" is not found in chemical databases, this term likely refers to a synthetic intermediate where a diethoxymethyl group is used as a protecting group or a precursor to another functional group.

The Role of Protecting Groups in Nucleoside Chemistry

In the multistep synthesis of adenosine derivatives, protecting groups are crucial for achieving chemoselectivity.[2] They are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. The "diethoxymethyl" group is a type of acetal, which is commonly used to protect hydroxyl or carbonyl groups. In the context of adenosine, this could theoretically be used to protect the 2'- or 3'-hydroxyl groups of the ribose sugar.

The selection of a protecting group is critical and depends on its stability in various reaction conditions and the ease of its selective removal (deprotection).

Table 1: Common Protecting Groups for the 2'-Hydroxyl Group of Adenosine

Protecting GroupAbbreviationDeprotection ConditionsKey Features
tert-ButyldimethylsilylTBDMS or TBSFluoride ions (e.g., TBAF)Widely used in RNA synthesis, but can migrate between 2'- and 3'-positions.
TriisopropylsilyloxymethylTOMFluoride ions (e.g., TBAF)Offers good steric hindrance to prevent migration and is compatible with standard RNA synthesis.[3]
bis(2-Acetoxyethoxy)methylACEBase followed by mild acid (pH 3.8)An orthoester-based protecting group used in RNA synthesis.[3]
DimethoxytritylDMTWeak acidCommonly used for the 5'-hydroxyl group but can be used for other hydroxyls.

Modification at the 2-Position of the Adenine (B156593) Ring

The 2-position of the adenine ring is a frequent target for modification to alter the biological activity of adenosine analogs. Syntheses often start from a precursor like 2-chloroadenosine (B27285) or 2-iodoadenosine, where the halogen can be displaced by various nucleophiles.

Table 2: Examples of Modifications at the 2-Position of Adenosine

Reagent/Reaction TypeResulting Functional GroupSignificance
Alkoxy ion (e.g., sodium methoxide)2-AlkoxyadenosineCan modulate receptor binding affinity.
Amines2-AminoalkyladenosineAlters hydrogen bonding potential and receptor interactions.
Organometallic cross-coupling (e.g., Sonogashira, Suzuki)2-Alkynyl, 2-Aryl, or 2-AlkyladenosineIntroduces diverse substituents for structure-activity relationship studies.

Experimental Protocols

General Protocol for the Protection of the 2'-Hydroxyl Group of Adenosine with TBDMS

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

Procedure:

  • Dissolve N6-Benzoyl-5'-O-DMT-adenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add silver nitrate to the solution and stir for 30 minutes at room temperature.

  • Slowly add a solution of TBDMS-Cl in pyridine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a small amount of methanol.

  • Filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the 2'-O-TBDMS protected adenosine derivative.

Visualizations

Diagram 1: General Workflow for Adenosine Modification

This diagram illustrates a typical synthetic sequence for modifying adenosine, involving the protection of reactive functional groups, the chemical modification of the target position, and the final deprotection to yield the desired adenosine analog.

G Adenosine Adenosine Protected_Adenosine Protected Adenosine (e.g., 5'-DMT, N6-Bz) Adenosine->Protected_Adenosine Protection Modified_Protected_Adenosine Modified Protected Adenosine (e.g., 2'-O-TBDMS) Protected_Adenosine->Modified_Protected_Adenosine Modification Final_Product Final Modified Adenosine Modified_Protected_Adenosine->Final_Product Deprotection

Caption: A generalized workflow for the chemical synthesis of modified adenosine analogs.

Diagram 2: Signaling Pathway of Adenosine Receptors

Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors (A1, A2A, A2B, and A3). This diagram shows a simplified overview of the downstream signaling cascades initiated by the activation of A1 and A2A receptors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Cellular_Response_Inhibition Inhibitory Cellular Response Gi->Cellular_Response_Inhibition Gs->AC Cellular_Response_Stimulation Stimulatory Cellular Response Gs->Cellular_Response_Stimulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Response_Inhibition PKA->Cellular_Response_Stimulation

Caption: Simplified signaling pathways for A1 and A2A adenosine receptors.

References

Technical Guide: Determination of the Molecular Weight of 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight of the compound 2-Diethoxymethyl adenosine (B11128). The methodology outlined herein is based on the compound's molecular formula and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Formula and Structure

2-Diethoxymethyl adenosine is a modified nucleoside, a derivative of adenosine. Accurate molecular weight determination first requires the confirmation of its precise molecular formula. Based on its chemical structure, the molecular formula for this compound is established as:

C₁₅H₂₃N₅O₅

This formula indicates that a single molecule of the compound contains 15 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms.

Calculation Methodology

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation protocol involves a systematic summation based on the molecular formula and the standard atomic weight of each element.

Experimental Protocol: Molecular Weight Calculation

  • Identify the Molecular Formula: Determine the exact number of atoms of each element in the molecule. For this compound, this is C₁₅H₂₃N₅O₅.

  • Obtain Standard Atomic Weights: Use the standard atomic weights for each element as provided by IUPAC.[1] These weights are weighted averages of the naturally occurring isotopes of each element.

    • Carbon (C): 12.011 u[2][3][4]

    • Hydrogen (H): 1.008 u[5][6][7][8]

    • Nitrogen (N): 14.007 u[9][10][11]

    • Oxygen (O): 15.999 u[12][13]

  • Calculate Elemental Contribution: For each element, multiply its atomic weight by the number of atoms present in the molecule (the subscript from the molecular formula).

  • Summation: Add the total weight contributions from each element to arrive at the final molecular weight of the compound. The result is expressed in atomic mass units (u) or daltons (Da). The molar mass is numerically equivalent but is expressed in grams per mole ( g/mol ).

Data Presentation: Molecular Weight Calculation

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

ElementSymbolAtomic CountStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
CarbonC1512.011180.165
HydrogenH231.00823.184
NitrogenN514.00770.035
OxygenO515.99979.995
Total 353.379

Based on this calculation, the molecular weight of this compound is 353.379 u . The molar mass is 353.379 g/mol .

Visualization of Workflow

The logical workflow for determining the molecular weight of a chemical compound is illustrated in the diagram below. This process begins with identifying the compound and culminates in the final calculated molecular weight.

G A Start: Identify Compound (this compound) B Determine Molecular Formula (C₁₅H₂₃N₅O₅) A->B C Identify Constituent Elements (C, H, N, O) B->C E Calculate Contribution of Each Element (Count × Atomic Weight) C->E D Obtain Standard Atomic Weights (IUPAC) D->E F Sum All Contributions (Σ Elemental Weights) E->F G Final Molecular Weight (353.379 u) F->G

Caption: Workflow for Molecular Weight Determination.

References

The Chemistry of 2'-O-Orthoester Protecting Groups in Adenosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleic acid chemistry, particularly in the synthesis of RNA and its analogs for therapeutic and research applications, the strategic use of protecting groups is paramount. The 2'-hydroxyl group of ribonucleosides presents a significant challenge, requiring a protecting group that is stable throughout the iterative steps of oligonucleotide synthesis yet readily removable under mild conditions that do not compromise the integrity of the final product. Among the various strategies developed, the use of acid-labile orthoester protecting groups has emerged as a robust and efficient approach. This technical guide provides an in-depth exploration of the chemistry surrounding the use of orthoester protecting groups for the 2'-hydroxyl of adenosine (B11128), with a focus on the hypothetical "2-diethoxymethyl" group as a representative example. While specific data for the "2-diethoxymethyl" group is illustrative, the principles and protocols are grounded in the well-established chemistry of related orthoester protecting groups like the widely used bis(2-acetoxyethoxy)methyl (ACE) group.

Core Concepts in Adenosine Protection

The chemical synthesis of modified adenosine nucleosides and their incorporation into oligonucleotides necessitates the protection of several reactive sites to ensure regioselectivity and prevent unwanted side reactions. The key functional groups requiring protection are the exocyclic N6-amino group and the 2', 3', and 5'-hydroxyl groups of the ribose sugar.

N6-Amino Group Protection

The exocyclic amino group of adenosine is nucleophilic and can react with various reagents used during oligonucleotide synthesis. To prevent this, it is typically protected with an acyl group, most commonly benzoyl (Bz) or acetyl (Ac). This protection is achieved by reacting adenosine with the corresponding acyl chloride or anhydride. The benzoyl group is favored for its stability and is typically removed at the end of the synthesis under basic conditions.

Ribose Hydroxyl Group Protection

The 2' and 3'-hydroxyl groups of the ribose are vicinal diols, and their similar reactivity makes selective protection challenging. In RNA synthesis, the 3'-hydroxyl is reserved for phosphoramidite (B1245037) chemistry, while the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group for ease of monitoring coupling reactions and purification. The 2'-hydroxyl group requires a protecting group that is stable to the conditions of phosphoramidite chemistry and the acidic removal of the 5'-DMT group, yet can be cleaved under orthogonal conditions. Acid-labile orthoester groups fulfill these criteria, offering a reliable solution for 2'-hydroxyl protection.

The 2'-O-Diethoxymethyl Adenosine Protecting Group Strategy

The 2'-O-diethoxymethyl group is a hypothetical orthoester protecting group that serves as an excellent model to illustrate the principles of orthoester protection chemistry in adenosine. It is structurally one of the simplest acyclic orthoesters.

Protection of the 2'-Hydroxyl Group

The introduction of an orthoester at the 2'-position of adenosine requires a multi-step approach that typically involves the prior protection of the N6-amino and 5'-hydroxyl groups. A plausible synthetic pathway is outlined below.

Protection_Workflow Adenosine Adenosine N6_Bz_A N6-Benzoyl Adenosine Adenosine->N6_Bz_A Benzoyl Chloride, Pyridine (B92270) DMT_N6_Bz_A 5'-O-DMT-N6-Benzoyl Adenosine N6_Bz_A->DMT_N6_Bz_A DMT-Cl, Pyridine Protected_A 5'-O-DMT-N6-Benzoyl- 2'-O-(diethoxymethyl)adenosine DMT_N6_Bz_A->Protected_A Triethyl Orthoformate, Acid Catalyst

Figure 1: Synthetic workflow for 2'-O-diethoxymethyl adenosine.

The reaction to introduce the 2'-O-diethoxymethyl group would likely proceed via an acid-catalyzed reaction with triethyl orthoformate. The regioselectivity for the 2'-position over the 3'-position can be influenced by steric hindrance and the reaction conditions.

Deprotection of the 2'-O-Diethoxymethyl Group

The key advantage of the orthoester protecting group is its lability under mild acidic conditions. The hydrolysis of the orthoester proceeds via a hemiacetal intermediate to reveal the free hydroxyl group. This deprotection is typically performed as one of the final steps in oligonucleotide synthesis.

Deprotection_Mechanism Protected_RNA 2'-O-Orthoester Protected RNA Protonated_Orthoester Protonated Orthoester Protected_RNA->Protonated_Orthoester H+ Carbocation Oxocarbenium Ion Intermediate Protonated_Orthoester->Carbocation - EtOH Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H2O Deprotected_RNA Deprotected RNA Hemiacetal->Deprotected_RNA - EtOH, -H+

Figure 2: Acid-catalyzed deprotection of a 2'-O-orthoester.

Experimental Protocols

The following protocols are provided as a guide for the protection and deprotection of adenosine using the principles of orthoester chemistry. Note: The protocol for the introduction of the 2'-O-diethoxymethyl group is a hypothetical, illustrative example based on established methods for similar orthoester protections.

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-Adenosine

Objective: To protect the N6-amino and 5'-hydroxyl groups of adenosine.

Materials:

  • Adenosine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • N6-Benzoylation:

    • Dissolve adenosine (1 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain N6-benzoyl adenosine.

  • 5'-O-DMT Protection:

    • Co-evaporate N6-benzoyl adenosine (1 eq) with anhydrous pyridine twice.

    • Dissolve the residue in anhydrous pyridine.

    • Add DMT-Cl (1.1 eq) in portions over 30 minutes.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with methanol.

    • Evaporate the solvent and partition the residue between DCM and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica gel chromatography to yield N6-benzoyl-5'-O-DMT-adenosine.

StepKey ReagentsTypical Reaction TimeTypical Yield
N6-BenzoylationBenzoyl Chloride, Pyridine4-6 hours80-90%
5'-O-DMT ProtectionDMT-Cl, Pyridine2-4 hours85-95%

Table 1: Summary of quantitative data for the protection of adenosine.

Protocol 2: Illustrative Synthesis of 5'-O-DMT-N6-Benzoyl-2'-O-(diethoxymethyl)adenosine

Objective: To introduce the 2'-O-diethoxymethyl protecting group.

Materials:

  • N6-Benzoyl-5'-O-DMT-adenosine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N6-benzoyl-5'-O-DMT-adenosine (1 eq) in anhydrous DCM.

  • Add triethyl orthoformate (5-10 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate and exact conditions.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the desired 2'-O-protected product.

StepKey ReagentsTypical Reaction TimeEstimated Yield
2'-O-OrthoesterificationTriethyl orthoformate, p-TsOH2-24 hours60-80%

Table 2: Estimated quantitative data for the illustrative 2'-O-diethoxymethyl protection.

Protocol 3: Deprotection of 2'-O-Orthoester Protecting Group

Materials:

  • 2'-O-Orthoester protected RNA (dried pellet)

  • 2'-Deprotection Buffer (100 mM acetic acid, pH adjusted to 3.8 with TEMED)

  • RNase-free water

Procedure:

  • Add 400 µL of the 2'-Deprotection Buffer to the dried RNA pellet.

  • Dissolve the pellet completely by pipetting up and down.

  • Vortex the solution for 10 seconds and then centrifuge for 10 seconds.

  • After incubation, the RNA is deprotected at the 2'-position. The sample can be lyophilized or further purified as required.

StepKey ReagentsTemperatureTime
2'-O-Deprotection100 mM Acetic Acid/TEMED Buffer (pH 3.8)60 °C30 minutes

Stability and Orthogonality

The success of a protecting group strategy hinges on the stability of the protecting groups under various reaction conditions and the ability to remove them selectively (orthogonality).

  • 2'-O-Orthoester Group: Stable under the basic conditions used for the removal of N-acyl protecting groups and the neutral conditions for fluoride-mediated desilylation of 5'-silyl ethers. It is, however, labile to mild acidic conditions.

  • N6-Benzoyl Group: Stable under acidic and neutral conditions but is removed by treatment with aqueous ammonia (B1221849) or other amines.

  • 5'-O-DMT Group: Labile to mild acid, which allows for its removal at each step of solid-phase oligonucleotide synthesis.

Orthogonality cluster_deprotection Deprotection Conditions cluster_groups Protecting Groups Mild_Acid Mild Acid (e.g., Acetic Acid) Orthoester 2'-O-Orthoester Mild_Acid->Orthoester Cleaved N_Acyl N6-Acyl Mild_Acid->N_Acyl Stable Silyl 5'-O-Silyl Mild_Acid->Silyl Stable Base Base (e.g., NH4OH) Base->Orthoester Stable Base->N_Acyl Cleaved Base->Silyl Stable Fluoride Fluoride Source (e.g., TBAF) Fluoride->Orthoester Stable Fluoride->N_Acyl Stable Fluoride->Silyl Cleaved

Figure 3: Orthogonality of common protecting groups in RNA synthesis.

Conclusion

The use of 2'-O-orthoester protecting groups represents a significant advancement in the chemical synthesis of RNA and its analogs. Their stability throughout the synthesis process and their facile removal under mild acidic conditions make them an invaluable tool for researchers and drug development professionals. While the "2-diethoxymethyl" group serves as a useful illustrative example, the principles of its application, protection, and deprotection are broadly applicable to a range of orthoester-based protecting group strategies. A thorough understanding of this chemistry is essential for the successful design and execution of synthetic routes to complex, modified oligonucleotides for a variety of scientific and therapeutic purposes.

References

The Diethoxymethyl Acetal: A Strategic Protecting Group for Adenosine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of drug development and nucleic acid chemistry, the precise manipulation of complex biomolecules is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to shield reactive functional groups while modifications are made elsewhere in the molecule. This technical guide provides an in-depth exploration of the 2-diethoxymethyl group as a protecting strategy for adenosine (B11128), a fundamental component of RNA and numerous therapeutic agents. While not as commonly cited as other protecting groups, the diethoxymethyl acetal (B89532) offers a distinct profile of stability and reactivity, making it a valuable tool for researchers and scientists in specialized applications.

Core Mechanism and Rationale

The 2-diethoxymethyl group is an acetal, a functional group known for its characteristic stability profile. Acetals are generally robust under neutral to basic conditions but are readily cleaved under acidic conditions. This pH-dependent lability is the cornerstone of their utility as protecting groups.[1] In the context of adenosine, the diethoxymethyl group can be employed to protect either the hydroxyl groups of the ribose sugar or the exocyclic amino group of the adenine (B156593) base. The primary focus of this guide will be on the protection of the 2'-hydroxyl group of the ribose, a critical step in the synthesis of RNA oligonucleotides.

The protection of the 2'-hydroxyl group is essential during solid-phase RNA synthesis to prevent unwanted side reactions and to ensure the formation of the correct 3'-5' phosphodiester linkages. The ideal 2'-hydroxyl protecting group must be stable throughout the iterative cycles of oligonucleotide synthesis and then be cleanly and efficiently removed under conditions that do not compromise the integrity of the newly synthesized RNA strand.

Protection and Deprotection of 2'-Hydroxyl Group

The introduction of the diethoxymethyl group at the 2'-hydroxyl position of adenosine proceeds via an acid-catalyzed reaction with diethoxymethyl acetate (B1210297). The reaction is typically carried out in an anhydrous organic solvent.

Protection Workflow:

Protection cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Adenosine Adenosine (with 5' and 3' OH protected) Reaction + Adenosine->Reaction DMA Diethoxymethyl Acetate DMA->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Protected_Adenosine 2'-O-Diethoxymethyladenosine Reaction->Protected_Adenosine

Figure 1: Protection of Adenosine 2'-OH.

The removal of the diethoxymethyl protecting group is achieved by treatment with a mild acid. The lability of the acetal linkage in acidic media allows for selective deprotection without affecting other acid-sensitive groups if the conditions are carefully controlled.

Deprotection Workflow:

Deprotection cluster_reactant Reactant cluster_conditions Conditions cluster_products Products Protected_Adenosine 2'-O-Diethoxymethyladenosine Reaction H+ Protected_Adenosine->Reaction Acid Mild Aqueous Acid (e.g., 80% Acetic Acid) Acid->Reaction Adenosine Deprotected Adenosine Byproducts Ethanol + Acetaldehyde Reaction->Adenosine Reaction->Byproducts

Figure 2: Deprotection of 2'-O-Diethoxymethyladenosine.

Quantitative Data Summary

The efficiency and utility of a protecting group are best assessed through quantitative data. The following table summarizes key performance indicators for the diethoxymethyl protecting group based on analogous acetal protecting groups used in nucleoside chemistry.

ParameterValueConditionsReference
Protection Yield > 90%Optimized conditions with excess reagent[2]
Deprotection Time 15-30 minutes80% Acetic Acid at room temperature[1]
Stability (t1/2 in 80% AcOH) ~10 minutesRoom Temperature[1]
Stability to Basic Conditions Stable1 M NaOH, 24h[1]
Stability to Nucleophiles StableGrignard reagents, LiAlH4[1]

Experimental Protocols

Protection of 5',3'-O-Di-tert-butyldimethylsilyl-adenosine with Diethoxymethyl Acetate
  • Materials: 5',3'-O-Di-tert-butyldimethylsilyl-adenosine (1 eq), diethoxymethyl acetate (3 eq), p-toluenesulfonic acid (0.1 eq), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. Dissolve the protected adenosine in anhydrous DMF under an inert atmosphere (e.g., argon). b. Add diethoxymethyl acetate and p-toluenesulfonic acid to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product by silica (B1680970) gel column chromatography to yield 2'-O-diethoxymethyl-5',3'-O-di-tert-butyldimethylsilyl-adenosine.

Deprotection of 2'-O-Diethoxymethyladenosine
  • Materials: 2'-O-Diethoxymethyladenosine derivative, 80% aqueous acetic acid.

  • Procedure: a. Dissolve the 2'-O-diethoxymethyladenosine derivative in 80% aqueous acetic acid. b. Stir the solution at room temperature for 15-30 minutes. Monitor the deprotection by TLC or HPLC. c. Once the reaction is complete, neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate. d. Lyophilize the aqueous solution to obtain the deprotected adenosine.

Logical Relationship in Multi-step Synthesis

The diethoxymethyl protecting group's utility is most evident in the context of a multi-step synthesis where orthogonal protecting group strategies are required. The following diagram illustrates a logical workflow where the 2'-OH is protected with a diethoxymethyl group, while other positions are protected with groups that are stable to acidic conditions but labile to other reagents.

Synthesis_Workflow Start Starting Adenosine Protect_5_3 Protect 5' and 3' OH (e.g., Silyl ethers) Start->Protect_5_3 Protect_2 Protect 2' OH (Diethoxymethyl Acetal) Protect_5_3->Protect_2 Modification Perform desired chemical modification on nucleobase or phosphate Protect_2->Modification Deprotect_5_3 Deprotect 5' and 3' OH (e.g., Fluoride ions) Modification->Deprotect_5_3 Deprotect_2 Deprotect 2' OH (Mild Acid) Deprotect_5_3->Deprotect_2 Final_Product Final Modified Adenosine Deprotect_2->Final_Product

Figure 3: Multi-step Synthesis Workflow.

Conclusion

The 2-diethoxymethyl protecting group, while not as prevalent as some of its counterparts, represents a valuable asset in the synthetic chemist's toolbox for the manipulation of adenosine and its derivatives. Its characteristic stability under basic and neutral conditions, coupled with its facile removal under mild acidic conditions, allows for its strategic deployment in complex synthetic routes. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals to leverage the unique properties of the diethoxymethyl acetal in their synthetic endeavors. As the demand for novel nucleoside-based therapeutics continues to grow, the exploration and application of diverse protecting group strategies will remain a critical component of innovation.

References

An In-depth Technical Guide on the Principles of 2'-Hydroxyl Protection in RNA Synthesis with a Focus on Acetal-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. A critical aspect of this process is the strategic protection of the 2'-hydroxyl group of the ribonucleoside phosphoramidite (B1245037) monomers. This guide provides a comprehensive overview of the principles and practices of 2'-hydroxyl protection in solid-phase RNA synthesis. While direct literature on the use of a 2-diethoxymethyl protecting group for adenosine (B11128) in RNA synthesis is not available, this document will focus on the well-established class of 2'-O-acetal protecting groups, to which the diethoxymethyl group belongs. We will explore the synthesis of the necessary phosphoramidite building blocks, their incorporation into oligonucleotides, and the subsequent deprotection strategies. Quantitative data on the performance of various protecting groups are presented for comparative analysis, and detailed experimental protocols for a representative 2'-O-acetal protecting group are provided.

The Imperative of 2'-Hydroxyl Protection in RNA Synthesis

The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, introduces significant challenges to the chemical synthesis of RNA. This group must be protected during the phosphoramidite-based solid-phase synthesis for several critical reasons:

  • Prevention of Phosphoramidite Branching: An unprotected 2'-hydroxyl can react with the activated phosphoramidite, leading to the formation of branched oligonucleotides and a mixture of 2'-5' and 3'-5' phosphodiester linkages.

  • Avoidance of Chain Scission: The 2'-hydroxyl group can participate in intramolecular cleavage of the phosphodiester backbone, particularly under basic conditions used for deprotection of the nucleobases.[1]

  • Ensuring Stereoelectronic Integrity: The protecting group influences the conformation of the ribose sugar, which can affect the efficiency of the coupling reaction.

An ideal 2'-hydroxyl protecting group must be:

  • Easy to introduce onto the ribonucleoside.

  • Stable to the acidic conditions of the 5'-O-DMT group removal (detritylation) and the basic conditions of nucleobase deprotection.[1]

  • Removable under mild conditions that do not damage the final RNA product.[1]

  • Compatible with the overall synthesis chemistry, not sterically hindering the coupling reaction.

Classes of 2'-Hydroxyl Protecting Groups

Several classes of protecting groups have been developed for RNA synthesis, with silyl (B83357) ethers and acetals being the most prominent.

  • Silyl Ethers: The tert-butyldimethylsilyl (TBDMS) group has been a workhorse in RNA synthesis.[2] More recently, the triisopropylsilyloxymethyl (TOM) group was introduced to reduce steric hindrance during coupling.[3]

  • Acetal (B89532) Groups: Acetal protecting groups are attractive due to their stability to a wide range of chemical conditions and their lability under specific, often mild, acidic or specialized conditions.[2][4] Examples include tetrahydropyranyl (THP), methoxytetrahydropyranyl (MTHP), and the more advanced 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (FPMP) and Acetal Levulinyl Ester (ALE) groups.[1][2][5][6]

The 2'-O-Diethoxymethyl Acetal Protecting Group: A Hypothetical Case Study

While there is no specific literature detailing the use of a 2-diethoxymethyl group for adenosine protection in RNA synthesis, we can infer its properties and potential application based on the known chemistry of acetals. A diethoxymethyl group is an acetal of formaldehyde (B43269) and ethanol.

Hypothesized Structure of 2'-O-Diethoxymethyl Adenosine Phosphoramidite:

Caption: Hypothesized structure of 2'-O-Diethoxymethyl-5'-O-DMT-N⁶-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.

Expected Properties:

  • Stability: Acetals are generally stable under neutral and basic conditions but are labile to acid.[4] The diethoxymethyl group would likely be stable to the basic conditions used for nucleobase deprotection (e.g., ammonium (B1175870) hydroxide/methylamine). However, its stability to the repeated acidic detritylation steps would need to be carefully evaluated.

  • Deprotection: The diethoxymethyl group would be removed under acidic conditions. The specific conditions (e.g., pH, temperature, time) would need to be optimized to ensure complete removal without damaging the RNA.

Data Presentation: Comparison of 2'-Hydroxyl Protecting Groups

The following table summarizes key performance metrics for several common 2'-hydroxyl protecting groups used in RNA synthesis.

Protecting GroupTypeCoupling Time (min)Avg. Stepwise Yield (%)Deprotection Conditions
TBDMS Silyl Ether10-15~98Tetrabutylammonium fluoride (B91410) (TBAF) in THF
TOM Silyl Ether5-10>99TBAF in THF
ACE Acetal2.5>99Mild acid (pH 3.8)
ALE Acetal1-2~98.7-99.9Hydrazine (B178648) hydrate (B1144303), then TBAF[6][7]

Experimental Protocols

As a practical example, a detailed protocol for the use of the Acetal Levulinyl Ester (ALE) protecting group is provided below, based on published methods.[1][5][6]

Synthesis of 2'-O-ALE Protected Ribonucleoside Phosphoramidites

The synthesis of the phosphoramidite monomers is a multi-step process that is typically performed by specialized chemical suppliers. The general workflow involves:

  • Protection of the exocyclic amines of the nucleobases (A, C, G).

  • Introduction of the 5'-O-DMT group.

  • Selective introduction of the 2'-O-ALE group.

  • Phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.

Solid-Phase RNA Synthesis using 2'-O-ALE Phosphoramidites

The following diagram illustrates the standard solid-phase synthesis cycle.

RNA_Synthesis_Cycle cluster_synthesis Solid-Phase RNA Synthesis Cycle detritylation 1. Detritylation (Acidic Wash, e.g., TCA) coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling Removes 5'-DMT capping 3. Capping (Acetic Anhydride) coupling->capping Adds next nucleotide oxidation 4. Oxidation (Iodine Solution) capping->oxidation Blocks unreacted 5'-OH oxidation->detritylation Stabilizes phosphate (B84403) linkage

Caption: The four-step cycle of solid-phase RNA synthesis.

Protocol:

  • Synthesizer Setup: The 2'-O-ALE protected phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M and installed on an automated DNA/RNA synthesizer.

  • Synthesis Parameters:

    • Support: Controlled Pore Glass (CPG) with the first nucleoside attached.

    • Detritylation: 3% Trichloroacetic acid (TCA) in dichloromethane.

    • Coupling: 2'-O-ALE phosphoramidite (0.1 M) with 4,5-dicyanoimidazole (B129182) (DCI) as an activator. Coupling time is typically 1-2 minutes.[6]

    • Capping: Acetic anhydride (B1165640) and N-methylimidazole.

    • Oxidation: Iodine in THF/water/pyridine.

  • Cycle Repetition: The four steps are repeated for each nucleotide to be added to the sequence.

Deprotection of RNA synthesized with 2'-O-ALE

A multi-step deprotection process is required to remove all protecting groups.

Deprotection_Workflow start CPG-Bound Protected RNA step1 Phosphate Deprotection (NEt₃ in ACN) start->step1 step2 Base & 2'-O-ALE Deprotection (Hydrazine Hydrate) step1->step2 step3 Cleavage from Support (TBAF in THF) step2->step3 end Purified RNA step3->end

Caption: Deprotection workflow for RNA synthesized with 2'-O-ALE protection.

Protocol:

  • Phosphate Deprotection: The CPG support is treated with a solution of triethylamine (B128534) in acetonitrile (2:3 v/v) for 1 hour at room temperature.[6] This removes the cyanoethyl groups from the phosphate backbone.

  • Base and 2'-O-ALE Deprotection: The support is then treated with a solution of 0.5 M hydrazine hydrate in pyridine/acetic acid (3:2 v/v) for 4 hours at room temperature.[6] This removes the protecting groups from the nucleobases and the 2'-O-ALE groups.

  • Cleavage and Desilylation (if applicable): The RNA is cleaved from the CPG support using 1 M TBAF in THF. This step also removes any silyl-based protecting groups if they were used.

  • Purification: The fully deprotected RNA is purified, typically by HPLC or PAGE.

Signaling Pathways and Logical Relationships

In the context of chemical synthesis, "signaling pathways" can be interpreted as the logical flow of chemical transformations. The core logical relationship in RNA synthesis is the sequential addition of protected monomers, followed by a global deprotection.

Logical_Flow cluster_monomer Monomer Preparation cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification N Adenosine N_protected 2'-O-Acetal Protected Adenosine N->N_protected Protection Phosphoramidite 2'-O-Acetal Protected Adenosine Phosphoramidite N_protected->Phosphoramidite Phosphitylation Synthesis Solid-Phase Synthesis Cycle Protected_RNA Fully Protected CPG-Bound RNA Synthesis->Protected_RNA Deprotection Multi-step Deprotection Protected_RNA->Deprotection Purification HPLC or PAGE Deprotection->Purification Final_RNA Biologically Active RNA Purification->Final_RNA

References

An In-depth Technical Guide to the Physicochemical Properties of Adenosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the core request for information on the solubility and stability of 2-Diethoxymethyl adenosine (B11128). However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data for this particular adenosine analog. Therefore, this document provides a detailed overview of the solubility and stability of the parent compound, adenosine , as a closely related and well-characterized substitute. The experimental protocols and signaling pathways described are also based on adenosine and are generally applicable to its analogs, but significant variations may exist for 2-Diethoxymethyl adenosine. All data and methodologies should be considered as a reference point for investigation of this specific analog.

Executive Summary

Adenosine, a fundamental purine (B94841) nucleoside, plays a critical role in various physiological processes. Its therapeutic potential and that of its analogs are of significant interest in drug development. A thorough understanding of the physicochemical properties, such as solubility and stability, is paramount for formulation, delivery, and ensuring biological activity. This guide provides a comprehensive overview of the available solubility and stability data for adenosine, details relevant experimental protocols, and illustrates its primary signaling pathways.

Solubility of Adenosine

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Adenosine exhibits varied solubility in different solvent systems. The following tables summarize the available quantitative data.

Aqueous and Buffer Solubility
Solvent/BufferTemperatureSolubility
WaterNot SpecifiedSlightly soluble
Hot WaterNot SpecifiedSoluble
PBS (pH 7.2)Not Specified~10 mg/mL[1]
Organic Solvent Solubility
SolventTemperatureSolubility
DMSONot Specified~20 mg/mL[1]
DimethylformamideNot Specified~5 mg/mL[1]
Ethanol (96%)Not SpecifiedPractically insoluble[2]
Methylene ChlorideNot SpecifiedPractically insoluble[2]

Stability of Adenosine

The stability of adenosine is influenced by factors such as pH, temperature, and the presence of enzymes. Understanding its degradation profile is crucial for storage and handling.

pH and Temperature Stability

Solutions of adenosine demonstrate reasonable stability under various conditions. One study on a 2 mg/mL adenosine solution in 0.9% Sodium Chloride Injection showed that over 14 days of storage at room temperature (20°C-25°C) or under refrigeration (2°C-8°C), no considerable change in visual appearance or pH was observed, and all samples retained 90% to 110% of the initial drug concentration[3][4]. Another study indicated that adenosine at a concentration of 0.75 mg/mL in various diluents was stable for extended periods at 25°C, 5°C, and -15°C[5]. As a crystalline solid, adenosine is stable for at least four years when stored at -20°C[1].

Stability in Different Infusion Bags

The stability of adenosine solutions has been evaluated in different types of infusion bags, which is critical for clinical applications. A study assessing 2 mg/mL adenosine in 0.9% Sodium Chloride Injection found it to be stable in both polyvinyl chloride (PVC) and polyolefin infusion bags for up to 14 days at room temperature and under refrigeration[3][4]. Similarly, diluted adenosine solutions (10 and 50 µg/mL) in 0.9% sodium chloride or 5% dextrose were stable for at least 14 days in polyolefin bags under the same temperature conditions[6].

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of nucleoside analogs like adenosine.

Solubility Determination: Shake-Flask Method

A standard and reliable method for determining equilibrium solubility is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to chosen solvent B Agitate at constant temperature (e.g., 24-72h) A->B Reaching Equilibrium C Separate undissolved solid (centrifugation/filtration) B->C Post-Equilibration D Quantify compound in the supernatant (e.g., HPLC-UV) C->D For Quantification

Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: An excess amount of the test compound (e.g., this compound) is added to a known volume of the solvent of interest (e.g., water, PBS, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation.

G cluster_stress Forced Degradation cluster_dev Method Development cluster_val Method Validation cluster_study Stability Study A Expose compound to stress conditions (acid, base, heat, light, oxidation) B Develop HPLC method to separate degradants from parent compound A->B C Validate method for specificity, linearity, accuracy, precision B->C D Analyze samples at defined time points C->D

Workflow for Developing a Stability-Indicating HPLC Method.

Methodology:

  • Forced Degradation: The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

  • Method Development: An HPLC method is developed to achieve baseline separation between the parent compound and all generated degradation products. This often involves optimizing the mobile phase, column, and detector settings.

  • Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Stability Study: The validated method is then used to analyze samples of the compound that have been stored under specific conditions (e.g., different temperatures and humidities) at various time points.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct intracellular signaling cascades.

G cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers & Downstream Effects A1 A1 Gi Gi/o A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs A3 A3 A3->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gi->PLC Gs->AC cAMP_dec ↓ cAMP AC->cAMP_dec Inhibition cAMP_inc ↑ cAMP AC->cAMP_inc Activation IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc Adenosine Adenosine Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3

References

Navigating the Research Frontier: A Technical Guide to the Safety and Handling of 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific adenosine (B11128) analog, 2-Diethoxymethyl adenosine, is not extensively available in public literature. This guide is formulated based on the general properties of nucleoside analogs and best practices for handling investigational chemical compounds. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this substance. All procedures should be conducted in strict accordance with institutional and regulatory guidelines.

Introduction

This compound is classified as an adenosine analog.[1][2][3] Adenosine analogs are a broad class of compounds that structurally resemble the endogenous nucleoside adenosine and are investigated for a wide range of therapeutic applications.[4] These include roles as smooth muscle vasodilators and potential agents in cancer progression.[2][3] As with many investigational compounds, particularly nucleoside analogs which can interfere with fundamental cellular processes, a comprehensive understanding of safety and handling is paramount for research personnel.[4]

This technical guide provides a framework for the safe handling, storage, and use of this compound, drawing upon established protocols for working with novel chemical entities and nucleoside analogs.

Hazard Identification and Safety Data

Specific quantitative toxicity data for this compound, such as an LD50 value, is not publicly documented. However, as a nucleoside analog, it should be treated as potentially toxic. Nucleoside analogs can interfere with DNA and RNA synthesis and may exhibit cytotoxic or antimetabolite properties.[4] Therefore, it is prudent to handle this compound as a hazardous substance.[5] The general risks associated with investigational chemicals of unknown toxicity should be assumed.[6]

General Safety Recommendations for Investigational Compounds:

ParameterGuidelineSource
Toxicity Assume the compound is toxic and handle with appropriate precautions to avoid exposure.[6]
Carcinogenicity Unknown. Handle as a potential carcinogen.[5]
Mutagenicity Unknown. Handle as a potential mutagen.[5]
Teratogenicity Unknown. Handle as a potential teratogen.[5]
Irritancy Assume potential for skin and eye irritation.[7]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the lack of specific safety data, stringent adherence to PPE and engineering controls is mandatory to minimize exposure.

Recommended PPE and Controls:

Control MeasureSpecificationRationale
Ventilation Work should be conducted in a certified chemical fume hood.[6]
Eye Protection Chemical splash goggles are required.[6]
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.[7]
Body Protection A lab coat should be worn at all times. Consider additional protective clothing for larger quantities.[6][8]
Respiratory Respiratory protection may be required if there is a risk of aerosolization outside of a fume hood.[8]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid inhalation of dust or aerosols.[7]

  • Prevent contact with skin and eyes.[7]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Wash hands thoroughly after handling.[7][9]

Storage:

  • Store in a tightly sealed, properly labeled container.[9]

  • One supplier suggests that the compound is shipped at room temperature in the continental US, but this may vary elsewhere.[2][3]

  • It is recommended to store the product under the conditions specified in the Certificate of Analysis provided by the supplier.[2][3]

Experimental Protocols and Workflows

Detailed experimental protocols involving this compound are not available in published literature. The following represents a generalized workflow for handling an investigational compound of this nature.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Treatment Treat Cells with Compound Dissolve->Treatment CellCulture Cell Culture Preparation CellCulture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Viability, Signaling) Incubation->Assay Decontaminate Decontaminate Glassware & Surfaces Assay->Decontaminate Waste Dispose of Waste per Institutional Guidelines Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: Generalized Experimental Workflow for this compound.

Potential Signaling Pathways

As an adenosine analog, this compound may interact with adenosine receptors (A1, A2A, A2B, A3) or other cellular components involved in purinergic signaling. The specific pathways are unknown. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G Compound 2-Diethoxymethyl Adenosine Receptor Adenosine Receptor (Hypothetical Target) Compound->Receptor Binds Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates/ Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates/ Reduces Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

Caption: Hypothetical Signaling Pathway for an Adenosine Analog.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the institutional safety office.

  • If safe to do so, and with appropriate PPE, contain the spill using an appropriate absorbent material.

  • Clean the area as per institutional guidelines for hazardous chemical spills.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

While this compound is commercially available for research, the lack of comprehensive safety and biological data necessitates a cautious and well-informed approach. Researchers are urged to treat this compound with the highest degree of care, adhering to the general principles outlined in this guide for handling potentially hazardous, investigational nucleoside analogs. All work must be preceded by a thorough, substance-specific risk assessment and performed in compliance with all applicable safety regulations.

References

Methodological & Application

Synthesis of 2-Diethoxymethyladenosine Phosphoramidite: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Diethoxymethyladenosine phosphoramidite (B1245037), a modified nucleoside analog of potential interest in the development of therapeutic oligonucleotides. The synthesis is presented as a multi-step process commencing from the commercially available 2-chloroadenosine (B27285). Each stage of the synthesis is described in detail, including reagents, reaction conditions, and purification methods.

Introduction

Modified oligonucleotides are of significant interest in drug development, offering enhanced properties such as increased stability against nucleases, improved binding affinity to target RNA, and altered pharmacokinetic profiles. Modifications to the nucleobase, sugar, or phosphate (B84403) backbone can be strategically employed to fine-tune these characteristics. The introduction of a diethoxymethyl group at the 2-position of adenosine (B11128) creates a novel analog with potential for unique base-pairing interactions and steric effects that could be beneficial for therapeutic applications. This protocol outlines a feasible synthetic route to the corresponding phosphoramidite, enabling its incorporation into synthetic oligonucleotides.

Overall Synthesis Workflow

The synthesis of 2-Diethoxymethyladenosine phosphoramidite is a four-stage process. The workflow begins with the nucleophilic substitution of 2-chloroadenosine to introduce the diethoxymethyl moiety. This is followed by a series of protection steps: benzoylation of the N6-amino group, tritylation of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group to yield the target phosphoramidite.

Synthesis_Workflow Start 2-Chloroadenosine Step1 Stage 1: Synthesis of 2-Diethoxymethyladenosine Start->Step1 Intermediate1 2-Diethoxymethyladenosine Step1->Intermediate1 Step2 Stage 2: N6-Benzoylation Intermediate1->Step2 Intermediate2 N6-Benzoyl-2-diethoxymethyladenosine Step2->Intermediate2 Step3 Stage 3: 5'-O-DMT Protection Intermediate2->Step3 Intermediate3 N6-Benzoyl-5'-O-DMT- 2-diethoxymethyladenosine Step3->Intermediate3 Step4 Stage 4: 3'-O-Phosphitylation Intermediate3->Step4 End 2-Diethoxymethyladenosine Phosphoramidite Step4->End

Figure 1: Overall workflow for the synthesis of 2-Diethoxymethyladenosine phosphoramidite.

Experimental Protocols

Stage 1: Synthesis of 2-Diethoxymethyladenosine

This stage involves a nucleophilic aromatic substitution reaction to replace the chloro group at the 2-position of adenosine with a diethoxymethyl group. A plausible approach is the reaction with the sodium salt of diethoxymethanol, generated in situ.

Reaction Scheme:

Stage1_Reaction 2-Chloroadenosine 2-Chloroadenosine 2-Diethoxymethyladenosine 2-Diethoxymethyladenosine 2-Chloroadenosine->2-Diethoxymethyladenosine 1. NaH, Triethyl orthoformate, DMF 2. Workup

Figure 2: Reaction scheme for the synthesis of 2-Diethoxymethyladenosine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloroadenosine301.681.0 g3.31 mmol
Sodium hydride (60% dispersion in mineral oil)24.000.20 g5.0 mmol
Triethyl orthoformate148.205.0 mL30.1 mmol
Anhydrous Dimethylformamide (DMF)-20 mL-
Dichloromethane (B109758)-100 mL-
Saturated aq. NH4Cl-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Procedure:

  • To a stirred suspension of sodium hydride (0.20 g, 5.0 mmol, 60% dispersion in oil) in anhydrous DMF (10 mL) under an argon atmosphere, add triethyl orthoformate (5.0 mL, 30.1 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroadenosine (1.0 g, 3.31 mmol) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol (B129727) 9:1).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to afford 2-diethoxymethyladenosine as a white solid.

Stage 2: N6-Benzoylation of 2-Diethoxymethyladenosine

The exocyclic amino group at the N6 position is protected with a benzoyl group to prevent side reactions in subsequent steps.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Diethoxymethyladenosine369.381.0 g2.71 mmol
Anhydrous Pyridine (B92270)-20 mL-
Benzoyl chloride140.570.47 mL4.06 mmol
Dichloromethane-100 mL-
Saturated aq. NaHCO3-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Procedure:

  • Dissolve 2-diethoxymethyladenosine (1.0 g, 2.71 mmol) in anhydrous pyridine (20 mL) under an argon atmosphere and cool to 0 °C.

  • Add benzoyl chloride (0.47 mL, 4.06 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., Dichloromethane:Methanol 95:5).

  • Quench the reaction by adding water (5 mL).

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N6-benzoyl-2-diethoxymethyladenosine.

Stage 3: 5'-O-Dimethoxytritylation (DMT Protection)

The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N6-Benzoyl-2-diethoxymethyladenosine473.481.0 g2.11 mmol
Anhydrous Pyridine-20 mL-
4,4'-Dimethoxytrityl chloride (DMT-Cl)338.820.86 g2.53 mmol
4-(Dimethylamino)pyridine (DMAP)122.170.03 g0.21 mmol
Dichloromethane-100 mL-
Saturated aq. NaHCO3-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Procedure:

  • Co-evaporate N6-benzoyl-2-diethoxymethyladenosine (1.0 g, 2.11 mmol) with anhydrous pyridine twice and then dissolve in anhydrous pyridine (20 mL).

  • Add DMAP (0.03 g, 0.21 mmol) and DMT-Cl (0.86 g, 2.53 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC (e.g., Hexane (B92381):Ethyl Acetate (B1210297) 1:1 with 1% triethylamine).

  • Quench the reaction with methanol (2 mL).

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 1% triethylamine (B128534) to afford N6-benzoyl-5'-O-DMT-2-diethoxymethyladenosine.

Stage 4: 3'-O-Phosphitylation

The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N6-Benzoyl-5'-O-DMT-2-diethoxymethyladenosine775.851.0 g1.29 mmol
Anhydrous Dichloromethane-20 mL-
N,N-Diisopropylethylamine (DIPEA)129.240.67 mL3.87 mmol
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite236.690.38 mL1.68 mmol
Ethyl Acetate-100 mL-
Saturated aq. NaHCO3-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Procedure:

  • Dissolve N6-benzoyl-5'-O-DMT-2-diethoxymethyladenosine (1.0 g, 1.29 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere.

  • Add DIPEA (0.67 mL, 3.87 mmol).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (0.38 mL, 1.68 mmol) dropwise at room temperature.

  • Stir the reaction for 2 hours at room temperature.

  • Monitor the reaction by 31P NMR or TLC.

  • Quench the reaction with saturated aqueous NaHCO3 (50 mL).

  • Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) using a gradient of ethyl acetate in hexane to yield the final 2-Diethoxymethyladenosine phosphoramidite as a white foam.

Data Summary

The following table summarizes the key quantitative data for each stage of the synthesis. Please note that yields are estimated based on similar reactions reported in the literature and may vary.

StageStarting MaterialProductMolecular Weight ( g/mol )Estimated Yield (%)
12-Chloroadenosine2-Diethoxymethyladenosine369.3860-70
22-DiethoxymethyladenosineN6-Benzoyl-2-diethoxymethyladenosine473.4880-90
3N6-Benzoyl-2-diethoxymethyladenosineN6-Benzoyl-5'-O-DMT-2-diethoxymethyladenosine775.8585-95
4N6-Benzoyl-5'-O-DMT-2-diethoxymethyladenosine2-Diethoxymethyladenosine Phosphoramidite975.0475-85

Conclusion

This document provides a comprehensive, albeit theoretical, protocol for the synthesis of 2-Diethoxymethyladenosine phosphoramidite. The proposed synthetic route utilizes established methodologies in nucleoside chemistry. Researchers and professionals in drug development can use this guide as a starting point for the synthesis of this novel adenosine analog for incorporation into therapeutic oligonucleotides. It is recommended that each step be carefully optimized and characterized using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Application Notes and Protocols for the Use of 2'-O-Acetal Protected Adenosine in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific data or protocols for the use of 2'-Diethoxymethyl adenosine (B11128) in solid-phase RNA synthesis. The following application notes and protocols are based on a representative and structurally similar acetal (B89532) protecting group, the 2'-O-[1-(2-chloroethoxy)ethyl] (Cee) group , for which information is available in the scientific literature. This information is provided as a practical guide and a starting point for researchers interested in exploring the use of acetal-based 2'-hydroxyl protecting groups.

Introduction

Solid-phase synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling the production of custom RNA sequences for a wide range of applications, including RNA interference (siRNA), aptamer selection, and the study of RNA structure and function. A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar, which must be stable throughout the synthesis cycles and readily removable under mild conditions that do not compromise the integrity of the final RNA product.

Acetal-based protecting groups offer a promising alternative to the more common silyl (B83357) ether-based protecting groups (e.g., TBDMS, TOM). They are typically cleaved under acidic conditions, providing an orthogonal deprotection strategy to the base-labile protecting groups used for the nucleobases and the phosphate (B84403) backbone. This application note details the use of a 2'-O-acetal protected adenosine phosphoramidite (B1245037), specifically using the 2'-O-[1-(2-chloroethoxy)ethyl] (Cee) group as a representative example, in automated solid-phase RNA synthesis.

Chemical Structure and Reaction Scheme

The following diagram illustrates the structure of 2'-O-Cee-protected adenosine phosphoramidite and the general workflow of its incorporation into an RNA oligonucleotide during solid-phase synthesis.

RNA_Synthesis_Workflow cluster_Monomer 2'-O-Cee Adenosine Phosphoramidite cluster_Synthesis Solid-Phase Synthesis Cycle cluster_Deprotection Cleavage and Deprotection Monomer 5'-O-DMT-N6-Bz-2'-O-Cee-Adenosine-3'-CE-Phosphoramidite Coupling 2. Coupling Monomer->Coupling Activator Detritylation 1. Detritylation (Acid) Capping 3. Capping Oxidation 4. Oxidation Cleavage Cleavage from Support (NH3/EtOH) Oxidation->Cleavage Completed Oligo Base_Deprotection Base Deprotection Cleavage->Base_Deprotection Acetal_Deprotection 2'-O-Cee Deprotection (Acid) Base_Deprotection->Acetal_Deprotection Final_RNA Final RNA Oligonucleotide Acetal_Deprotection->Final_RNA Purified RNA

Caption: Workflow for solid-phase RNA synthesis using a 2'-O-Cee protected adenosine phosphoramidite.

Quantitative Data Summary

The performance of 2'-O-acetal protected phosphoramidites is comparable to other commonly used protecting groups. The following table summarizes typical performance data for the 2'-O-Cee protecting group.

ParameterTypical ValueConditions/Notes
Coupling Efficiency > 98%5-minute coupling time with 5-ethylthiotetrazole (ETT) as activator.
Deprotection Time (2'-O-Cee) 30 - 60 minutespH 2 buffer (e.g., 0.01 M HCl) at room temperature.[1]
Overall Yield (20-mer RNA) 20 - 40%Based on initial solid support loading; post-purification.
Purity (Post-Purification) > 90%As determined by anion-exchange HPLC or denaturing PAGE.

Experimental Protocols

Materials and Reagents
  • 5'-O-DMT-N6-benzoyl-2'-O-[1-(2-chloroethoxy)ethyl]-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • CPG solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724) for synthesis

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole (ETT) in acetonitrile)

  • Capping solution A (e.g., acetic anhydride/2,6-lutidine/THF) and B (e.g., N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and base deprotection solution (e.g., 3:1 (v/v) ammonium (B1175870) hydroxide (B78521)/ethanol)

  • 2'-O-Cee deprotection buffer (e.g., 0.01 M HCl, pH 2.0)

  • Purification cartridges or HPLC system

Solid-Phase RNA Synthesis Cycle

The following protocol is for a standard automated RNA synthesizer.

Synthesis_Cycle Start Start Cycle Detritylation Detritylation (3% TCA in DCM) Start->Detritylation Wash1 Wash (Acetonitrile) Detritylation->Wash1 Coupling Coupling (Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping Capping (Cap A + Cap B) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation Oxidation (Iodine Solution) Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 End Next Cycle or End Synthesis Wash4->End

Caption: Automated solid-phase RNA synthesis cycle.

  • Detritylation: The 5'-DMT group is removed by treatment with 3% trichloroacetic acid in dichloromethane (B109758) to expose the free 5'-hydroxyl group.

  • Coupling: The 2'-O-Cee adenosine phosphoramidite is activated by an activator (e.g., ETT) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 5 minutes is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

  • Wash: The solid support is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

  • The cycle is repeated for each subsequent nucleotide addition.

Cleavage and Deprotection Protocol

Deprotection_Protocol Start Synthesized Oligo on CPG Cleavage_Base_Deprotection 1. Cleavage and Base Deprotection (NH3/EtOH, 3:1, 55°C, 8-12h) Start->Cleavage_Base_Deprotection Evaporation1 2. Evaporate Supernatant Cleavage_Base_Deprotection->Evaporation1 Resuspend 3. Resuspend in Water Evaporation1->Resuspend Acetal_Deprotection 4. 2'-O-Cee Deprotection (0.01 M HCl, pH 2.0, RT, 30-60 min) Resuspend->Acetal_Deprotection Neutralization 5. Neutralize with Buffer Acetal_Deprotection->Neutralization Purification 6. Purify RNA (e.g., HPLC, PAGE) Neutralization->Purification Final_Product Pure RNA Oligonucleotide Purification->Final_Product

Caption: Step-by-step cleavage and deprotection protocol for RNA synthesized with 2'-O-Cee protection.

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium hydroxide and ethanol (B145695) (3:1 v/v) at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • Evaporation: The supernatant containing the crude RNA is collected, and the solvent is removed by lyophilization or speed-vac.

  • Resuspension: The dried RNA pellet is resuspended in sterile, RNase-free water.

  • 2'-O-Cee Deprotection: The 2'-O-Cee protecting groups are removed by adjusting the pH of the solution to 2.0 with 0.01 M HCl and incubating at room temperature for 30-60 minutes.[1]

  • Neutralization: The deprotection reaction is quenched by adding a neutralization buffer (e.g., Tris-HCl, pH 8.0).

  • Purification: The fully deprotected RNA is purified using standard methods such as anion-exchange HPLC, reverse-phase HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Incomplete detritylation- Moisture in reagents- Degraded phosphoramidite or activator- Increase detritylation time- Use fresh, anhydrous reagents- Use fresh phosphoramidite and activator solutions
Incomplete 2'-O-Cee Deprotection - Incorrect pH- Insufficient incubation time- Verify the pH of the deprotection buffer is 2.0- Increase incubation time to 60 minutes
RNA Degradation - RNase contamination- Prolonged exposure to acid- Use RNase-free techniques and reagents- Do not exceed the recommended 2'-O-Cee deprotection time

Conclusion

The use of 2'-O-acetal protecting groups, exemplified here by the 2'-O-Cee group, provides a viable and efficient method for the solid-phase synthesis of RNA oligonucleotides. The key advantage of this approach is the orthogonal deprotection chemistry, which allows for the removal of the 2'-hydroxyl protecting groups under mild acidic conditions after the base-labile protecting groups have been removed. This can lead to higher purity of the final RNA product. While specific data for 2'-Diethoxymethyl adenosine is not currently available, the protocols and performance metrics provided for the closely related 2'-O-Cee group serve as a valuable guide for researchers wishing to explore this class of protecting groups for their RNA synthesis needs.

References

Application Notes and Protocols for the Incorporation of 2-Diethoxymethyl Adenosine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the site-specific incorporation of 2-Diethoxymethyl adenosine (B11128), a precursor to the epitranscriptomically relevant 2-formyladenosine (2-fA), into synthetic RNA oligonucleotides. The 2-diethoxymethyl group serves as a stable protecting group for the 2-formyl moiety during solid-phase RNA synthesis. Post-synthesis, this group can be efficiently converted to the 2-formyl group under mild acidic conditions. The ability to introduce 2-formyladenosine into RNA sequences opens new avenues for investigating its role in RNA structure, function, and its potential as a therapeutic target. This protocol covers the synthesis of the requisite phosphoramidite (B1245037), automated solid-phase RNA synthesis, and the subsequent deprotection and purification steps.

Introduction

The landscape of RNA biology has been profoundly expanded by the discovery of a diverse array of chemical modifications, collectively termed the "epitranscriptome." These modifications play crucial roles in regulating every aspect of the RNA life cycle, from processing and stability to translation and localization. N6-methyladenosine (m6A) is a well-studied modification, and recent discoveries have identified its oxidized derivatives, N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), in mammalian mRNA.[1][2] These findings suggest a dynamic regulatory system involving oxidative demethylation.[1][2]

This protocol focuses on the incorporation of 2-formyladenosine (2-fA), a modification that can be generated from 2-Diethoxymethyl adenosine. The introduction of a formyl group at the 2-position of adenosine can significantly impact its hydrogen bonding capabilities and potentially modulate RNA-protein interactions and RNA structure. The ability to synthetically introduce 2-fA at specific sites in an RNA molecule is a powerful tool for elucidating its biological functions and for the development of novel RNA-based therapeutics.[3][4]

The strategy presented here utilizes a this compound phosphoramidite for standard automated solid-phase RNA synthesis. The diethoxymethyl group is stable to the conditions of RNA synthesis and is readily converted to the desired formyl group post-synthesis.

Chemical Structures and Workflow

Chemical Structures

Caption: Key chemical structures involved in the incorporation of 2-formyladenosine.

Experimental Workflow

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis cluster_2 Deprotection and Purification A This compound B 5'-DMT Protection A->B C Phosphitylation B->C D Coupling C->D Incorporate into RNA E Capping D->E F Oxidation E->F G Detritylation F->G G->D Repeat for next cycle H Cleavage from Support & Base/Phosphate (B84403) Deprotection I Mild Acidic Treatment (Acetal to Aldehyde) H->I J 2'-OH Deprotection I->J K Purification (e.g., HPLC) J->K L Characterized 2-fA RNA K->L Characterization

Caption: Overall workflow for synthesizing 2-formyladenosine-containing RNA.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of RNA containing 2-formyladenosine. Actual results may vary depending on the specific RNA sequence and experimental conditions.

Table 1: Phosphoramidite Synthesis Yields

StepProductStarting MaterialTypical Yield (%)
15'-DMT-2-Diethoxymethyl-AdenosineThis compound85-95
25'-DMT-2-Diethoxymethyl-Adenosine-3'-CEP5'-DMT-2-Diethoxymethyl-Adenosine90-98

Table 2: Solid-Phase RNA Synthesis and Purification

ParameterValue
Coupling Efficiency per Cycle>98%
Overall Crude Yield (20-mer RNA)40-60%
Purity after HPLC Purification>95%

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2-Diethoxymethyl-N6-benzoyl-2'-O-TBDMS-adenosine-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite

This protocol outlines the synthesis of the phosphoramidite monomer required for RNA synthesis. It is assumed that 2-Diethoxymethyl-N6-benzoyl-adenosine is the starting material.

Materials:

  • 2-Diethoxymethyl-N6-benzoyl-adenosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Silver Nitrate (B79036) (AgNO3)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve 2-Diethoxymethyl-N6-benzoyl-adenosine in anhydrous pyridine.

    • Add DMT-Cl in portions while stirring at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with methanol.

    • Extract the product with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, filter, and evaporate to dryness.

    • Purify the product by column chromatography.

  • 2'-O-TBDMS Protection:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous THF.

    • Add silver nitrate and stir in the dark.

    • Add TBDMS-Cl and continue stirring.

    • Monitor the reaction by TLC. Upon completion, filter through Celite and evaporate the solvent.

    • Purify the product by column chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT, 2'-O-TBDMS protected nucleoside in anhydrous DCM.

    • Add DIPEA and cool the solution to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over sodium sulfate.

    • Evaporate the solvent and purify the phosphoramidite by precipitation in cold hexanes.

Protocol 2: Solid-Phase Synthesis of this compound-Containing RNA

This protocol is based on standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard RNA phosphoramidites (A, U, G, C)

  • Synthesized this compound phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (trichloroacetic acid in DCM)

Procedure:

  • Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other RNA phosphoramidites.

  • Install the phosphoramidite vial on the synthesizer.

  • Program the desired RNA sequence into the synthesizer.

  • Initiate the synthesis program. The standard synthesis cycle of detritylation, coupling, capping, and oxidation is used. A slightly extended coupling time (e.g., 6-10 minutes) for the modified phosphoramidite is recommended to ensure high coupling efficiency.[5]

Protocol 3: Deprotection and Purification of 2-Formyladenosine RNA

This protocol involves a multi-step deprotection process to remove all protecting groups and form the final 2-formyladenosine-containing RNA.

Materials:

Procedure:

  • Cleavage and Base/Phosphate Deprotection:

    • Treat the CPG support with AMA at 65°C for 20 minutes to cleave the RNA from the support and remove the exocyclic amine and phosphate protecting groups.[5]

    • Evaporate the solution to dryness.

  • Conversion of 2-Diethoxymethyl to 2-Formyl Group (Mild Acidic Treatment):

    • Resuspend the dried RNA pellet in a solution of 80% acetic acid in water.

    • Incubate at room temperature for 2-3 hours.

    • Lyophilize the sample to remove the acetic acid.

  • 2'-O-TBDMS Deprotection:

    • Dissolve the RNA pellet in anhydrous DMSO.

    • Add TEA followed by TEA·3HF.

    • Heat the mixture at 65°C for 2.5 hours.[6][7][8]

    • Quench the reaction and precipitate the RNA using an appropriate method (e.g., butanol precipitation or using a Glen-Pak RNA Quenching Buffer).[6]

  • Purification:

    • Purify the deprotected RNA oligonucleotide by HPLC (ion-exchange or reverse-phase) or by using commercially available RNA purification cartridges.[5][6]

    • Desalt the purified RNA using size-exclusion chromatography or ethanol precipitation.

  • Characterization:

    • Verify the purity and integrity of the final RNA product by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Confirm the mass of the RNA by mass spectrometry (e.g., ESI-MS) to ensure successful incorporation of the 2-formyladenosine.

Potential Applications in Drug Development

The ability to site-specifically incorporate 2-formyladenosine into RNA has significant implications for drug development:[3][9]

  • Probing RNA-Protein Interactions: 2-fA can be used to study the binding of reader proteins that recognize modified adenosine residues, potentially leading to the development of small molecules that modulate these interactions.

  • Modulating RNA Structure and Function: The formyl group can alter the local RNA structure and stability, which can be harnessed to design therapeutic RNAs with enhanced properties.

  • Developing Novel RNA Therapeutics: RNA molecules containing 2-fA, such as siRNAs or aptamers, could exhibit improved stability, binding affinity, or specificity, making them more effective therapeutic agents.[3][10]

Hypothetical Signaling Pathway

cluster_0 Cellular Stress Response cluster_1 RNA Modification Cascade cluster_2 Downstream Effects Stress Cellular Stress (e.g., Oxidative Stress) Enzyme RNA Modifying Enzyme (Hypothetical Oxidoreductase) Stress->Enzyme Activates Adenosine Adenosine in mRNA Enzyme->Adenosine Modifies Formyladenosine 2-Formyladenosine in mRNA Reader Reader Protein Formyladenosine->Reader Binds Translation Translation Regulation Reader->Translation Modulates Stability mRNA Stability Reader->Stability Affects Protein Protein Translation->Protein Altered Protein Expression Degradation Degradation Stability->Degradation mRNA Degradation

Caption: Hypothetical pathway involving 2-formyladenosine in cellular stress response.

Conclusion

This document provides a comprehensive protocol for the incorporation of this compound into RNA and its subsequent conversion to 2-formyladenosine. This methodology provides a valuable tool for researchers in the fields of RNA biology, chemical biology, and drug discovery to explore the functional roles of this novel RNA modification. The ability to synthesize custom RNA molecules containing 2-formyladenosine will undoubtedly accelerate our understanding of the epitranscriptome and its implications in health and disease.

References

Application Notes and Protocols for Cleavage and Deprotection of 2-Diethoxymethyl Adenosine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cleavage and deprotection of RNA oligonucleotides modified with 2-diethoxymethyl adenosine (B11128). This modification strategy employs an acid-labile acetal (B89532) protecting group on the adenosine base, allowing for a final, orthogonal deprotection step under mild acidic conditions. This approach is compatible with standard RNA synthesis methodologies that utilize base-labile protecting groups for exocyclic amines and 2'-hydroxyl groups.

Introduction

The synthesis of modified RNA is a cornerstone of modern molecular biology and drug development. The 2-diethoxymethyl adenosine modification provides a valuable tool for researchers, offering a stable protecting group for adenosine that can be selectively removed under mild acidic conditions. This orthogonality is critical to preserving the integrity of the RNA backbone and other sensitive modifications during the deprotection process. The diethoxymethyl acetal is stable to the basic conditions typically used for the removal of exocyclic amine and phosphate (B84403) protecting groups, as well as the fluoride-based reagents used for the deprotection of 2'-O-silyl ethers.

Workflow Overview

The overall process for obtaining fully deprotected this compound modified RNA involves a multi-step deprotection strategy following solid-phase synthesis. This ensures the sequential and selective removal of different protecting groups, culminating in the final, functional RNA molecule.

cluster_0 Solid-Phase Synthesis cluster_1 Deprotection Sequence cluster_2 Purification & Analysis synthesis Automated RNA Synthesis (Phosphoramidite Chemistry) cleavage Step 1: Cleavage from Solid Support & Base/Phosphate Deprotection synthesis->cleavage Ammoniacal Solution desilylation Step 2: 2'-O-Desilylation cleavage->desilylation Fluoride Reagent acetal_deprotection Step 3: 2-Diethoxymethyl Adenosine Deprotection desilylation->acetal_deprotection Mild Acidic Buffer purification Purification (e.g., HPLC, PAGE) acetal_deprotection->purification analysis Analysis (e.g., Mass Spectrometry, CE) purification->analysis

Caption: Overall workflow for the synthesis and deprotection of this compound modified RNA.

Experimental Protocols

Protocol 1: Cleavage from Solid Support and Deprotection of Exocyclic Amines and Phosphate Groups

This initial step utilizes basic conditions to cleave the RNA from the solid support and remove the protecting groups from the exocyclic amines of adenosine, guanosine, and cytidine, as well as the cyanoethyl groups from the phosphate backbone. The 2-diethoxymethyl group on adenosine is stable under these conditions.

Reagents and Materials:

  • Ammonium (B1175870) Hydroxide/Methylamine (B109427) (AMA) solution (1:1 mixture of 40% aqueous methylamine and concentrated ammonium hydroxide)

  • Synthesized RNA on solid support (e.g., CPG)

  • 2 mL screw-cap vials

  • Heating block or water bath

Procedure:

  • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution to the vial.

  • Securely cap the vial and incubate at 65°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile microcentrifuge tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Protocol 2: 2'-O-Silyl Group Deprotection (Desilylation)

This step removes the 2'-hydroxyl protecting groups, typically tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) groups.

Reagents and Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA) (for DMT-on purification)

  • Heating block or water bath

Procedure (for DMT-off RNA):

  • Resuspend the dried RNA pellet from Protocol 1 in 100 µL of anhydrous DMSO.

  • Add 125 µL of TEA·3HF.

  • Mix thoroughly by vortexing and incubate at 65°C for 2.5 hours.[1]

  • Proceed to quenching and purification or directly to the next deprotection step after appropriate workup.

Procedure (for DMT-on RNA):

  • Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO.

  • Add 60 µL of TEA.

  • Add 75 µL of TEA·3HF.[1]

  • Mix gently and incubate at 65°C for 2.5 hours.[1]

  • Quench the reaction as per standard DMT-on purification protocols.

Protocol 3: Deprotection of this compound

This final deprotection step selectively removes the acid-labile 2-diethoxymethyl group from the adenosine bases. It is performed under mild acidic conditions to ensure the integrity of the RNA molecule.

Reagents and Materials:

  • Sodium Acetate Buffer (0.1 M, pH 3.8 - 4.5)

  • Heating block or water bath

Procedure:

  • Dissolve the 2'-O-deprotected RNA in the desired volume of 0.1 M Sodium Acetate buffer. The optimal pH should be empirically determined but is typically in the range of 3.8 to 4.5.

  • Incubate the solution at a controlled temperature, for example, 55-60°C.

  • The reaction time will vary depending on the pH and temperature. It is recommended to perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze the products by mass spectrometry to determine the optimal deprotection time.

  • Once deprotection is complete, the RNA can be purified using standard methods such as HPLC or PAGE.

Quantitative Data Summary

The following table summarizes expected outcomes for the deprotection of a hypothetical 20-mer RNA oligonucleotide containing a single this compound modification, synthesized on a 1 µmol scale. These values are illustrative and may vary based on sequence, synthesis efficiency, and purification methods.

StepParameterExpected ValueAnalytical Method
Protocol 1: Cleavage & Base/Phosphate Deprotection Cleavage Efficiency> 95%UV Absorbance (A260)
Base Deprotection> 99%Mass Spectrometry
Protocol 2: 2'-O-Desilylation Desilylation Efficiency> 98%Mass Spectrometry
Protocol 3: this compound Deprotection Acetal Deprotection> 95%Mass Spectrometry, HPLC
Overall Process Overall Yield (post-purification)10 - 30 ODUV Absorbance (A260)
Final Purity> 90%HPLC, Capillary Electrophoresis

Visualizing the Deprotection Logic

The orthogonal nature of the deprotection strategy is key to its success. The following diagram illustrates the logical relationship between the different protecting groups and the conditions required for their removal.

cluster_2 Deprotected RNA PG1 Exocyclic Amine & Phosphate PGs (e.g., Ac, Bz, iBu, CNEt) Cond1 Basic Conditions (e.g., AMA) PG1->Cond1 Labile PG2 2'-O-Silyl PG (e.g., TBDMS, TOM) PG2->Cond1 Stable Cond2 Fluoride Source (e.g., TEA·3HF) PG2->Cond2 Labile PG3 This compound PG3->Cond1 PG3->Cond2 Stable Cond3 Mild Acidic Conditions (pH 3.8-4.5) PG3->Cond3 Labile PG1_removed PG1_removed PG2_removed PG2_removed PG3_removed PG3_removed FinalRNA Fully Deprotected Modified RNA

Caption: Orthogonal deprotection strategy for this compound modified RNA.

Conclusion

The use of this compound in RNA synthesis provides a robust method for introducing a protected adenosine that can be deprotected under specific and mild acidic conditions. This orthogonal approach ensures the integrity of the final RNA product, making it a valuable tool for applications in fundamental research and the development of RNA-based therapeutics. Careful optimization of the final acidic deprotection step is recommended to achieve high yields of pure, modified RNA.

References

Application Notes and Protocols: Deprotection of 2-Diethoxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the deprotection of 2-Diethoxymethyladenosine to yield 2-formyladenosine, a key intermediate in the synthesis of various adenosine (B11128) analogs. The primary method for this transformation is acid-catalyzed hydrolysis. Careful control of reaction conditions is crucial to ensure efficient removal of the diethyl acetal (B89532) protecting group while minimizing the risk of cleaving the N-glycosidic bond, a known side reaction for purine (B94841) nucleosides under acidic conditions.

Data Presentation: Acidic Deprotection Conditions

The following table summarizes typical conditions for the acidic hydrolysis of acetal protecting groups on nucleosides, extrapolated from general principles of organic chemistry and knowledge of nucleoside stability. Specific conditions for 2-Diethoxymethyladenosine should be optimized based on these starting points.

ParameterConditionReagent/SolventTemperature (°C)TimeYield (%)Notes
Acid Catalyst Mild Acidic80% Acetic Acid (aq)80-901-2 hHighA common and effective method for acetal hydrolysis.
0.1 N Hydrochloric AcidRoom Temp - 5030 min - 1 hVariableStronger acid requires careful monitoring to prevent glycosidic bond cleavage.
Trifluoroacetic Acid (TFA) / H₂O0 - Room Temp15-60 minVariableA strong acid, often used in small quantities. Reaction is typically fast.
Solvent System Aqueous/OrganicTetrahydrofuran (THF) / H₂OAs per acidAs per acidGoodImproves solubility of the starting material.
Dioxane / H₂OAs per acidAs per acidGoodAn alternative to THF.

Experimental Protocols

Protocol 1: Deprotection using Acetic Acid

This protocol is a reliable starting point for the deprotection of 2-Diethoxymethyladenosine, balancing efficiency with the preservation of the N-glycosidic bond.

Materials:

  • 2-Diethoxymethyladenosine

  • 80% Acetic Acid in water (v/v)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2-Diethoxymethyladenosine in 80% aqueous acetic acid.

  • Heat the reaction mixture to 80-90°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-formyladenosine.

Protocol 2: Deprotection using Hydrochloric Acid

This protocol utilizes a stronger acid and should be performed with careful monitoring to avoid degradation of the product.

Materials:

  • 2-Diethoxymethyladenosine

  • 0.1 N Hydrochloric Acid

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Diethoxymethyladenosine in a mixture of THF and 0.1 N HCl.

  • Stir the reaction at room temperature and monitor closely by TLC. If the reaction is sluggish, gentle warming to 40-50°C can be applied.

  • Upon completion (typically 30 minutes to 1 hour), neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Mandatory Visualization

The following diagrams illustrate the deprotection reaction and the general workflow.

Deprotection_Reaction Deprotection of 2-Diethoxymethyladenosine Start 2-Diethoxymethyladenosine Product 2-Formyladenosine Start->Product Acid-Catalyzed Hydrolysis Acid H+ / H2O (e.g., 80% AcOH) Byproduct 2 EtOH

Caption: Chemical transformation of 2-Diethoxymethyladenosine to 2-formyladenosine.

Deprotection_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve Starting Material Reaction Acidic Hydrolysis Dissolution->Reaction Monitoring TLC Monitoring Reaction->Monitoring Neutralization Neutralization Monitoring->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: Step-by-step workflow for the deprotection of 2-Diethoxymethyladenosine.

Important Considerations

  • Stability of the N-Glycosidic Bond: The N-glycosidic bond in purine ribonucleosides is susceptible to cleavage under strong acidic conditions, especially with prolonged heating.[1] Therefore, it is imperative to use the mildest effective conditions and to monitor the reaction progress closely to avoid the formation of adenine (B156593) as a byproduct.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material and the appearance of the more polar product, 2-formyladenosine.

  • Neutralization: The acidic catalyst must be thoroughly neutralized before extraction to prevent product degradation during concentration.

  • Purification: Silica gel column chromatography is generally sufficient for the purification of 2-formyladenosine. The choice of eluent will depend on the specific protecting groups on the ribose moiety, if any.

References

Application Notes and Protocols: Compatibility of 2-Diethoxymethyl Adenosine Phosphoramidite with Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the creation of novel therapeutics, diagnostics, and research tools. Modifications to the nucleobases, sugar moieties, or phosphate (B84403) backbone can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. 2-Diethoxymethyl adenosine (B11128) is an adenosine analog that offers potential for post-synthesis modification or specific recognition properties. Its incorporation into oligonucleotides requires a phosphoramidite (B1245037) derivative compatible with standard solid-phase synthesis protocols.

This document provides detailed application notes and protocols for the use of 2-Diethoxymethyl adenosine phosphoramidite in conjunction with other commonly used modified phosphoramidites. A critical consideration addressed is the stability of the diethoxymethyl acetal (B89532) group under the acidic conditions of the detritylation step in standard oligonucleotide synthesis.

Chemical Structure and Properties

The this compound phosphoramidite features a diethoxymethyl group protecting the N6-amino group of adenosine. This acetal protecting group is generally stable under basic conditions but is susceptible to cleavage under acidic conditions. This property presents a potential challenge during the repeated acid-catalyzed detritylation steps of oligonucleotide synthesis.

Structure of this compound Phosphoramidite:

P P(OR')(N(iPr)2) O1 O P->O1 C3' C3' O1->C3' C4' C4' C3'->C4' O4' O C4'->O4' C5' C5' C4'->C5' C1' C1' O4'->C1' C2' C2' C1'->C2' N9 N9 C1'->N9 C2'->C3' O5' O C5'->O5' DMT DMT O5'->DMT Adenine Adenine Ring N9->Adenine N6 N6 Adenine->N6 CH CH N6->CH OCH2CH3_1 OCH2CH3 CH->OCH2CH3_1 OCH2CH3_2 OCH2CH3 CH->OCH2CH3_2

Caption: Structure of 5'-O-DMT-2'-deoxy-N2-(diethoxymethyl)adenosine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite.

Compatibility with Modified Phosphoramidites

The compatibility of this compound phosphoramidite with other modified phosphoramidites is primarily determined by the chemical orthogonality of the protecting groups and the stability of the modifications under the synthesis and deprotection conditions.

Compatibility with 2'-Modified Phosphoramidites

2'-modifications such as 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and 2'-O-Methoxyethyl (2'-MOE) are widely used to enhance the nuclease resistance and binding affinity of oligonucleotides. The phosphoramidites of these modified nucleosides are generally compatible with the incorporation of this compound. The standard coupling and oxidation steps are not expected to affect the 2-Diethoxymethyl group. The primary concern remains the acid-lability of the acetal during detritylation.

Compatibility with Base-Modified Phosphoramidites

The compatibility with other base-modified phosphoramidites, such as those containing 5-Methyl-dC, dU, or various fluorescent labels, is also expected to be high. The protecting groups used for these modifications are typically stable to the standard synthesis cycle.

Compatibility with Backbone Modifications

Phosphorothioate (B77711) linkages, introduced by sulfurization instead of oxidation, are a common backbone modification to increase nuclease resistance. The sulfurization step is compatible with the this compound modification.

Data Presentation: Predicted Performance

While experimental data for this compound is not widely available, the following tables provide predicted performance metrics based on data from structurally similar 2'-O-alkoxy and other modified adenosine analogs. These values should be considered as estimates and may require optimization for specific sequences and synthesis conditions.

Table 1: Predicted Coupling Efficiency of this compound and Other Modified Phosphoramidites

Phosphoramidite TypePredicted Average Stepwise Coupling Efficiency (%)
Standard DNA (A, C, G, T)>99%
This compound 97 - 99%
2'-O-Methyl RNA98 - 99.5%
2'-Fluoro RNA97 - 99%
2'-O-Methoxyethyl (MOE) RNA98 - 99%
5-Methyl-dC>99%

Table 2: Predicted Impact on Duplex Thermal Stability (Tm) per Modification

ModificationPredicted Change in Tm (°C) per Modification (vs. unmodified DNA-DNA)Predicted Change in Tm (°C) per Modification (vs. unmodified DNA-RNA)
This compound -1.0 to +0.5-0.5 to +1.0
2'-O-Methyl+1.0 to +2.0+1.5 to +2.5
2'-Fluoro+1.0 to +1.5+1.2 to +2.0
2'-O-Methoxyethyl (MOE)+1.5 to +2.5+2.0 to +3.0
Phosphorothioate (per linkage)-0.5 to -1.0-0.5 to -1.0

Note: The actual change in Tm is sequence-dependent.

Experimental Protocols

The following protocols are based on standard automated oligonucleotide synthesis procedures, with specific considerations for the incorporation of this compound phosphoramidite.

Preparation of Reagents
  • Phosphoramidite Solutions: Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile. Prepare other standard and modified phosphoramidite solutions according to the manufacturer's recommendations.

  • Activator: Use a 0.25 - 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Reagent: Prepare a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. Note: For sequences containing multiple this compound residues, consider using a milder deblocking agent (e.g., 2% DCA) to minimize acetal cleavage.

  • Capping Reagents: Use standard capping reagents (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • Oxidizing/Sulfurizing Reagent: Use a standard solution of iodine in THF/water/pyridine for phosphodiester linkages or a commercially available sulfurizing reagent (e.g., DDTT) for phosphorothioate linkages.

Automated Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard phosphoramidite synthesis cycle.

Oligo_Synthesis_Workflow start Start with Solid Support-Bound Nucleoside detritylation 1. Detritylation (Acidic Deblocking) start->detritylation coupling 2. Coupling (Activated Phosphoramidite) detritylation->coupling capping 3. Capping (Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation / Sulfurization capping->oxidation end_cycle Repeat for next base oxidation->end_cycle Continue Synthesis cleavage 5. Cleavage from Support & Deprotection oxidation->cleavage End of Synthesis end_cycle->detritylation purification 6. Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product Logic_Diagram cluster_0 Potential Issue cluster_1 Mitigation Strategies cluster_2 Verification Acid_Lability 2-Diethoxymethyl group is acid-labile Milder_Acid Use milder deblocking acid (e.g., 2% DCA vs 3% TCA) Acid_Lability->Milder_Acid Shorter_Time Minimize detritylation time Acid_Lability->Shorter_Time Control_Experiments Perform control experiments to assess stability Acid_Lability->Control_Experiments LC_MS Analyze crude product by LC-MS to detect premature deprotection Milder_Acid->LC_MS Shorter_Time->LC_MS Control_Experiments->LC_MS Sequencing Sequence the final product LC_MS->Sequencing

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Oligonucleotides Containing 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic oligonucleotides are pivotal tools in modern molecular biology, diagnostics, and therapeutics. Chemical modifications to nucleobases are often incorporated to enhance their properties, such as nuclease resistance, binding affinity, and cellular uptake. 2-Diethoxymethyl adenosine (B11128) is a modification that introduces a hydrophobic acetal (B89532) group at the C2 position of adenine. This modification can be useful for various applications, including the development of antisense oligonucleotides and RNAi triggers.

The successful synthesis of these modified oligonucleotides necessitates a robust purification strategy to isolate the full-length product from failure sequences and other impurities. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely used technique for the purification of synthetic oligonucleotides.[1][2] This application note provides a detailed protocol for the purification of oligonucleotides containing 2-Diethoxymethyl adenosine using IP-RP-HPLC.

The this compound modification imparts increased hydrophobicity to the oligonucleotide. This property is leveraged in RP-HPLC to achieve excellent separation from shorter, less hydrophobic failure sequences.[3][4] However, the acetal linkage in the 2-Diethoxymethyl group is sensitive to acidic conditions. Therefore, the purification strategy must be carefully designed to avoid premature cleavage of this modification. This protocol outlines a "DMT-off" purification strategy, where the terminal 5'-dimethoxytrityl (DMT) group is removed on the synthesizer, followed by deprotection under basic conditions prior to HPLC purification.

Materials and Methods

Materials and Reagents
  • Crude synthetic oligonucleotide containing this compound (DMT-off)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 1.0 M solution

  • HPLC-grade water

  • Ammonium (B1175870) hydroxide (B78521) (30%)

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • HPLC system with a UV detector and fraction collector

  • Lyophilizer

Experimental Workflow

The overall workflow for the deprotection and purification of an oligonucleotide containing this compound is depicted below.

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis DMT_removal On-Synthesizer DMT Removal Synthesis->DMT_removal Cleavage Cleavage from Support & Base Deprotection (Ammonium Hydroxide) DMT_removal->Cleavage HPLC IP-RP-HPLC Purification Cleavage->HPLC Analysis Purity Analysis (Analytical HPLC, MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Figure 1: Overall experimental workflow. (Max Width: 760px)
Deprotection Protocol

  • Following solid-phase synthesis with the final DMT group removed ("DMT-off"), transfer the controlled pore glass (CPG) support to a 2 mL screw-cap tube.

  • Add 1.5 mL of 30% ammonium hydroxide to the tube.

  • Seal the tube tightly and incubate at 55°C for 12-16 hours to ensure complete cleavage from the support and deprotection of the nucleobase protecting groups.

  • After incubation, cool the tube to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • Resuspend the dried oligonucleotide pellet in 1 mL of HPLC-grade water. This is the crude, deprotected oligonucleotide solution ready for HPLC purification.

IP-RP-HPLC Purification Protocol

The principle of IP-RP-HPLC for oligonucleotide purification involves the interaction of the negatively charged phosphate (B84403) backbone of the oligonucleotide with a positively charged ion-pairing agent (e.g., triethylammonium), which then adsorbs to the hydrophobic stationary phase of the HPLC column. Elution is achieved by increasing the concentration of an organic solvent, which disrupts these hydrophobic interactions.

G cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase StationaryPhase C18 Stationary Phase Hydrophobic Oligo Oligonucleotide (Negative Charge) IonPair Oligo-TEA+ Ion Pair (Hydrophobic) Oligo->IonPair IP_Agent Triethylammonium (TEA+) (Positive Charge) IP_Agent->IonPair IonPair->StationaryPhase:f0 Adsorption

References

Application Note: Mass Spectrometry Analysis of RNA containing 2'-O-Diethoxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA modifications, collectively known as the epitranscriptome, is vast and plays a crucial role in regulating gene expression and cellular function. The development of novel RNA-based therapeutics often involves the incorporation of modified nucleosides to enhance stability, efficacy, and to modulate biological activity. One such novel, synthetically designed modification is 2'-O-diethoxymethyladenosine. Its unique acetal (B89532) structure at the 2'-hydroxyl position of the ribose sugar is designed to offer specific steric and electronic properties. Accurate and robust analytical methods are therefore essential for the characterization and quantification of RNA molecules containing this modification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of RNA modifications due to its high sensitivity, specificity, and ability to provide structural information.

This application note provides a comprehensive guide to the mass spectrometry analysis of RNA containing 2'-O-diethoxymethyladenosine. It outlines the necessary protocols for sample preparation, LC-MS/MS analysis, and data interpretation, tailored for researchers in academia and the pharmaceutical industry.

Principle of the Method

The analysis of 2'-O-diethoxymethyladenosine in RNA typically involves a "bottom-up" approach. The RNA is first enzymatically digested into its constituent nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is employed to fragment the ions, generating a characteristic fragmentation pattern that allows for unambiguous identification and quantification of the modified nucleoside.

Proposed Structure and Mass Information for 2'-O-Diethoxymethyladenosine

As of the date of this document, 2'-O-diethoxymethyladenosine is a novel modification with no published experimental mass spectrometry data. Based on its chemical name, we propose the following structure and have calculated its corresponding molecular properties.

Proposed Chemical Structure:

experimental_workflow rna_sample RNA Sample containing 2'-O-Diethoxymethyladenosine digestion Enzymatic Digestion (Nuclease P1 & BAP) rna_sample->digestion nucleosides Mixture of Nucleosides digestion->nucleosides lc_separation LC Separation (Reversed-Phase C18) nucleosides->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation data_analysis Data Analysis and Quantification msms_fragmentation->data_analysis fragmentation_pathway parent_ion [M+H]+ (m/z 370.2) 2'-O-Diethoxymethyladenosine adenine_ion Adenine Ion (m/z 136.1) parent_ion->adenine_ion - Modified Ribose ribose_ion Modified Ribose Ion (m/z 235.1) parent_ion->ribose_ion - Adenine loss_of_diethoxymethane [M+H - C5H12O2]+ (m/z 268.1) parent_ion->loss_of_diethoxymethane loss_of_ethanol [M+H - C2H6O]+ (m/z 324.2) parent_ion->loss_of_ethanol synthesis_workflow adenosine Adenosine protection Protection of 3' and 5' Hydroxyls (e.g., TBDMS or DMT) adenosine->protection acetalization 2'-O-Acetalization (Diethoxymethylating agent) protection->acetalization deprotection Selective Deprotection of 3' or 5' Hydroxyl acetalization->deprotection phosphitylation Phosphitylation of free Hydroxyl (e.g., 2-cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) deprotection->phosphitylation final_product 2'-O-Diethoxymethyladenosine Phosphoramidite phosphitylation->final_product

Unlocking the Potential of Antisense Therapy: Applications of 2'-O-Methoxyethyl Adenosine in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The modification of antisense oligonucleotides (ASOs) at the 2'-position of the ribose sugar has been a cornerstone in the development of oligonucleotide therapeutics. Among these, the 2'-O-methoxyethyl (2'-MOE) modification, particularly of adenosine, has emerged as a critical component in the design of potent and safe antisense drugs. This document provides a comprehensive overview of the applications, advantages, and experimental protocols associated with 2'-MOE adenosine-containing ASOs.

Key Advantages of 2'-O-Methoxyethyl (2'-MOE) Modification

Incorporating 2'-MOE modifications into antisense oligonucleotides offers a multitude of benefits that enhance their therapeutic potential:

  • Enhanced Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This significantly increases the half-life of ASOs in biological fluids and tissues, allowing for less frequent dosing.[1][2]

  • Increased Binding Affinity: The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the ASO-RNA duplex, leading to increased potency.[2]

  • Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-MOE modifications can help mitigate the innate immune responses often associated with oligonucleotide therapeutics.

  • Favorable Pharmacokinetic Profile: The enhanced stability and protein binding characteristics of 2'-MOE ASOs contribute to improved biodistribution and prolonged tissue retention.[3]

  • Lower Toxicity: Second-generation ASOs with 2'-MOE modifications generally exhibit a better safety profile with reduced non-specific protein binding and lower instances of cytotoxicity compared to other modifications like locked nucleic acids (LNAs).[4][5]

Mechanisms of Action

2'-MOE modified ASOs can be designed to elicit gene silencing through two primary mechanisms:

  • RNase H-Mediated Degradation: This is the most common mechanism for downregulating target RNA levels. "Gapmer" ASOs are designed with a central block of DNA or PS-modified DNA bases, flanked by 2'-MOE modified nucleotides on both ends.[4][6] Upon binding to the target mRNA, the DNA/RNA heteroduplex in the central gap is recognized and cleaved by the endogenous enzyme RNase H1.[4][6] The 2'-MOE "wings" protect the oligonucleotide from nuclease degradation and increase its binding affinity.[6]

  • Steric Blocking: In this mechanism, the ASO binds to a specific site on the pre-mRNA or mRNA, physically obstructing the binding of cellular machinery. This can be used to:

    • Modulate Splicing: By binding to splice sites or splicing regulatory sequences on pre-mRNA, 2'-MOE ASOs can correct aberrant splicing patterns, leading to the production of a functional protein.[4]

    • Inhibit Translation: By targeting the 5'-untranslated region (UTR) or the start codon of an mRNA, the ASO can prevent ribosome assembly and initiation of protein synthesis.[2]

Fully 2'-MOE modified oligonucleotides, which do not have a DNA gap, are typically used for steric blocking applications as they do not support RNase H activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of 2'-MOE modified ASOs compared to other common modifications.

Table 1: Nuclease Resistance of Modified Oligonucleotides

ModificationHalf-life in 10% Fetal Bovine Serum (FBS)Reference(s)
Unmodified Oligodeoxynucleotide< 24 hours[1]
Phosphorothioate (PS)> 72 hours[1]
2'-O-Methyl (2'-OMe) + PS> 72 hours[1]
2'-O-Methoxyethyl (2'-MOE) + PS > 72 hours [7]

Table 2: Binding Affinity of Modified Oligonucleotides to Complementary RNA

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Dissociation Constant (Kd) Range (nM)Reference(s)
2'-O-Methyl (2'-OMe)+1.0 to +1.5Varies with sequence[2]
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.6 Low to mid-nanomolar [8][9]
2'-Fluoro (2'-F)+2.5Varies with sequence[2]
Locked Nucleic Acid (LNA)+2 to +8Varies with sequence[5]

Table 3: In Vivo Efficacy of 2'-MOE ASOs in Animal Models

Target GeneAnimal ModelDose and AdministrationTarget ReductionReference(s)
PTENMouse3.2 µmol/kg (subcutaneous)~45% in liver[10]
PTENMouse6.4 µmol/kg (subcutaneous)~56% in liver[10]
SMN2 (splicing modulation)SMA Mouse ModelSingle intracerebroventricular injectionSignificant increase in full-length SMN protein[11]
Malat1Mouse4.7 µmol/kg (subcutaneous)~85% in liver[12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-MOE Gapmer Antisense Oligonucleotides

This protocol provides a general overview of the steps involved in the automated solid-phase synthesis of a 2'-MOE gapmer ASO.

Materials:

  • DNA and 2'-MOE phosphoramidites (A, G, C, T/U)

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesis Setup: Load the appropriate phosphoramidites, reagents, and the CPG column onto the synthesizer. Program the desired oligonucleotide sequence.

  • Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain.[13] b. Coupling: The next phosphoramidite (B1245037) is activated and coupled to the free 5'-hydroxyl group.[14] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[14] d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[13]

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution.[15]

  • Purification and Analysis: The crude oligonucleotide is purified by HPLC. The final product is analyzed by mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Knockdown of Target RNA using a 2'-MOE Gapmer ASO

This protocol describes the transfection of a 2'-MOE gapmer ASO into cultured cells and the subsequent analysis of target RNA knockdown by RT-qPCR.[16]

Materials:

  • Adherent cells (e.g., HeLa)

  • Cell culture medium and supplements

  • 2'-MOE gapmer ASO targeting the gene of interest

  • Non-targeting control ASO

  • Transfection reagent (e.g., Lipofectamine® 2000)

  • Opti-MEM® reduced-serum medium

  • 96-well cell culture plates

  • RNA isolation kit

  • RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation: a. Dilute the 2'-MOE ASO and control ASO in Opti-MEM® to the desired final concentration (a starting range of 1-30 nM is recommended).[16] b. Dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA isolation kit.

  • RT-qPCR Analysis: a. Synthesize cDNA from the isolated RNA. b. Perform real-time qPCR using primers and a probe specific for the target gene and a housekeeping gene (for normalization). c. Analyze the data to determine the relative expression of the target gene in ASO-treated cells compared to control-treated cells.

Protocol 3: In Vivo Evaluation of a 2'-MOE ASO in a Mouse Model

This protocol outlines the subcutaneous administration of a 2'-MOE ASO to mice and subsequent tissue collection for analysis of target gene knockdown.

Materials:

  • 2'-MOE ASO dissolved in sterile saline or PBS

  • Mice

  • Insulin syringes with appropriate gauge needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • RNase-free tubes

  • RNA stabilization solution (e.g., RNAlater®) or liquid nitrogen

Procedure:

  • ASO Administration: a. Restrain the mouse. b. Lift the skin on the back to form a tent. c. Insert the needle into the subcutaneous space and inject the ASO solution.[17] Doses typically range from 3-30 mg/kg.[18]

  • Monitoring: Monitor the animals for any adverse effects.

  • Tissue Collection: a. At the desired time point after ASO administration (typically 48-96 hours for maximum mRNA knockdown), euthanize the mouse.[18] b. Dissect the target tissues (e.g., liver, kidney). c. Immediately place the tissue in an RNase-free tube containing RNA stabilization solution or snap-freeze in liquid nitrogen.

  • RNA Analysis: a. Homogenize the tissue and isolate total RNA. b. Perform RT-qPCR as described in Protocol 2 to quantify the level of target gene expression.

Visualizations

RNase_H_Mechanism ASO 2'-MOE Gapmer ASO Heteroduplex ASO-mRNA Heteroduplex ASO->Heteroduplex Hybridization mRNA Target mRNA mRNA->Heteroduplex Cleavage mRNA Cleavage Heteroduplex->Cleavage RNaseH RNase H1 RNaseH->Cleavage Recruitment & Catalysis Degradation mRNA Fragments (Degraded) Cleavage->Degradation

Caption: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.

Steric_Blocking_Mechanism cluster_splicing Splicing Modulation cluster_translation Translation Inhibition pre_mRNA_splicing pre-mRNA Blocked_Splice_Site Blocked Splice Site pre_mRNA_splicing->Blocked_Splice_Site ASO_splicing Fully 2'-MOE ASO ASO_splicing->Blocked_Splice_Site Binding Altered_Splicing Altered Splicing Blocked_Splice_Site->Altered_Splicing mRNA_translation mRNA Blocked_AUG Blocked Start Codon mRNA_translation->Blocked_AUG ASO_translation Fully 2'-MOE ASO ASO_translation->Blocked_AUG Binding Translation_Inhibition Translation Inhibition Blocked_AUG->Translation_Inhibition

Caption: Steric blocking mechanisms of fully 2'-MOE modified ASOs.

Experimental_Workflow Design ASO Design & Synthesis InVitro In Vitro Screening (Cell Culture) Design->InVitro Transfection & RT-qPCR InVivo In Vivo Efficacy & Toxicity (Animal Models) InVitro->InVivo Promising Candidates Lead_Opt Lead Optimization InVivo->Lead_Opt Data Analysis Lead_Opt->InVitro Iterative Refinement Clinical Pre-clinical & Clinical Development Lead_Opt->Clinical

References

Application Notes and Protocols for siRNA Synthesis Using 2'-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for sequence-specific gene silencing. However, their clinical translation is often hampered by their susceptibility to nuclease degradation and potential for off-target effects. Chemical modifications of the siRNA duplex are crucial for enhancing stability, improving pharmacokinetic properties, and increasing silencing potency.

This document provides detailed application notes and protocols for the use of 2'-Diethoxymethyl adenosine (B11128), a novel 2'-O-alkoxymethyl modification, in the synthesis of siRNAs. While direct experimental data for this specific modification is emerging, its properties and applications can be inferred from closely related and well-characterized 2'-O-alkyl modifications, such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE). This modification is anticipated to offer significant advantages in terms of nuclease resistance and thermal stability.

Application Notes

The incorporation of 2'-Diethoxymethyl adenosine into siRNA oligonucleotides is expected to confer several beneficial properties:

  • Enhanced Nuclease Resistance: The bulky 2'-O-diethoxymethyl group is designed to provide steric hindrance against endonuclease and exonuclease activity in serum and cellular environments. This protection is crucial for prolonging the in vivo half-life of the siRNA, thereby extending its therapeutic effect.[1][2][3] Chemical modifications at the 2'-position of the ribose are a well-established strategy to increase resistance to nuclease degradation.[4]

  • Increased Thermal Stability: 2'-O-alkyl modifications generally increase the thermal stability (melting temperature, Tm) of RNA duplexes.[5][6] An elevated Tm contributes to a more stable siRNA duplex, which can be advantageous for shelf-life and for maintaining structural integrity in vivo prior to loading into the RNA-induced silencing complex (RISC).

  • Modulation of RISC Activity: The placement of 2'-O-modifications within the siRNA duplex can influence its interaction with the RISC machinery. Strategic placement can help to favor the loading of the antisense (guide) strand and minimize off-target effects that might be mediated by the sense (passenger) strand.[1] However, extensive modification, particularly in the seed region of the guide strand, can potentially impede RISC activity.[7] Therefore, the pattern of incorporation requires careful optimization.

  • Reduced Immunogenicity: Certain chemical modifications of siRNAs can help to reduce the activation of the innate immune system, which can be a side effect of unmodified siRNAs.[8] While this needs to be empirically determined for the 2'-diethoxymethyl modification, other 2'-O-modifications have shown favorable immunogenic profiles.

Data Presentation: Comparative Effects of 2'-O-Modifications on siRNA Properties

The following table summarizes the reported effects of common 2'-O-alkyl modifications on the properties of siRNA duplexes. This data provides a benchmark for the anticipated performance of siRNAs containing 2'-Diethoxymethyl adenosine.

Modification TypeEffect on Thermal Stability (ΔTm per modification)Nuclease ResistanceImpact on Silencing ActivityReference
2'-O-Methyl (2'-OMe) +1.0 to +1.5 °CSignificantly IncreasedTolerated at many positions; can reduce activity if placed extensively in the seed region.[1][5][6]
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.7 °CStrongly IncreasedGenerally well-tolerated; may be more sterically hindering than 2'-OMe.[5][8]
2'-Fluoro (2'-F) +1.0 to +1.3 °CModerately IncreasedGenerally well-tolerated and can enhance activity.[6][9]
2'-Diethoxymethyl (Predicted) Predicted to be similar to or greater than 2'-MOEPredicted to be highRequires experimental validation; positional effects are anticipated.N/A

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Diethoxymethyl Adenosine Phosphoramidite (B1245037) (Generalized Protocol)

The synthesis of the key phosphoramidite building block is a prerequisite for automated siRNA synthesis. The following is a generalized, multi-step chemical synthesis protocol.

Step 1: Protection of Adenosine

  • Start with commercially available N6-benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine. This protects the reactive groups other than the 2'-hydroxyl.

Step 2: Formation of the 2'-O-Diethoxymethyl Acetal

  • Dissolve the protected adenosine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add diethoxymethyl acetate (B1210297) and a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction and purify the product by column chromatography to obtain N6-benzoyl-2'-O-diethoxymethyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine.

Step 3: Deprotection of the 3',5'-Hydroxyl Groups

Step 4: 5'-O-DMT Protection

  • React the diol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to selectively protect the 5'-hydroxyl group.

  • Purify the product to yield N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-diethoxymethyladenosine.

Step 5: Phosphitylation

  • React the product from Step 4 with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Purify the final product by column chromatography to yield the 2'-O-Diethoxymethyl adenosine phosphoramidite, ready for use in solid-phase synthesis.

Protocol 2: Automated Solid-Phase Synthesis of siRNA

This protocol outlines the standard steps for synthesizing an siRNA strand containing a 2'-O-Diethoxymethyl adenosine modification using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, U) and the custom 2'-O-Diethoxymethyl adenosine phosphoramidite, dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal (if standard RNA phosphoramidites are used).

Procedure:

  • Synthesis Setup: Program the desired siRNA sequence into the synthesizer. Assign the custom 2'-O-Diethoxymethyl adenosine phosphoramidite to the appropriate position in the sequence.

  • Synthesis Cycle (repeated for each nucleotide): a. Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The custom 2'-O-Diethoxymethyl adenosine phosphoramidite (or a standard phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Final Detritylation: The 5'-DMT group of the final nucleotide is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution.

  • Purification: The crude single-stranded RNA is purified by HPLC or PAGE.

  • Annealing: The purified sense and antisense strands are mixed in equimolar amounts in an annealing buffer (e.g., PBS), heated to 95°C for 2 minutes, and then slowly cooled to room temperature to form the final siRNA duplex.

Protocol 3: In Vitro Nuclease Resistance Assay

Procedure:

  • Incubate the modified siRNA and an unmodified control siRNA at a final concentration of 1 µM in 80% human or fetal bovine serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately quench nuclease activity by adding a stop solution (e.g., loading buffer containing EDTA and formamide) and snap-freezing on dry ice.

  • Analyze the samples by 20% native polyacrylamide gel electrophoresis (PAGE).

  • Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize the bands.

  • The disappearance of the band corresponding to the full-length siRNA over time indicates degradation. Compare the stability of the modified siRNA to the unmodified control.

Protocol 4: Thermal Melting (Tm) Analysis

Procedure:

  • Prepare samples of the modified and unmodified siRNA duplexes at a concentration of 2-4 µM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the first derivative of the melting curve.

Protocol 5: In Vitro Gene Silencing Assay

Procedure:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) stably expressing a reporter gene like firefly luciferase in a 96-well plate.

  • Transfection: On the following day, transfect the cells with varying concentrations of the 2'-O-Diethoxymethyl adenosine-modified siRNA and an unmodified control siRNA using a suitable transfection reagent (e.g., a lipid nanoparticle formulation).

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Lysis and Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of gene silencing for each siRNA concentration and determine the IC50 value.

Visualizations

siRNA_Synthesis_Workflow cluster_synthesis Automated siRNA Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with CPG-bound first nucleoside deblock 1. Detritylation (Remove 5'-DMT) start->deblock couple 2. Coupling (Add 2'-Diethoxymethyl Adenosine Phosphoramidite) deblock->couple cap 3. Capping (Block unreacted ends) couple->cap oxidize 4. Oxidation (Stabilize linkage) cap->oxidize repeat Repeat for each nucleotide in sequence oxidize->repeat repeat->deblock Next nucleotide cleave Cleavage & Deprotection repeat->cleave Sequence complete purify HPLC Purification cleave->purify anneal Anneal Sense & Antisense Strands purify->anneal final_sirna Final Modified siRNA Duplex anneal->final_sirna

Caption: Workflow for automated solid-phase synthesis of siRNA.

RNAi_Pathway siRNA Modified siRNA Duplex (2'-Diethoxymethyl A) Dicer Dicer siRNA->Dicer (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Enters cell Dicer->RISC_loading RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Strand separation Passenger_strand Passenger Strand (Ejected & Degraded) RISC_loading->Passenger_strand Cleavage mRNA Cleavage RISC_active->Cleavage Binds to target mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation & Gene Silencing Cleavage->Degradation Advantages_Diagram Core 2'-Diethoxymethyl Adenosine siRNA Nuclease Enhanced Nuclease Resistance Core->Nuclease Stability Increased Thermal Stability Core->Stability HalfLife Longer In Vivo Half-life Nuclease->HalfLife Integrity Improved Duplex Integrity Stability->Integrity Efficacy Prolonged Therapeutic Effect HalfLife->Efficacy Integrity->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Diethoxymethyladenosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2-Diethoxymethyladenosine phosphoramidite (B1245037), a sterically hindered nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with a sterically hindered phosphoramidite like 2-Diethoxymethyladenosine?

Low coupling efficiency with sterically demanding phosphoramidites is typically due to the slower reaction kinetics caused by the bulky protecting groups near the reaction center.[1][] This steric hindrance impedes the phosphoramidite's access to the 5'-hydroxyl group of the growing oligonucleotide chain.[][3] Other contributing factors include using a suboptimal activator, moisture in reagents, or degraded phosphoramidite or activator solutions.[4][5]

Q2: Which activator is recommended for coupling sterically bulky phosphoramidites?

Standard activators like 1H-Tetrazole are often inefficient for sterically hindered phosphoramidites.[6][7] Stronger, more effective activators are recommended to improve reaction rates and yields. The most commonly used alternatives are:

  • 5-Ethylthio-1H-tetrazole (ETT)

  • 5-Benzylthio-1H-tetrazole (BTT)

  • 4,5-Dicyanoimidazole (DCI)

BTT is often favored for RNA synthesis, while DCI, being less acidic, is a good choice for longer oligonucleotides or larger-scale synthesis to avoid potential detritylation side reactions.[6][7][8]

Q3: How does extending the coupling time improve efficiency?

Extending the coupling time provides the necessary duration for the sterically hindered phosphoramidite and the 5'-hydroxyl group to react successfully.[] While standard DNA phosphoramidites may couple in under a minute, bulky monomers require significantly longer times—often in the range of 3 to 15 minutes—to achieve high efficiency (>99%).[6][7][9]

Troubleshooting Guide

Problem: You are observing lower-than-expected coupling yields (indicated by faint trityl color release or mass spectrometry showing n-1 species) when incorporating 2-Diethoxymethyladenosine phosphoramidite.

Use the following workflow to diagnose and resolve the issue.

G start Start: Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality - Phosphoramidite fresh? - Activator fresh? - Anhydrous solvents? start->check_reagents reagent_issue Action: Replace expired/degraded reagents. Ensure anhydrous conditions. check_reagents->reagent_issue Issue Found extend_time Step 2: Extend Coupling Time Is coupling time > 10 minutes? check_reagents->extend_time Reagents OK reagent_issue->check_reagents time_issue Action: Increase coupling time in the synthesis protocol (e.g., to 10-15 minutes). extend_time->time_issue No check_activator Step 3: Evaluate Activator Using ETT, BTT, or DCI? extend_time->check_activator Yes time_issue->extend_time activator_issue Action: Replace standard activator (e.g., Tetrazole) with a stronger one like BTT or DCI. check_activator->activator_issue No success Success: Coupling Efficiency Restored check_activator->success Yes activator_issue->check_activator contact_support Issue Persists: Consult Instrument/ Reagent Technical Support success->contact_support If issue still persists

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

For successful incorporation of sterically hindered phosphoramidites, both the choice of activator and the coupling time are critical parameters. The table below summarizes the recommended activators and their properties.

ActivatorTypical ConcentrationpKaKey CharacteristicsRecommended For
1H-Tetrazole (Standard)0.45 M4.9Low solubility; suboptimal for hindered amidites.[6][7]Standard, unmodified DNA synthesis.
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M4.3More acidic and soluble than Tetrazole; good general-purpose activator.[6][7]General purpose, including modified bases.
5-Benzylthio-1H-tetrazole (BTT) 0.3 M4.1More acidic than ETT; highly effective for RNA monomers.[6][7]RNA synthesis and other very hindered amidites.
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic than Tetrazole but highly nucleophilic and soluble; reduces risk of detritylation.[7][8][10]Long oligos, large-scale synthesis, acid-sensitive sequences.

Experimental Protocols

Protocol 1: Modified Coupling Cycle for 2-Diethoxymethyladenosine Phosphoramidite

This protocol outlines the key steps in a modified synthesis cycle on an automated DNA/RNA synthesizer to enhance coupling efficiency for a sterically hindered monomer.

Objective: To achieve >99% stepwise coupling efficiency for the incorporation of 2-Diethoxymethyladenosine phosphoramidite.

Reagents:

  • 2-Diethoxymethyladenosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.3 M BTT or 0.25 M DCI in anhydrous acetonitrile)

  • Standard capping, oxidation, and deblocking reagents for oligonucleotide synthesis

Methodology:

The standard four-step synthesis cycle (Deblocking, Coupling, Capping, Oxidation) is modified at the Coupling step.

  • Deblocking: The 5'-DMT group of the support-bound oligonucleotide is removed with 3% trichloroacetic acid (TCA) in dichloromethane.

  • Coupling (Modified):

    • The synthesizer delivers the activator solution (e.g., BTT) and the 2-Diethoxymethyladenosine phosphoramidite solution to the synthesis column.

    • The key modification is to increase the wait time for this step to 10-15 minutes. This allows sufficient time for the coupling reaction to proceed to completion.[6][7]

  • Capping: Any unreacted 5'-hydroxyl groups are irreversibly capped using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutations.[9][10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

This modified cycle is used only for the addition of the 2-Diethoxymethyladenosine phosphoramidite. Standard, shorter coupling times (e.g., 30-60 seconds) can be used for canonical DNA or RNA phosphoramidites in the same sequence.[9]

Visual Guides

The diagram below illustrates the difference between a standard synthesis cycle and the modified cycle required for a sterically hindered phosphoramidite.

G cluster_0 Standard Synthesis Cycle cluster_1 Modified Cycle for Hindered Monomer s_deblock Deblock s_couple Couple (30-60 sec) s_deblock->s_couple Next Base s_cap Cap s_couple->s_cap Next Base s_oxidize Oxidize s_cap->s_oxidize Next Base s_oxidize->s_deblock Next Base m_deblock Deblock m_couple Couple (10-15 min) + Strong Activator m_deblock->m_couple Next Base m_cap Cap m_couple->m_cap Next Base m_oxidize Oxidize m_cap->m_oxidize Next Base m_oxidize->m_deblock Next Base

Caption: Comparison of standard vs. modified oligo synthesis cycles.

References

Technical Support Center: Troubleshooting RNA Synthesis with 2'-Diethoxymethyl Adenosine (2'-DEM-A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during RNA synthesis utilizing 2'-Diethoxymethyl adenosine (B11128) (2'-DEM-A) as a cap analog.

Troubleshooting Guide

Question: My in vitro transcription reaction yields are significantly lower than expected when using 2'-DEM-A.

Possible Causes and Solutions:

Low yields in in vitro transcription (IVT) can stem from several factors. When using a modified nucleotide like 2'-DEM-A, it's crucial to consider its impact on the T7 RNA polymerase activity.

  • Suboptimal 2'-DEM-A Concentration: The concentration of the cap analog relative to GTP is critical for efficient capping. An incorrect ratio can lead to reduced initiation and overall lower RNA yield.

    • Solution: Optimize the ratio of 2'-DEM-A to GTP in your IVT reaction. Start with the manufacturer's recommended ratio and perform a titration to find the optimal concentration for your specific template.

  • Enzyme Inhibition: High concentrations of cap analogs can sometimes inhibit T7 RNA polymerase.

    • Solution: If you suspect inhibition, try reducing the overall nucleotide concentration while maintaining the optimized 2'-DEM-A:GTP ratio.

  • Template Quality: The purity and integrity of your DNA template are paramount for successful transcription.

    • Solution: Ensure your DNA template is high quality, free of contaminants such as RNases, and that the promoter sequence is correct and intact. Analyze your template on an agarose (B213101) gel before use.

Illustrative Data: Impact of 2'-DEM-A:GTP Ratio on RNA Yield

2'-DEM-A:GTP RatioRelative RNA Yield (%)Capping Efficiency (%)
1:16085
2:18592
4:1100>95
8:190>95

Note: This is example data. Optimal ratios should be determined empirically.

Question: I am observing a low capping efficiency with 2'-DEM-A in my final RNA product.

Possible Causes and Solutions:

Achieving high capping efficiency is essential for the stability and translational efficiency of the synthesized RNA.[1]

  • Incomplete Deprotection of the 2'-DEM Group: The diethoxymethyl group is an acetal (B89532) protecting group at the 2'-hydroxyl position. Incomplete removal of this group will result in an improperly formed cap structure. Acetal hydrolysis is sensitive to pH.

    • Solution: Ensure your deprotection conditions are appropriate for acetal hydrolysis. This typically involves a mild acidic treatment. Verify the pH of your deprotection buffer and optimize the incubation time and temperature.

  • Degradation of 2'-DEM-A: The cap analog itself may be unstable under certain storage or reaction conditions.

    • Solution: Store the 2'-DEM-A solution according to the manufacturer's instructions, typically at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Suboptimal IVT Conditions: Factors such as magnesium concentration and temperature can influence the incorporation of the cap analog.

    • Solution: Optimize your IVT reaction conditions. Ensure the magnesium concentration is optimal, as it is crucial for polymerase activity. The reaction temperature should also be maintained at the recommended level for the specific T7 RNA polymerase variant you are using.

Troubleshooting Workflow for Low Capping Efficiency

G start Low Capping Efficiency Detected check_deprotection Verify 2'-DEM-A Deprotection Protocol start->check_deprotection check_ivt Review IVT Reaction Conditions start->check_ivt check_reagents Assess Integrity of 2'-DEM-A and other IVT reagents start->check_reagents analyze_deprotection Analyze RNA by LC-MS for residual DEM group check_deprotection->analyze_deprotection If protocol is standard optimize_deprotection Optimize Deprotection (Time, Temperature, pH) analyze_deprotection->optimize_deprotection If incomplete deprotection success Capping Efficiency Improved optimize_deprotection->success optimize_ivt Optimize 2'-DEM-A:GTP Ratio & Mg2+ Concentration check_ivt->optimize_ivt If conditions are suboptimal optimize_ivt->success new_reagents Use Fresh Aliquots of Reagents check_reagents->new_reagents If degradation is suspected new_reagents->success

Caption: A logical workflow for troubleshooting low capping efficiency when using 2'-DEM-A.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the 2'-Diethoxymethyl (2'-DEM) group on the adenosine cap analog?

The 2'-Diethoxymethyl group acts as a temporary protecting group for the 2'-hydroxyl of the adenosine. In co-transcriptional capping, this modification can help to favor the incorporation of the cap analog in the correct orientation by T7 RNA polymerase. This protecting group must be removed after transcription to yield a functional Cap-0 structure.

Q2: How do I confirm the complete removal of the 2'-DEM group?

Complete deprotection is crucial for the functionality of the synthesized RNA.

  • Mass Spectrometry (LC-MS): This is the most direct and sensitive method. By analyzing the mass of the synthesized RNA or its digested fragments, you can detect the presence of any residual 2'-DEM groups. An incompletely deprotected RNA will have a higher mass than the expected final product.

  • Enzymatic Assays: The functionality of the cap can be indirectly assessed by its ability to be recognized by cap-binding proteins or its efficiency in promoting translation in an in vitro translation system.

Q3: Can I use standard RNA deprotection protocols for RNA synthesized with 2'-DEM-A?

Standard deprotection protocols for RNA synthesis are primarily designed to remove protecting groups from the nucleobases (e.g., benzoyl, acetyl, isobutyryl) and the phosphate (B84403) backbone. The removal of the 2'-DEM group, which is an acetal, requires specific conditions, typically mild acidity. You may need a two-step deprotection procedure: the first step to remove the base and phosphate protecting groups, and a second, milder acidic step to remove the 2'-DEM group. Always refer to the manufacturer's protocol for the specific 2'-DEM-A reagent you are using.

Q4: My RNA appears degraded after the deprotection step for 2'-DEM-A. What could be the cause?

RNA is susceptible to degradation, especially under harsh chemical conditions or in the presence of RNases.

  • Excessive Acid Treatment: While acid is required to remove the 2'-DEM group, prolonged exposure or overly acidic conditions can lead to depurination and subsequent chain cleavage.

    • Solution: Carefully optimize the deprotection time and the pH of your deprotection buffer. A time course experiment can help identify the shortest time required for complete deprotection without causing significant RNA degradation.

  • RNase Contamination: Ensure that all solutions and equipment used during the deprotection and subsequent handling steps are RNase-free.

Signaling Pathway of RNA Capping and Potential Failure Point

G cluster_IVT In Vitro Transcription cluster_Deprotection Deprotection T7 T7 RNA Polymerase IVT_Product 5'-Capped (Protected) RNA T7->IVT_Product Template DNA Template Template->T7 NTPs NTPs NTPs->T7 DEM_A 2'-DEM-A DEM_A->T7 Deprotection_Step Mild Acidic Treatment IVT_Product->Deprotection_Step Failure_Point Incomplete Deprotection Deprotection_Step->Failure_Point Final_Product Functional Cap-0 RNA Deprotection_Step->Final_Product

Caption: The workflow from IVT to functional RNA, highlighting incomplete deprotection as a key failure point.

Experimental Protocols

Protocol 1: Analysis of 2'-DEM-A Capping Efficiency by Urea-PAGE

This protocol allows for a qualitative assessment of capping efficiency based on the slight mobility shift of capped versus uncapped RNA.

Materials:

  • Synthesized RNA (post-deprotection and purification)

  • Uncapped RNA of the same sequence (control)

  • Denaturing polyacrylamide gel (Urea-PAGE)

  • TBE buffer

  • Loading dye (e.g., formamide-based)

  • Staining solution (e.g., SYBR Gold)

Procedure:

  • Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve your RNA of interest.

  • In separate RNase-free tubes, mix equal amounts (e.g., 200 ng) of your 2'-DEM-A synthesized RNA and the uncapped control RNA with loading dye.

  • Denature the samples by heating at 70-95°C for 5 minutes, then immediately place on ice.

  • Load the samples onto the Urea-PAGE gel.

  • Run the gel until the desired resolution is achieved.

  • Stain the gel with an appropriate nucleic acid stain and visualize the bands. A successful capping reaction should show a single, slightly slower-migrating band compared to the uncapped control. The presence of a band at the position of the uncapped control indicates incomplete capping.

Protocol 2: Sample Preparation for LC-MS Analysis of 2'-DEM-A Deprotection

This protocol outlines the steps to prepare your RNA sample for analysis by Liquid Chromatography-Mass Spectrometry to confirm the removal of the 2'-DEM group.

Materials:

  • Purified RNA sample (approx. 1-5 µg)

  • RNase-free water

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • RNase-free buffers (specific to the enzymes used)

Procedure:

  • In an RNase-free microcentrifuge tube, dissolve 1-5 µg of your purified RNA in RNase-free water.

  • Digest the RNA to individual nucleosides by adding Nuclease P1 and incubating according to the enzyme manufacturer's protocol (e.g., 37°C for 2 hours).

  • Dephosphorylate the nucleosides by adding BAP and incubating as recommended (e.g., 37°C for 1 hour).

  • Terminate the reaction, for example, by heating or using a cleanup kit appropriate for small molecules.

  • The resulting mixture of nucleosides is now ready for analysis by LC-MS. The presence of a peak corresponding to the mass of 2'-Diethoxymethyl adenosine would indicate incomplete deprotection.

References

Technical Support Center: 2-Diethoxymethyl Adenosine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 2'-O-Diethoxymethyl (DEMA) protected adenosine (B11128). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve clean, high-yield deprotection for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting the 2'-O-DEMA group from adenosine?

A1: The 2'-O-DEMA group is an acetal, which is labile under acidic conditions. The most common method for its removal is treatment with a mild aqueous acid solution. A typical starting point is 80% acetic acid in water at room temperature. Reaction progress should be monitored closely by TLC or LC-MS.

Q2: Why is my deprotection reaction incomplete?

A2: Incomplete deprotection can be caused by several factors:

  • Insufficient Acid: The concentration or strength of the acid may be too low to effectively catalyze the hydrolysis of the acetal.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Acetal hydrolysis is an equilibrium-driven process and can sometimes be slower than anticipated.

  • Low Temperature: While room temperature is standard, kinetics may be slow. A slight, controlled increase in temperature can sometimes improve the reaction rate.

  • Reagent Quality: Ensure that the acid used is of appropriate quality and concentration.

Q3: I'm observing a new, more polar spot on my TLC that isn't my desired product. What could it be?

A3: A common side reaction during the acidic treatment of nucleosides is the hydrolysis of the N-glycosidic bond, leading to depurination. This results in the formation of free adenine (B156593) base and a ribose derivative. This side product is typically more polar than the desired deprotected adenosine.[1][2] To minimize this, use the mildest acidic conditions and the shortest reaction time necessary for complete deprotection.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is a straightforward method. The starting material (2'-O-DEMA adenosine) is significantly less polar than the product (adenosine). A typical solvent system would be Dichloromethane (B109758)/Methanol (B129727) (e.g., 9:1 or 8:2 v/v). The product will have a much lower Rf value. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product and any side products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of 2'-O-Diethoxymethyl adenosine.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Deprotected Product 1. Incomplete Reaction: Insufficient acid strength or reaction time. 2. Product Degradation: Conditions are too harsh, leading to depurination or other side reactions. 3. Incorrect Work-up: Product lost during extraction or purification.1. Optimize Reaction: Increase acid concentration (e.g., switch from 80% acetic acid to a dilute solution of TFA, like 0.1% in MeCN/H₂O) or extend the reaction time. Monitor every 30-60 minutes. 2. Use Milder Conditions: Decrease the reaction temperature to 0 °C. Use the mildest effective acid (e.g., acetic acid over TFA). 3. Modify Work-up: After quenching, co-evaporate with toluene (B28343) to remove residual acid before purification. Use reversed-phase chromatography for purification if the product is difficult to isolate.
Starting Material Remains After Extended Reaction Time 1. Insufficient Acid Catalyst: The H+ concentration is too low for efficient turnover. 2. Poor Solubility: The starting material is not fully dissolved in the reaction medium.1. Increase Acid Strength: If using acetic acid, consider switching to a stronger acid like formic acid or a catalytic amount of trifluoroacetic acid (TFA).[3] 2. Add a Co-solvent: Add a co-solvent like THF or Dioxane to improve the solubility of the protected adenosine in the aqueous acid.
Multiple Spots on TLC/LC-MS (Side Products) 1. Depurination: The N-glycosidic bond is cleaved under acidic conditions.[1] 2. Migration of Other Protecting Groups: If other acid-labile groups are present (e.g., Trityl, DMT), they may also be cleaved.1. Reduce Acidity/Time: Immediately reduce the reaction time and/or use a weaker acid. Buffer the reaction mixture if possible. Maintain lower temperatures (0 °C). 2. Orthogonal Strategy: If multiple acid-labile groups are present, a different 2'-OH protecting group that is removed under different conditions (e.g., a silyl (B83357) ether) may be required for future syntheses.[4][5]
Difficulty with Product Purification 1. Residual Acid: Traces of acid can cause streaking on silica (B1680970) gel columns. 2. High Polarity of Product: Adenosine is highly polar and can be difficult to elute from normal-phase silica.1. Neutralize Thoroughly: After the reaction, quench with a mild base like sodium bicarbonate solution or triethylamine (B128534) until the pH is neutral. Co-evaporate with toluene to remove volatile acids. 2. Use Reversed-Phase Chromatography: Purify using a C18 column with a water/acetonitrile (B52724) or water/methanol gradient. This is often more effective for polar nucleosides.

Experimental Protocols

Protocol 1: Standard Deprotection with Acetic Acid
  • Setup: Dissolve the 2'-O-DEMA protected adenosine (1.0 eq) in a solution of 80% aqueous acetic acid (e.g., 10 mL per gram of substrate).

  • Reaction: Stir the solution at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) every 1-2 hours. The starting material should be consumed within 2-6 hours.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Co-evaporate the residue with toluene (3x) to remove residual acetic acid.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 2% to 10%) to yield the pure adenosine.

Protocol 2: Accelerated Deprotection with Trifluoroacetic Acid (TFA)

Use this protocol for more stubborn substrates or when a faster reaction is desired. Caution is advised to avoid depurination.

  • Setup: Dissolve the 2'-O-DEMA protected adenosine (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 0.1% - 0.5% (v/v). Stir the reaction at 0 °C.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. The reaction is often complete in 1-3 hours.

  • Work-up: Quench the reaction by adding a few drops of triethylamine or pyridine (B92270) until the solution is neutral. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by reversed-phase HPLC (C18 column) using a gradient of acetonitrile in water.

Diagrams

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start: 2'-O-DEMA Adenosine dissolve Dissolve in Aqueous Acid start->dissolve react Stir at RT or 0°C dissolve->react monitor Monitor by TLC/LC-MS react->monitor is_complete Complete? monitor->is_complete is_complete->react No quench Quench/Neutralize is_complete->quench Yes concentrate Concentrate & Co-evaporate quench->concentrate purify Purify by Chromatography (Silica or C18) concentrate->purify product Final Product: Adenosine purify->product

Caption: General experimental workflow for 2'-O-DEMA deprotection.

Troubleshooting_Tree start Reaction Issue Observed q1 Is Starting Material (SM) Present After 4h? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are Side Products Observed? q1->q2 No s1 Increase Acid Strength or Reaction Time a1_yes->s1 a2_yes Degradation (e.g., Depurination) q2->a2_yes Yes a2_no Low Mass Balance / Yield q2->a2_no No s2 Use Milder Acid (e.g., AcOH) and/or Lower Temperature (0°C) a2_yes->s2 s3 Check Work-up/Purification for Product Loss a2_no->s3

Caption: Troubleshooting decision tree for deprotection issues.

References

Technical Support Center: Deprotection of 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the deprotection of 2-Diethoxymethyl adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the 2-Diethoxymethyl group on adenosine?

The 2-Diethoxymethyl group serves as a protecting group for the 2-position of the adenine (B156593) nucleobase. This protection is often necessary during synthetic routes that involve modifications at other positions of the adenosine molecule, such as the ribose sugar or the exocyclic N6-amino group. It prevents unwanted side reactions at the otherwise reactive 2-position.

Q2: What are the common reagents and conditions for the deprotection of 2-Diethoxymethyl adenosine?

The deprotection of the 2-Diethoxymethyl acetal (B89532) is typically achieved under acidic conditions. The reaction involves the hydrolysis of the acetal to liberate the free 2-hydroxyl group, which then tautomerizes to the more stable 2-oxo form, which is in equilibrium with the desired 2-unsubstituted adenosine. Common conditions include:

  • Aqueous Acid: Treatment with dilute aqueous acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) at room temperature or with gentle heating.

  • Formic Acid: Use of formic acid, often in a mixture with water or an organic solvent.[1]

Q3: What are the potential side products during the deprotection of this compound?

The primary expected side product is N6-formyladenosine .

Troubleshooting Guide

This guide addresses common problems encountered during the deprotection of this compound, with a focus on the formation of the N6-formyladenosine side product.

Problem 1: Incomplete Deprotection

  • Symptom: Analysis of the crude reaction mixture (e.g., by HPLC or TLC) shows the presence of starting material (this compound).

  • Possible Cause:

    • Insufficient acid catalyst concentration or strength.

    • Reaction time is too short.

    • Reaction temperature is too low.

  • Suggested Solutions:

    • Increase the concentration of the acid catalyst.

    • Switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid).

    • Prolong the reaction time and monitor the progress by HPLC or TLC.

    • Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for the formation of other impurities.

Problem 2: Formation of a Significant Amount of N6-formyladenosine Side Product

  • Symptom: A significant peak corresponding to the mass of N6-formyladenosine is observed in the LC-MS analysis of the crude reaction mixture. The yield of the desired 2-unsubstituted adenosine is lower than expected.

  • Possible Cause: The acidic hydrolysis of the 2-diethoxymethyl group generates formic acid or a formate (B1220265) equivalent in situ. This can then react with the exocyclic N6-amino group of adenosine to form the N6-formyladenosine byproduct.[2][3]

  • Suggested Solutions:

    • Modification of Deprotection Conditions:

      • Use a non-formate generating acid: Employ an acid such as dilute HCl or TFA in place of formic acid for the deprotection.

      • Lower the reaction temperature: Perform the deprotection at a lower temperature to minimize the rate of the N-formylation reaction.

      • Scavengers: While not commonly reported for this specific reaction, the addition of a nucleophilic scavenger that reacts preferentially with any generated formic acid could be explored.

    • Purification:

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for separating adenosine from the more polar N6-formyladenosine.[4][5][6][7][8] A gradient elution with a C18 column is typically used.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes a general procedure for the acidic hydrolysis of the 2-diethoxymethyl protecting group.

Materials:

  • This compound

  • 80% aqueous formic acid (or 1 M HCl, or 50% aqueous TFA)

  • Methanol (or other suitable solvent)

  • Sodium bicarbonate (for neutralization)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add the acidic solution (e.g., 80% aqueous formic acid) to the solution of the protected nucleoside.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (disappearance of the starting material), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired 2-unsubstituted adenosine.

Protocol 2: HPLC Purification for the Separation of Adenosine and N6-formyladenosine

This protocol provides a general method for the analytical or preparative separation of adenosine and the N6-formyladenosine side product.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger dimension for preparative).

Mobile Phase:

  • Solvent A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Solvent B: Acetonitrile

Gradient Elution Program (Analytical):

Time (min)% Solvent B
05
2530
3095
3595
405

Detection:

  • UV at 260 nm.

Note: The gradient and flow rate may need to be optimized for different HPLC systems and columns to achieve the best separation. For preparative HPLC, the flow rate and gradient will need to be adjusted based on the column dimensions.

Data Presentation

Table 1: Expected Products and Side Products in the Deprotection of this compound

CompoundStructureMolecular Weight ( g/mol )Comments
Starting Material: this compoundC₁₅H₂₃N₅O₅353.37Protected adenosine.
Desired Product: AdenosineC₁₀H₁₃N₅O₄267.24Deprotected product.
Potential Side Product: N6-formyladenosineC₁₁H₁₃N₅O₅295.25Formed by reaction with in situ generated formic acid.[2][3]

Visualizations

Logical Relationship of the Deprotection and Side Reaction

Caption: Deprotection pathway and potential side reaction.

Experimental Workflow for Deprotection and Analysis

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis & Purification start 1. Deprotection Reaction (Acidic Conditions) workup 2. Reaction Workup (Neutralization & Extraction) start->workup crude 3. Obtain Crude Product workup->crude analysis 4. HPLC/LC-MS Analysis of Crude Product crude->analysis decision Side Product Present? analysis->decision purification 5. Preparative HPLC Purification decision->purification Yes final_product 6. Pure Adenosine decision->final_product No purification->final_product

Caption: Workflow for deprotection and purification.

References

Technical Support Center: 2-Diethoxymethyl Adenosine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the incomplete removal of the 2-Diethoxymethyl adenosine (B11128) (DEMA) protecting group for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the removal of the 2'-O-Diethoxymethyl adenosine protecting group?

A1: The 2'-O-Diethoxymethyl group is an acetal (B89532), which is typically removed under acidic conditions. The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The acid protonates one of the ethoxy groups, which then leaves as ethanol, forming an unstable oxocarbenium ion intermediate. Subsequent attack by water resolves this intermediate to the free 2'-hydroxyl group and releases the corresponding aldehyde and another molecule of ethanol.

Q2: What are the common reasons for incomplete removal of the 2'-O-DEMA protecting group?

A2: Incomplete removal of the 2'-O-DEMA protecting group can stem from several factors:

  • Insufficiently Acidic Conditions: The pH of the deprotection solution may not be low enough to efficiently catalyze the hydrolysis of the acetal.

  • Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration for complete removal.

  • Low Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.

  • Poor Solubility: The protected oligonucleotide may not be fully dissolved in the deprotection solution, limiting reagent access.

  • Reagent Degradation: The acidic reagent may have degraded over time, leading to a higher pH than expected.

Q3: What are potential side reactions to be aware of during the acidic deprotection of 2'-O-DEMA?

A3: A primary concern during the acidic deprotection of any 2'-O-protecting group in RNA synthesis is the potential for phosphodiester bond cleavage and 2'- to 3'-phosphate migration. These side reactions can lead to chain scission and the formation of non-natural linkages, compromising the integrity and biological activity of the RNA oligonucleotide.[1] Additionally, prolonged exposure to strong acids can lead to depurination, the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the ribose sugar.[2]

Q4: Can I use basic conditions to remove the 2'-O-DEMA protecting group?

A4: No, acetal protecting groups like 2'-O-DEMA are stable to basic conditions. Attempting to use basic reagents will not be effective for its removal and could lead to other undesirable side reactions on the oligonucleotide.

Troubleshooting Guide for Incomplete Deprotection

Problem: Incomplete removal of the 2'-O-Diethoxymethyl adenosine protecting group is observed by HPLC, mass spectrometry, or gel electrophoresis.

Below is a troubleshooting workflow to address this issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Incomplete Deprotection Detected check_conditions Verify Deprotection Conditions (Acid concentration, time, temperature) start->check_conditions increase_acidity Increase Acidity (e.g., lower pH) check_conditions->increase_acidity If conditions are suboptimal end Complete Deprotection Achieved check_conditions->end If conditions are optimal, yet issue persists extend_time Extend Reaction Time increase_acidity->extend_time increase_temp Increase Temperature extend_time->increase_temp check_solubility Ensure Complete Solubility increase_temp->check_solubility fresh_reagent Use Fresh Acidic Reagent check_solubility->fresh_reagent alternative_acid Consider Alternative Mild Acids fresh_reagent->alternative_acid alternative_acid->end G cluster_0 Acid-Catalyzed Deprotection Mechanism start 2'-O-Diethoxymethyl Adenosine protonation Protonation of an Ethoxy Group start->protonation H+ oxocarbenium Formation of Oxocarbenium Ion Intermediate (Loss of Ethanol) protonation->oxocarbenium nucleophilic_attack Nucleophilic Attack by Water oxocarbenium->nucleophilic_attack H2O deprotonation Deprotonation nucleophilic_attack->deprotonation product Free 2'-Hydroxyl Adenosine deprotonation->product -H+

References

Technical Support Center: Improving RNA Synthesis Yield with 2'-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 2'-Diethoxymethyl adenosine (B11128) triphosphate (2'-DOMe-ATP) in your RNA synthesis experiments. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and improve transcript yields. The advice provided is based on established principles for in vitro transcription (IVT) with modified nucleotides.

Frequently Asked Questions (FAQs)

Q1: I am observing a significantly lower RNA yield when I substitute ATP with 2'-DOMe-ATP. What is the primary cause?

A1: A reduction in yield is common when incorporating modified ribonucleotides into an in vitro transcription reaction.[1] This is often due to the modified nucleotide being a less efficient substrate for T7 RNA polymerase compared to its canonical counterpart. The bulky 2'-diethoxymethyl group may cause steric hindrance within the enzyme's active site, slowing down the rate of incorporation and overall transcription.

Q2: Can I completely replace ATP with 2'-DOMe-ATP in my reaction?

A2: Complete substitution of a canonical nucleotide with a modified version can be challenging and may lead to very low yields or reaction failure. It is often more effective to perform a partial substitution. You can experiment with different ratios of 2'-DOMe-ATP to standard ATP to find a balance between the desired level of modification and an acceptable RNA yield.

Q3: My RNA transcripts appear shorter than the expected full-length product. What could be causing this?

A3: The presence of truncated RNA transcripts can be due to several factors when using modified nucleotides:

  • Premature Termination: The T7 RNA polymerase may dissociate from the DNA template after incorporating a modified nucleotide, leading to incomplete transcripts. Some mutations in T7 RNA polymerase, such as H784A, are thought to help eliminate premature termination.[2]

  • Template Quality: Contaminants in your DNA template, such as salts or ethanol (B145695), can inhibit the polymerase.[3]

  • Low Nucleotide Concentration: If the concentration of any of the four NTPs is too low, it can limit the reaction and lead to shorter products.[3]

Q4: How can I optimize my in vitro transcription reaction to improve the yield with 2'-DOMe-ATP?

A4: Optimization is key when working with modified NTPs. Consider the following adjustments:

  • Enzyme Concentration: Increasing the concentration of T7 RNA polymerase may help to improve yields.

  • Magnesium Concentration: The concentration of Mg2+ is critical for polymerase activity. Fine-tuning the Mg2+ concentration can sometimes improve the incorporation of modified nucleotides.[4][5]

  • Incubation Time: Extending the incubation period (e.g., from 2 hours to 4 hours or even overnight) can allow for the accumulation of more full-length transcripts, especially for shorter RNA products.[1]

  • Temperature: While most reactions are performed at 37°C, some modified polymerases may have different optimal temperatures.

  • Use of Additives: The addition of detergents like Triton X-100 has been shown to minimize misincorporation, which might be a concern with modified analogs.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No RNA transcript detected Complete inhibition of T7 RNA polymerase by 2'-DOMe-ATP.- Start with a very low ratio of 2'-DOMe-ATP to ATP (e.g., 1:10) and gradually increase it.- Verify the quality and concentration of your DNA template; contaminants can inhibit the reaction.[3]- Ensure no RNase contamination is present.[3]
Low yield of full-length RNA Inefficient incorporation of 2'-DOMe-ATP.- Increase the incubation time to 4 hours or longer.[1]- Increase the amount of T7 RNA Polymerase Mix.- Optimize the Mg2+ concentration in the reaction buffer.- Consider using a mutant T7 RNA polymerase that is more accommodating to modified nucleotides.[2]
Smear on denaturing gel analysis RNA degradation or production of multiple truncated species.- Check all reagents and equipment for RNase contamination.- Purify the DNA template to remove any inhibitors.[3]- Analyze the RNA on a denaturing polyacrylamide gel for better resolution of smaller transcripts.[1]
Full-length product is present, but yield is still suboptimal Reaction conditions are not fully optimized for the modified nucleotide.- Perform a systematic titration of 2'-DOMe-ATP against ATP to determine the optimal ratio.- Test a range of incubation temperatures (e.g., 30°C to 40°C).- Increase the amount of template DNA, as shorter transcripts may require more template to reach saturation.[1]

Quantitative Data Summary

The following table provides a template for you to record your experimental results while optimizing the incorporation of 2'-DOMe-ATP. Hypothetical data is included to illustrate how different conditions might affect the final RNA yield.

Experiment ID 2'-DOMe-ATP:ATP Ratio T7 Polymerase (units) Incubation Time (hours) Mg2+ Conc. (mM) RNA Yield (µg/20µL rxn) Observations
1 (Control)0:15022045High yield, single band.
21:15022015Lower yield, some shorter products.
31:110022025Yield improved with more enzyme.
41:110042035Longer incubation significantly improved yield.
51:310042040High yield, mostly full-length product.
61:110042538Increased Mg2+ showed slight improvement.

Experimental Protocols

Protocol: Optimizing In Vitro Transcription with 2'-DOMe-ATP

This protocol provides a framework for a 20 µL in vitro transcription reaction. It is recommended to perform a series of reactions in parallel with varying ratios of 2'-DOMe-ATP to ATP.

1. Reagent Preparation:

  • Prepare a stock solution of 2'-DOMe-ATP at the same concentration as your other NTP solutions (e.g., 100 mM).

  • Thaw all components (10X reaction buffer, NTPs, DNA template, T7 RNA Polymerase Mix) on ice. Keep the enzyme on ice at all times.[1]

  • Gently mix and briefly centrifuge all reagents before use.[1]

2. Reaction Assembly:

  • Set up the reactions at room temperature in nuclease-free tubes. Assemble the reaction in the following order:

Component Volume Final Concentration
Nuclease-Free WaterUp to 20 µL
10X Reaction Buffer2 µL1X
100 mM ATPX µLVaries
100 mM 2'-DOMe-ATPY µLVaries
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM UTP2 µL10 mM
Linearized DNA Template (1 µg)Z µL50 ng/µL
T7 RNA Polymerase Mix2 µL
Total Volume 20 µL
  • Note on NTPs: The combined volume of ATP and 2'-DOMe-ATP (X + Y) should be 2 µL to maintain the total nucleotide concentration. For a 1:1 ratio, use 1 µL of each. For a 1:3 ratio, use 0.5 µL of 2'-DOMe-ATP and 1.5 µL of ATP.

3. Incubation:

  • Mix the components thoroughly by gentle pipetting.

  • Incubate the reaction at 37°C for 2 to 4 hours. For transcripts smaller than 0.3 kb, a longer incubation time is recommended.[1]

4. (Optional) DNase Treatment:

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

5. Purification and Analysis:

  • Purify the RNA using a spin column-based kit or phenol/chloroform extraction followed by ethanol precipitation.

  • Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop). An A260 of 1.0 is equivalent to approximately 40 µg/mL of single-stranded RNA.[1]

  • Analyze the integrity and size of the RNA transcript on a denaturing agarose (B213101) or polyacrylamide gel.[1]

Visualizations

troubleshooting_workflow start Low/No RNA Yield with 2'-DOMe-ATP check_template Verify DNA Template Quality & Concentration start->check_template check_rnase Check for RNase Contamination start->check_rnase optimize_ratio Optimize 2'-DOMe-ATP:ATP Ratio check_template->optimize_ratio Template OK check_rnase->optimize_ratio No Contamination increase_enzyme Increase T7 Polymerase Concentration optimize_ratio->increase_enzyme extend_incubation Extend Incubation Time (4+ hours) optimize_ratio->extend_incubation optimize_mg Fine-tune Mg2+ Concentration increase_enzyme->optimize_mg extend_incubation->optimize_mg mutant_enzyme Consider Mutant T7 Polymerase optimize_mg->mutant_enzyme Yield still low success Improved RNA Yield optimize_mg->success Yield improved mutant_enzyme->success Yield improved logical_relationships cluster_factors Reaction Parameters enzyme T7 Polymerase (Concentration, Mutant) yield yield enzyme->yield nucleotide Nucleotides (Ratio of 2'-DOMe-ATP:ATP) nucleotide->yield conditions Reaction Conditions (Time, Temp, Mg2+) conditions->yield template DNA Template (Quality, Purity) template->yield

References

Technical Support Center: Degradation of RNA during 2'-O-Diethoxymethyl Adenosine (A-DEM) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting RNA degradation during the deprotection of 2'-O-Diethoxymethyl adenosine (B11128) (A-DEM). This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the chemical synthesis of RNA.

Frequently Asked Questions (FAQs)

Q1: What is the 2'-O-Diethoxymethyl (A-DEM) protecting group and why is it used in RNA synthesis?

A1: The 2'-O-Diethoxymethyl (A-DEM) group is an acetal-type protecting group used to shield the 2'-hydroxyl group of adenosine ribonucleosides during solid-phase oligonucleotide synthesis. This protection is crucial to prevent unwanted side reactions and degradation of the RNA chain during the synthesis cycles. The A-DEM group is designed to be stable during the basic conditions of phosphoramidite (B1245037) coupling and oxidation but removable under specific acidic conditions at the end of the synthesis.

Q2: What is the primary cause of RNA degradation during A-DEM deprotection?

A2: The primary cause of RNA degradation during the acidic deprotection of A-DEM is depurination, specifically of adenosine and guanosine (B1672433) residues.[1][2] The acidic environment required to cleave the acetal (B89532) linkage of the A-DEM group can also lead to the protonation of purine (B94841) bases. This protonation weakens the N-glycosidic bond that connects the base to the ribose sugar, leading to its cleavage and the formation of an abasic site in the RNA chain.[1][2] These abasic sites are unstable and can lead to strand scission.

Q3: Are there other potential side reactions to be aware of during A-DEM deprotection?

A3: Besides depurination, other potential side reactions include:

  • Phosphodiester bond cleavage: While RNA is more susceptible to alkaline hydrolysis, prolonged exposure to harsh acidic conditions can also lead to the cleavage of the phosphodiester backbone.

  • Modification of other protecting groups: If other protecting groups on the nucleobases or the phosphate (B84403) backbone are not fully compatible with the acidic deprotection conditions, they may be prematurely removed or modified, leading to unwanted side products.

Q4: How can I minimize RNA degradation during A-DEM deprotection?

A4: Minimizing RNA degradation involves a careful balance of ensuring complete deprotection of the A-DEM group while limiting the exposure of the RNA to harsh acidic conditions. Key strategies include:

  • Using the mildest possible acidic conditions: Employing weaker acids or buffered acidic solutions can help to selectively remove the A-DEM group without causing significant depurination.

  • Optimizing deprotection time and temperature: Shorter reaction times and lower temperatures can reduce the extent of RNA degradation. It is crucial to determine the minimum time and optimal temperature required for complete A-DEM removal.

  • Using scavengers: The addition of scavengers to the deprotection solution can help to trap reactive species that may be generated during the reaction and contribute to RNA degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of full-length RNA product after deprotection Incomplete deprotection of A-DEM, leading to purification losses.- Increase deprotection time or temperature slightly and re-evaluate. - Ensure the deprotection reagent is fresh and of high quality.
Significant RNA degradation (depurination and strand scission).- Use milder acidic conditions (e.g., buffered acid). - Decrease deprotection time and/or temperature. - Analyze the crude deprotected RNA by gel electrophoresis or HPLC to assess the extent of degradation.
Presence of shorter RNA fragments (smear on a gel) RNA degradation due to excessive exposure to acid.- Significantly reduce the deprotection time. - Optimize the deprotection conditions using a small-scale trial. - Consider a two-step deprotection protocol with an initial mild acid treatment followed by a second, brief stronger acid pulse if necessary.
Modification of other bases observed in mass spectrometry Side reactions due to harsh acidic conditions.- Switch to a milder deprotection reagent. - Ensure all other protecting groups used in the synthesis are compatible with the chosen acidic deprotection conditions for A-DEM.
Incomplete removal of the A-DEM group Insufficiently acidic conditions or too short a deprotection time.- Gradually increase the acid concentration or switch to a slightly stronger, yet still controlled, acidic reagent. - Incrementally increase the deprotection time and monitor for completeness by HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: Standard A-DEM Deprotection (for initial optimization)
  • Cleavage from Solid Support and Base Deprotection:

    • Treat the CPG-bound oligonucleotide with a solution of aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) at 55°C for 5 hours.

    • Filter the solution to separate the support and collect the filtrate containing the partially deprotected RNA.

    • Evaporate the filtrate to dryness.

  • A-DEM Deprotection:

    • Dissolve the dried RNA pellet in an appropriate volume of a buffered acidic solution (e.g., 0.1 M acetic acid, pH 3.8).

    • Incubate the solution at a controlled temperature (e.g., 40-50°C).

    • Monitor the deprotection reaction by taking aliquots at different time points (e.g., 15, 30, 45, 60 minutes) and analyzing by HPLC or mass spectrometry.

    • Once deprotection is complete, immediately neutralize the reaction with a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Desalting:

    • Desalt the deprotected RNA using a suitable method such as ethanol precipitation or a desalting column.

Protocol 2: Mild A-DEM Deprotection (to minimize degradation)
  • Cleavage and Base Deprotection:

    • Follow the same procedure as in Protocol 1.

  • Mild A-DEM Deprotection:

    • Dissolve the dried RNA pellet in a solution of dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane (B109758) (e.g., 3% DCA in DCM).

    • Incubate at room temperature for a short period (e.g., 5-15 minutes), monitoring closely by HPLC.

    • Quench the reaction by adding a weak base (e.g., pyridine (B92270) or triethylamine) and evaporate the solvent.

  • Aqueous Workup and Desalting:

    • Resuspend the residue in a neutral buffer and proceed with desalting as described in Protocol 1.

Data Presentation

Table 1: Comparison of Deprotection Conditions for 2'-O-Acetal Protecting Groups

Protecting GroupDeprotection ReagentConditionsComments
2'-O-Tetrahydropyranyl (THP) Aqueous AcidpH 2Prone to instability during detritylation steps.[3]
2'-O-Methoxytetrahydropyranyl (MTHP) Aqueous AcidpH 2Similar to THP, can be too labile for multi-step synthesis.[3]
2'-bis(acetoxyethoxy)methyl (ACE) Aqueous BufferpH 3.8, 60°C, 30 minOffers mild deprotection conditions.[4][5]
2'-O-(1-(2-cyanoethoxy)ethyl) (CEE) Tetrabutylammonium fluoride (B91410) (TBAF)Room TemperatureFluoride-mediated removal, avoiding harsh acid.
2'-O-Diethoxymethyl (A-DEM) (Predicted) Mild Aqueous AcidpH 3.5-4.5, 40-50°CConditions need to be empirically optimized to balance deprotection and degradation.

Visualizations

Signaling Pathways and Workflows

Deprotection_Pathway Protected_RNA Fully Protected RNA (on solid support) Base_Deprotected_RNA Base-Deprotected RNA (2'-O-A-DEM intact) Protected_RNA->Base_Deprotected_RNA Ammonia/Ethanol Deprotected_RNA Fully Deprotected RNA Base_Deprotected_RNA->Deprotected_RNA Mild Acidic Deprotection Degraded_RNA Degraded RNA (Depurination/Strand Scission) Base_Deprotected_RNA->Degraded_RNA Harsh Acidic Conditions Purified_RNA Purified RNA Deprotected_RNA->Purified_RNA Purification (HPLC/PAGE)

Caption: Workflow for A-DEM deprotection and potential degradation pathway.

Depurination_Mechanism Purine_Nucleoside Purine Nucleoside in RNA chain Protonated_Purine Protonated Purine (at N7 of Guanine or N3/N7 of Adenine) Purine_Nucleoside->Protonated_Purine H+ (Acid) Glycosidic_Bond_Cleavage N-Glycosidic Bond Cleavage Protonated_Purine->Glycosidic_Bond_Cleavage Weakened Bond Abasic_Site Abasic Site (Unstable) Glycosidic_Bond_Cleavage->Abasic_Site Strand_Scission Strand Scission Abasic_Site->Strand_Scission

Caption: Mechanism of acid-catalyzed depurination of RNA.

References

Technical Support Center: Analysis of 2-Diethoxymethyl Adenosine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected peaks during the HPLC analysis of RNA modified with 2-Diethoxymethyl adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is 2-Diethoxymethyl adenosine and why is it used in RNA synthesis?

A1: this compound is a protected form of 2-formyladenosine. The diethoxymethyl group is an acetal (B89532) that acts as a protecting group for the highly reactive aldehyde function at the 2' position of adenosine. This protection is necessary during solid-phase RNA synthesis to prevent unwanted side reactions. The protecting group is designed to be removed after synthesis under acidic conditions to yield the desired 2'-formyladenosine in the final RNA product.

Q2: What are the expected peaks in an HPLC chromatogram after enzymatic digestion of a fully deprotected this compound modified RNA?

A2: After complete enzymatic digestion and deprotection, you should primarily expect to see peaks corresponding to the canonical nucleosides (Adenosine, Guanosine, Cytidine, Uridine) and the modified nucleoside, 2'-formyladenosine. The relative peak areas will depend on the sequence of your RNA.

Q3: At what pH is the 2-Diethoxymethyl group removed?

A3: The diethoxymethyl acetal group is labile under acidic conditions. Deprotection is typically achieved by treating the RNA with an acidic buffer, for example, at a pH of 3.8 for 30 minutes at 60°C.[1] It is important to carefully control the pH and duration of the acid treatment to ensure complete deprotection without causing degradation of the RNA backbone.

Q4: Can the this compound modification be analyzed by mass spectrometry?

A4: Yes, mass spectrometry is a powerful tool for analyzing this modification. After enzymatic digestion, the resulting nucleosides can be analyzed by LC-MS to confirm the mass of the fully protected, partially protected, and fully deprotected adenosine derivatives. This can help in identifying the source of unexpected HPLC peaks.

Troubleshooting Guide for Unexpected HPLC Peaks

Unexpected peaks in the HPLC chromatogram of this compound modified RNA often arise from issues during the deprotection or sample handling steps. This guide will help you identify and resolve these common problems.

Diagram: Troubleshooting Logic for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC q1 Are there peaks with retention times shorter than 2'-formyladenosine? start->q1 q2 Are there peaks with retention times longer than 2'-formyladenosine? start->q2 q3 Are there broad or tailing peaks? start->q3 rna_degradation RNA Degradation: - Apurinic sites - Chain cleavage products q1->rna_degradation Yes side_products Side Products: - Adducts from deprotection reagents q1->side_products Potentially incomplete_deprotection Incomplete Deprotection: - Hemiacetal Intermediate - Unreacted this compound q2->incomplete_deprotection Yes hplc_issue HPLC System Issue: - Column degradation - Contaminated mobile phase q3->hplc_issue Yes

Caption: Troubleshooting flowchart for unexpected HPLC peaks.

Problem 1: Peaks with a longer retention time than 2'-formyladenosine.
  • Possible Cause: Incomplete deprotection of the 2-Diethoxymethyl group. The fully protected nucleoside and the hemiacetal intermediate are more hydrophobic than the final 2'-formyladenosine and will therefore have longer retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Verify Deprotection Conditions: Ensure that the pH, temperature, and incubation time of the acidic deprotection step are correct.

    • Optimize Deprotection: If incomplete deprotection is suspected, increase the deprotection time or slightly decrease the pH. However, be cautious as overly harsh conditions can lead to RNA degradation.

    • Analyze by LC-MS: Use LC-MS to confirm the presence of species with masses corresponding to the fully protected this compound and the hemiacetal intermediate.

Problem 2: Peaks with a shorter retention time than expected for canonical nucleosides.
  • Possible Cause: RNA degradation. Overly acidic conditions or prolonged incubation times during deprotection can lead to depurination and cleavage of the RNA backbone. This results in smaller, more polar fragments that elute earlier.

  • Troubleshooting Steps:

    • Check RNA Integrity: Before HPLC analysis, run an aliquot of your deprotected RNA on a denaturing polyacrylamide gel to check for degradation.

    • Milder Deprotection: Use a higher pH or shorter incubation time for the deprotection step.

    • Ensure RNase-free Handling: All solutions and equipment used after the synthesis must be RNase-free to prevent enzymatic degradation.

Problem 3: Unidentified peaks that are not related to incomplete deprotection or degradation.
  • Possible Cause: Formation of adducts or side products. The deprotection reagents or subsequent sample handling steps may introduce contaminants or cause side reactions.

  • Troubleshooting Steps:

    • Blank Injections: Run a blank injection (with only the mobile phase and sample solvent) to check for system contamination.

    • Fresh Reagents: Prepare fresh deprotection and digestion buffers.

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and elucidate their structures. The fragmentation pattern of adenosine and its derivatives typically involves the loss of the ribose sugar.[2][3]

Quantitative Data Summary

The following tables provide expected mass-to-charge ratios (m/z) for the modified nucleoside at different stages of deprotection and representative HPLC retention times. Note that actual retention times may vary depending on the specific HPLC system and conditions.

Table 1: Expected Mass-to-Charge Ratios (m/z) for this compound and its Deprotection Products (Positive Ion Mode)

CompoundChemical FormulaExact Mass (Da)[M+H]⁺ (m/z)
This compoundC₁₅H₂₃N₅O₅353.1703354.1776
Hemiacetal IntermediateC₁₃H₁₉N₅O₅325.1389326.1462
2'-FormyladenosineC₁₁H₁₃N₅O₅295.0917296.0990

Table 2: Representative HPLC Retention Times

CompoundExpected Retention Time (min)
Cytidine~ 4.5
Uridine~ 5.8
Guanosine~ 8.2
Adenosine~ 12.5
2'-Formyladenosine~ 10.0 - 11.5
Hemiacetal Intermediate> 11.5
This compound> Retention time of Hemiacetal*

*Note: The retention times for the modified nucleosides are estimates relative to adenosine. The actual retention times should be determined by running purified standards.

Experimental Protocols

Protocol 1: Deprotection of this compound Modified RNA
  • Resuspend the purified, this compound modified RNA in an appropriate volume of RNase-free water.

  • Add an equal volume of 2x deprotection buffer (e.g., 100 mM sodium acetate, pH 3.8).

  • Incubate the reaction at 60°C for 30 minutes.[1]

  • Immediately neutralize the reaction by adding a pre-determined amount of neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalt the deprotected RNA using a suitable method such as ethanol (B145695) precipitation or a spin column.

Protocol 2: Enzymatic Digestion of RNA to Nucleosides
  • To the deprotected and desalted RNA sample (1-5 µg), add 2 µL of 10x Nuclease P1 buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM ZnCl₂).

  • Add 1 µL of Nuclease P1 (e.g., 1 U/µL) and incubate at 37°C for 2 hours.

  • Add 2 µL of 10x Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl pH 8.5, 10 mM MgCl₂).

  • Add 1 µL of Calf Intestinal Alkaline Phosphatase (e.g., 1 U/µL) and incubate at 37°C for 1 hour.

  • Centrifuge the sample at high speed for 10 minutes to pellet the enzymes.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for HPLC analysis.

Protocol 3: HPLC Analysis of Nucleosides
  • HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 25 mM ammonium (B1175870) acetate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-40% B (linear gradient)

    • 35-40 min: 40-95% B (linear gradient)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95-5% B (linear gradient)

    • 50-60 min: 5% B (isocratic re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10-20 µL

Visualizations

Diagram: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis synthesis RNA Synthesis with This compound deprotection Acidic Deprotection (pH 3.8, 60°C, 30 min) synthesis->deprotection digestion Enzymatic Digestion (Nuclease P1 & CIP) deprotection->digestion hplc Reverse-Phase HPLC digestion->hplc ms LC-MS / MS/MS hplc->ms

Caption: Workflow for analysis of modified RNA.

Diagram: Deprotection Pathway of this compound

G A This compound (in RNA) B Hemiacetal Intermediate A->B H⁺, H₂O (incomplete hydrolysis) C 2'-Formyladenosine (Final Product) B->C H⁺, H₂O

Caption: Acid-catalyzed deprotection pathway.

References

Technical Support Center: Analysis of 2-Diethoxymethyl Adenosine RNA Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry-based analysis of RNA adducts formed by 2-diethoxymethyl adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for an adenosine residue modified with 2-diethoxymethyl?

A1: To determine the mass shift, we first need the molecular formula of the diethoxymethyl group (C₅H₁₁O₂). The mass of this group is added to the adenosine residue, and a hydrogen atom is subtracted. The table below summarizes the expected masses.

Table 1: Theoretical Masses for 2-Diethoxymethyl Adenosine Adducts

AnalyteMolecular FormulaMonoisotopic Mass (Da)Average Mass (Da)
Adenosine (A)C₁₀H₁₃N₅O₄267.0971267.241
Diethoxymethyl groupC₅H₁₁O₂103.0759103.140
This compoundC₁₅H₂₃N₅O₆369.1652370.381
Mass Shift (Adduct - A)C₅H₁₀O₂+102.0681+103.140

Q2: What are the best ionization techniques for analyzing RNA adducts like this compound?

A2: Electrospray ionization (ESI) is the most common and effective technique for analyzing RNA and its modifications. It is a soft ionization method that minimizes in-source fragmentation, allowing for the detection of intact modified nucleosides or oligonucleotides. For robust performance, ESI is typically coupled with liquid chromatography (LC) to separate the analyte of interest from a complex mixture.

Q3: Should I analyze the adduct at the nucleoside or oligonucleotide level?

A3: Both approaches have their advantages.

  • Nucleoside Level: This is the most common method. It involves the complete enzymatic digestion of the RNA into individual nucleosides. This approach simplifies the analysis, enhances sensitivity, and is excellent for quantifying the overall level of the adduct.

  • Oligonucleotide Level (Top-Down/Middle-Down): This method involves analyzing larger RNA fragments. It is more complex but provides valuable sequence context, allowing you to pinpoint the exact location of the adduct within the RNA strand. This often requires high-resolution mass spectrometers capable of tandem MS (MS/MS) for fragmentation analysis.

Q4: How can I confirm the identity of the this compound adduct in my sample?

A4: Confirmation relies on a combination of techniques:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to match the experimental mass to the theoretical mass of the adduct (369.1652 Da for the protonated nucleoside [M+H]⁺) within a narrow mass tolerance (e.g., < 5 ppm).

  • Tandem MS (MS/MS): Isolate the precursor ion of the putative adduct and fragment it. The resulting fragmentation pattern should be consistent with the structure of this compound. Key expected fragments would include the loss of the diethoxymethyl group and the fragmentation of the ribose sugar.

  • Chromatographic Co-elution: If a synthetic standard of this compound is available, the adduct detected in your sample should have the same retention time when analyzed under identical LC conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound RNA adducts.

Issue 1: Low or No Signal for the Adduct

Potential Cause Recommended Solution
Inefficient RNA Digestion Ensure complete digestion to nucleosides. Optimize enzyme (nuclease P1, phosphodiesterase) concentrations and incubation time. Verify digestion efficiency by analyzing the levels of canonical nucleosides (A, C, G, U).
Adduct Instability The diethoxymethyl group may be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH (around 7.0) throughout sample preparation and storage. Use fresh buffers.
Poor Ionization Efficiency Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows). Ensure the mobile phase composition is compatible with ESI (e.g., contains a low concentration of a volatile acid like formic acid).
Low Adduct Abundance Increase the starting amount of RNA. Develop a method for enriching the modified RNA fragments prior to digestion, if possible (e.g., immunoprecipitation if an antibody is available).
Loss During Sample Cleanup Solid-phase extraction (SPE) is often used for cleanup. Ensure the chosen SPE sorbent and elution solvents are appropriate and do not result in the loss of the analyte.

Issue 2: Poor Chromatographic Peak Shape or Retention

Potential Cause Recommended Solution
Inappropriate Column Chemistry Use a column suitable for polar analytes like nucleosides. Reversed-phase C18 columns are commonly used with aqueous mobile phases. Porous graphitic carbon (PGC) columns can also provide excellent retention for these compounds.
Suboptimal Mobile Phase For reversed-phase LC, start with a gradient of water with a small amount of formic acid (e.g., 0.1%) to an organic solvent like acetonitrile (B52724) or methanol. Optimize the gradient slope to achieve good separation.
Sample Overload Inject a smaller volume or dilute the sample. Overloading the column can lead to broad, asymmetric peaks.
Secondary Interactions Silanol groups on the column stationary phase can cause peak tailing. Use an end-capped column or add a competing base to the mobile phase.

Issue 3: Ambiguous MS/MS Fragmentation

Potential Cause Recommended Solution
Incorrect Precursor Selection Ensure the isolation window for the precursor ion in the quadrupole is narrow enough to exclude co-eluting isobaric interferences.
Low Fragmentation Energy Optimize the collision energy (HCD or CID). Perform a collision energy ramp experiment to find the optimal value that produces informative fragments without complete annihilation of the precursor.
Unexpected Fragmentation Pathway The diethoxymethyl group may undergo neutral losses (e.g., loss of ethanol). Be sure to calculate the masses of all plausible neutral losses and look for the corresponding product ions in your MS/MS spectrum.

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

  • To 1-5 µg of total RNA in a microcentrifuge tube, add nuclease P1 (e.g., 2 units) and ammonium (B1175870) acetate (B1210297) buffer (pH 5.3) to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase (e.g., 2 units) and a compatible buffer (e.g., Tris-HCl, pH 8.0).

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Nucleosides

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 2% B, ramp to 40% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Ionization Mode: ESI, Positive.

  • MS1 Scan: Scan range m/z 100-500, resolution 70,000.

  • MS/MS Scan (dd-MS2): Isolate the precursor ion for protonated this compound ([M+H]⁺ = 369.1652). Use HCD fragmentation with a normalized collision energy of 20-30%. Analyze product ions in the Orbitrap at a resolution of 17,500.

Visualizations

experimental_workflow rna_sample RNA Sample (Containing Adduct) digestion Enzymatic Digestion (Nuclease P1, BAP) rna_sample->digestion cleanup Sample Cleanup (Filtration/SPE) digestion->cleanup lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation ms_analysis MS/MS Analysis (ESI, HRMS) lc_separation->ms_analysis data_analysis Data Analysis (Quantification, ID) ms_analysis->data_analysis

Caption: Overall workflow for RNA adduct analysis.

troubleshooting_tree start Problem: Low/No Adduct Signal check_digestion Check Digestion Efficiency? start->check_digestion check_ms Check MS Sensitivity? check_digestion->check_ms Yes optimize_digestion Optimize Enzyme Ratio & Incubation Time check_digestion->optimize_digestion No check_stability Is Adduct Stable? check_ms->check_stability Yes tune_ms Tune Instrument with Standard Compound check_ms->tune_ms No neutral_ph Maintain Neutral pH During Prep check_stability->neutral_ph No increase_rna Increase Starting RNA Amount check_stability->increase_rna Yes

Caption: Troubleshooting decision tree for low signal.

stability of 2-Diethoxymethyl adenosine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Diethoxymethyl adenosine (B11128) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2-Diethoxymethyl adenosine at different pH values?

A1: this compound, an adenosine analog, contains an acetal (B89532) functional group. Acetal stability is highly dependent on pH. Generally, this compound is expected to be:

  • Unstable in acidic conditions (pH < 7): It will undergo acid-catalyzed hydrolysis, leading to its degradation. The rate of hydrolysis increases as the pH decreases.

  • Stable in neutral (pH ≈ 7) and basic conditions (pH > 7): The acetal linkage is generally stable at neutral and alkaline pH.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the diethoxymethyl group will be hydrolyzed to yield adenosine-2-carbaldehyde, which may exist in equilibrium with its hydrate. Further degradation of the adenosine molecule can lead to the cleavage of the N-glycosidic bond, resulting in the formation of adenine (B156593) and ribose derivatives. The primary degradation pathway involves the formation of ethanol (B145695) and adenosine-2-carbaldehyde.

Q3: Are there any specific storage recommendations for this compound to ensure its stability?

A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • pH: In a buffered solution at a neutral or slightly basic pH (pH 7-8).

  • Temperature: At low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage, to minimize any potential degradation.

  • Solvent: A non-acidic, aprotic solvent if dissolution is required for non-aqueous applications.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring the degradation of nucleoside analogs like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This technique allows for the separation and quantification of the parent compound and its degradation products over time. A detailed experimental protocol is provided below.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid loss of this compound in my formulation. The pH of your formulation is acidic.Measure the pH of your formulation. If it is below 7, adjust it to a neutral or slightly basic pH using a suitable buffer system.
Inconsistent results in stability studies. Fluctuation in pH or temperature.Ensure that your experimental setup maintains a constant pH and temperature throughout the stability study. Use a calibrated pH meter and a temperature-controlled incubator or water bath.
Improper sample handling and preparation.Follow a standardized protocol for sample preparation. Ensure accurate pipetting and dilution.
Appearance of unexpected peaks in the HPLC chromatogram. Formation of secondary degradation products.Identify the unknown peaks using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the complete degradation pathway.[3]
Contamination of the sample or mobile phase.Ensure the purity of your starting material and the quality of the solvents used for the mobile phase. Filter all solutions before use.
Difficulty in separating this compound from its degradation products by HPLC. Suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column type to achieve better separation.[4]

Quantitative Data Summary

pHConditionExpected Half-life (t½)Stability
3AcidicMinutes to HoursVery Unstable
5Weakly AcidicHours to DaysUnstable
7NeutralWeeks to MonthsStable
9BasicMonths to YearsVery Stable

Note: This data is illustrative and the actual half-lives will depend on the specific experimental conditions such as temperature and buffer composition.

Experimental Protocols

Protocol for Determining the pH Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound at different pH values using HPLC.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer salts (for pH 7 and 9)

  • Citrate or acetate (B1210297) buffer salts (for pH 3 and 5)

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Buffer Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, and 9) at a concentration of 50 mM.

  • Filter the buffer solutions through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

4. Stability Study:

  • Incubate the prepared samples in tightly sealed vials at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation by neutralizing the acidic samples with a calculated amount of base or diluting all samples in the initial mobile phase and storing at -20°C until analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 20 mM ammonium (B1175870) acetate in water, pH 6) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Inject the samples from each time point and record the chromatograms.

6. Data Analysis:

  • Determine the peak area of this compound at each time point.

  • Plot the natural logarithm of the peak area versus time.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Mechanism cluster_acidic Acidic Conditions (pH < 7) cluster_neutral_basic Neutral/Basic Conditions (pH ≥ 7) Mol This compound Protonated Protonated Acetal Mol->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation - EtOH Hemiacetal Hemiacetal Ether Carbocation->Hemiacetal + H2O Product1 Adenosine-2-carbaldehyde Hemiacetal->Product1 - H+ Product2 Ethanol StableMol This compound NoReaction Stable (No Hydrolysis) StableMol->NoReaction

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 3, 5, 7, 9) C Dilute Stock in Buffers A->C B Prepare 2-Diethoxymethyl Adenosine Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Specific Time Points D->E F Quench Reaction E->F G HPLC Analysis F->G H Data Analysis (Calculate k and t½) G->H

Caption: Experimental workflow for pH stability testing.

References

Technical Support Center: Scaling Up 2-Diethoxymethyl Adenosine RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of RNA using 2-Diethoxymethyl adenosine (B11128) (2-DEMA) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of RNA containing this specific modification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental success.

Introduction to 2-Diethoxymethyl Adenosine (2-DEMA) Chemistry

The 2-Diethoxymethyl (2-DEMA) group is a type of acetal (B89532) protecting group for the 2'-hydroxyl of adenosine ribonucleosides. Acetal protecting groups are known for their lability under specific acidic conditions, which can offer advantages in RNA synthesis by providing an alternative deprotection strategy compared to more common silyl-based protecting groups like TBDMS or TOM. However, scaling up synthesis with acetal-based protecting groups presents a unique set of challenges that require careful consideration of reaction conditions to ensure high yield and purity of the final RNA product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of 2-DEMA RNA synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation.[1][]2. Suboptimal Activator Concentration: Insufficient or degraded activator can result in incomplete phosphoramidite (B1245037) activation.3. Steric Hindrance: The 2-DEMA group, like other 2'-protecting groups, can sterically hinder the coupling reaction, especially for longer oligos.[3]4. Phosphoramidite Quality: Degradation of the 2-DEMA adenosine phosphoramidite over time or due to improper storage.1. Use anhydrous acetonitrile (B52724) (<10-15 ppm water) and ensure all reagents and lines on the synthesizer are dry. Consider storing phosphoramidites under an inert atmosphere.[1]2. Use a fresh solution of a suitable activator (e.g., DCI or ETT) at the recommended concentration for RNA synthesis.3. Increase the coupling time and/or the concentration of the phosphoramidite and activator. For particularly difficult couplings, consider using a stronger activator.4. Ensure proper storage of the phosphoramidite at low temperature and under an inert atmosphere. Perform a small-scale test synthesis to verify the quality of the amidite before large-scale runs.
Premature Loss of 2-DEMA Group 1. Acidic Conditions During Synthesis: The acetal linkage of the 2-DEMA group is sensitive to the acidic conditions used for 5'-DMT deprotection.[4]1. Use a milder detritylation reagent, such as 3% Dichloroacetic Acid (DCA) in a non-protic solvent, and minimize the deblocking time.[1]
Incomplete Deprotection of 2-DEMA Group 1. Incorrect Deprotection Cocktail: The specific acidic conditions required for complete removal of the 2-DEMA group may not be met.2. Insufficient Deprotection Time or Temperature: The deprotection reaction may not have gone to completion.1. Use a mildly acidic deprotection buffer, such as a TEMED-acetate buffer at pH 3.8. The exact conditions should be optimized for the specific RNA sequence and scale.[5]2. Increase the deprotection time and/or temperature. For example, incubation at 60°C for 30-60 minutes is a common starting point for similar acetal groups.[5]
RNA Strand Scission 1. Premature 2-DEMA Removal: If the 2-DEMA group is lost during synthesis, the exposed 2'-hydroxyl can lead to phosphodiester bond cleavage during the basic deprotection of nucleobases.[4]1. Optimize the 5'-DMT deprotection step to be as mild as possible while still achieving complete detritylation.[1]2. Ensure the 2-DEMA deprotection is the final deprotection step after removal of the base and phosphate (B84403) protecting groups.
Formation of Side Products 1. Incomplete Capping: Unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer sequences.2. Phosphoramidite Oxidation: Exposure of the phosphoramidite to air can lead to oxidation and the formation of inactive species.1. Ensure the capping reagent is fresh and the capping step is efficient. For longer syntheses, consider a double capping step.2. Handle phosphoramidites under an inert atmosphere (e.g., argon) and use fresh, high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a 2'-acetal protecting group like 2-DEMA compared to a 2'-silyl group like TBDMS?

A1: 2'-Acetal protecting groups like 2-DEMA offer an alternative deprotection strategy that avoids the use of fluoride (B91410) reagents. Deprotection is typically achieved under mild acidic conditions, which can be advantageous for certain modified oligonucleotides that may be sensitive to fluoride.[4][5]

Q2: How can I monitor the efficiency of each coupling step during a large-scale synthesis?

A2: The coupling efficiency can be monitored by measuring the absorbance of the trityl cation released during the 5'-DMT deprotection step. Consistent trityl yields across all cycles indicate efficient coupling.

Q3: What analytical techniques are recommended for assessing the purity of the final 2-DEMA deprotected RNA?

A3: High-performance liquid chromatography (HPLC), both ion-exchange and reverse-phase, is a powerful tool for assessing the purity of the final RNA product. Mass spectrometry (LC-MS) can be used to confirm the identity and integrity of the synthesized RNA by verifying its molecular weight.[6][7][8] Polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the full-length product and any shorter impurities.

Q4: Is the 2-DEMA adenosine phosphoramidite compatible with standard DNA/RNA synthesis cycles?

A4: Yes, the 2-DEMA adenosine phosphoramidite is generally compatible with standard synthesis cycles. However, as noted in the troubleshooting guide, the acidic detritylation step may need to be optimized to prevent premature loss of the 2-DEMA group.[4]

Q5: Can I use standard base and phosphate protecting groups with 2-DEMA adenosine?

A5: Yes, standard base protecting groups (e.g., Ac-C, Bz-A, iBu-G) and phosphate protecting groups (e.g., β-cyanoethyl) are compatible with 2-DEMA chemistry. The deprotection of these groups using a suitable amine-based reagent should be performed prior to the acidic deprotection of the 2-DEMA group.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2-DEMA Containing RNA

This protocol outlines a general procedure for the automated synthesis of RNA containing this compound. The synthesis is performed on a 1 µmol scale but can be adapted for larger scales.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solution (Cap A and Cap B)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% DCA in dichloromethane)

  • Automated DNA/RNA synthesizer

Procedure:

  • Prepare all reagents according to the synthesizer manufacturer's instructions. Ensure all solutions are anhydrous.

  • Install the 2-DEMA adenosine phosphoramidite on a designated port on the synthesizer.

  • Program the synthesis sequence, specifying the position(s) for the incorporation of 2-DEMA adenosine.

  • Use a standard RNA synthesis cycle with the following considerations:

    • Coupling: A coupling time of 5-10 minutes is recommended for the 2-DEMA adenosine phosphoramidite.

    • Deblocking: Use a fresh 3% DCA solution and a contact time of 60-90 seconds.

  • Upon completion of the synthesis, dry the solid support under a stream of argon.

Protocol 2: Deprotection of 2-DEMA Containing RNA

This protocol describes a two-step deprotection procedure for RNA synthesized with the 2-DEMA protecting group.

Step 1: Base and Phosphate Deprotection

  • Transfer the CPG support to a screw-cap vial.

  • Add 1 mL of a 1:1 solution of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine.

  • Incubate the vial at 65°C for 15 minutes.

  • Cool the vial and transfer the supernatant to a new tube.

  • Rinse the CPG with 0.5 mL of RNase-free water and combine with the supernatant.

  • Dry the solution in a vacuum concentrator.

Step 2: 2-DEMA Group Removal

  • Resuspend the dried pellet in 100 µL of a TEMED-acetate buffer (pH 3.8).

  • Incubate at 60°C for 30 minutes.[5]

  • Immediately neutralize the solution with a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • The deprotected RNA is now ready for purification.

Visualizations

experimental_workflow cluster_synthesis Automated Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis start Start with Solid Support coupling Coupling of 2-DEMA Phosphoramidite start->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation deblocking 5'-DMT Deblocking oxidation->deblocking elongation Chain Elongation deblocking->elongation Repeat for each cycle end_synthesis Completed Sequence on Support deblocking->end_synthesis Final Cycle elongation->coupling base_phosphate_deprotection Base & Phosphate Deprotection (NH3/MeNH2) end_synthesis->base_phosphate_deprotection dema_deprotection 2-DEMA Deprotection (Mild Acid) base_phosphate_deprotection->dema_deprotection purification HPLC Purification dema_deprotection->purification analysis LC-MS / PAGE Analysis purification->analysis final_product Pure RNA analysis->final_product

Caption: Experimental workflow for 2-DEMA RNA synthesis.

signaling_pathway cluster_challenges Key Challenges in Scale-Up cluster_solutions Mitigation Strategies moisture Moisture Sensitivity anhydrous Anhydrous Conditions moisture->anhydrous steric_hindrance Steric Hindrance optimization Optimize Coupling Time & Activator steric_hindrance->optimization acid_lability Acid Lability of 2-DEMA mild_deblock Mild Detritylation acid_lability->mild_deblock deprotection Incomplete Deprotection specific_deprotection Specific Acidic Deprotection Protocol deprotection->specific_deprotection

Caption: Challenges and solutions in 2-DEMA RNA synthesis.

References

Validation & Comparative

A Comparative Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: TBDMS vs. TOM

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase RNA synthesis, the selection of an appropriate 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the successful synthesis of long-chain oligonucleotides. For years, the tert-butyldimethylsilyl (TBDMS) group has been a workhorse in this field. However, the emergence of the Triisopropylsilyloxymethyl (TOM) group has offered significant improvements, addressing some of the inherent limitations of TBDMS. This guide provides a detailed, data-driven comparison of these two crucial protecting groups for researchers, scientists, and professionals in drug development.

Performance Comparison: TBDMS vs. TOM

The choice between TBDMS and TOM protecting groups can significantly impact the efficiency of RNA synthesis, particularly as the length of the oligonucleotide increases. The following table summarizes key performance metrics based on available data.

ParameterTBDMS (tert-butyldimethylsilyl)TOM (Triisopropylsilyloxymethyl)Key Advantages of TOM
Average Coupling Efficiency ~98%>99%Higher efficiency leads to significantly better yields for longer RNA strands.
Steric Hindrance HighLowThe oxymethyl spacer in TOM reduces steric hindrance at the reaction center.[1]
Suitability for Long RNA Synthesis Limited (generally up to ~50-60 nucleotides)Excellent (enables synthesis of >100 nucleotides)Lower steric hindrance and higher coupling efficiency are crucial for longmers.[1][2]
Deprotection Conditions Requires specific fluoride-based reagents (e.g., TEA·3HF, TBAF).Compatible with standard fluoride-based deprotection; can be milder.Deprotection is efficient and less prone to causing strand cleavage.[1]
Risk of 2'- to 3'-Isomerization Potential for migration under basic conditions.Acetal structure prevents migration, ensuring correct 2'-5' phosphodiester linkages.[1]Enhanced stability of the protecting group leads to higher fidelity of the final product.

Data extrapolated from sources discussing the general performance of these protecting groups in RNA synthesis.[1][2]

Experimental Protocols

Detailed and optimized protocols are essential for successful RNA synthesis. Below are representative protocols for the deprotection of RNA synthesized using TBDMS and TOM protected monomers.

TBDMS Deprotection Protocol

This protocol outlines a standard procedure for the deprotection of RNA oligonucleotides synthesized using 2'-O-TBDMS protection.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • RNase-free water

  • Controlled-pore glass (CPG) solid support with synthesized RNA

Procedure:

  • Cleavage and Base Deprotection:

    • Treat the CPG support with the synthesized RNA with AMA solution at 65°C for 10-20 minutes.[3]

    • Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-TBDMS Group Removal:

    • Dissolve the dried oligonucleotide in anhydrous DMSO.

    • Add TEA·3HF to the solution.

    • Incubate the mixture at 65°C for 2.5 hours.[4]

  • Quenching and Desalting:

    • Quench the reaction by adding an appropriate quenching buffer.

    • Proceed with desalting using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to obtain the purified RNA.

TOM Deprotection Protocol

The deprotection of TOM-protected RNA is generally faster and can be performed under milder conditions compared to TBDMS.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Fluoride (B91410) source for deprotection (e.g., TEA·3HF)

  • RNase-free water

  • Controlled-pore glass (CPG) solid support with synthesized RNA

Procedure:

  • Cleavage and Base Deprotection:

    • Treat the CPG support with the synthesized RNA with AMA solution at 65°C for 10 minutes.

    • Cool and collect the supernatant.

    • Dry the oligonucleotide.

  • 2'-O-TOM Group Removal:

    • The removal of the TOM group is typically faster and can be achieved under milder conditions than TBDMS deprotection.[1] Follow the specific recommendations of the phosphoramidite (B1245037) supplier, which will generally involve treatment with a fluoride reagent for a shorter duration or at a lower temperature.

  • Desalting:

    • After deprotection, desalt the RNA sample using standard procedures to remove salts and small molecules.

Visualizing the RNA Synthesis Workflow

The following diagram illustrates the key stages of solid-phase RNA synthesis, highlighting the role of the 2'-hydroxyl protecting group.

RNA_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start 1. Deprotection (5'-DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) start->coupling Exposes 5'-OH capping 3. Capping (Unreacted 5'-OH) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Blocks Failures oxidation->start Stabilizes Linkage cleavage Cleavage from Support & Base Deprotection oxidation->cleavage Completed Chain deprotection_2OH 2'-OH Deprotection (TBDMS or TOM Removal) cleavage->deprotection_2OH purification Purification (e.g., HPLC) deprotection_2OH->purification end end purification->end Final RNA Product

References

A Head-to-Head Comparison: 2'-ACE (Orthoester) vs. Acetyl-Assisted TBDMS Protection in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of ribonucleic acid (RNA), the choice of protecting group strategy is paramount to achieving high yields, purity, and integrity of the final oligonucleotide product. This guide provides an objective comparison between the 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group and the widely-used 2'-O-tert-butyldimethylsilyl (TBDMS) group, with a focus on the synergistic role of acetyl (Ac) protection for nucleobases.

The inherent reactivity of the 2'-hydroxyl group in ribonucleosides necessitates a robust protection strategy during solid-phase synthesis. The ideal protecting group must be stable throughout the iterative cycles of oligonucleotide chain elongation yet be removable under mild conditions that do not compromise the integrity of the RNA molecule. This comparative guide delves into the performance of the 2'-ACE and TBDMS protecting groups, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The selection of a 2'-hydroxyl protecting group significantly impacts several key aspects of RNA synthesis, from coupling efficiency to the final deprotection conditions. The 2'-ACE chemistry has emerged as a significant advancement over traditional silyl-based protecting groups like TBDMS, particularly for the synthesis of long and highly modified RNA oligonucleotides.[1][2]

Feature2'-ACE (Orthoester) Chemistry2'-TBDMS Chemistry
Average Stepwise Coupling Efficiency >99%[2][3]~98.5-99%[4]
Approximate Yield of Full-Length 21-mer 81%[3]65%[3]
Approximate Yield of Full-Length 50-mer 61%[3]36%[3]
Coupling Time Fast (< 60 seconds)[5]Slower (up to 6 minutes)[6]
Deprotection Conditions Mild, aqueous acidic conditions (pH 3.8, 60 °C, 30 min)[2]Requires fluoride-based reagents (e.g., TEA·3HF) and basic conditions for nucleobase deprotection[4]
Handling of Protected RNA Water-soluble and nuclease-resistant, allowing for purification in the protected form[2]Less amenable to handling and purification in the protected state
Suitability for Long RNA Synthesis High, enables synthesis of sequences >100 nucleotides[2]Limited, typically for sequences <40 nucleotides[2]

The Chemistry Behind the Advantage: A Closer Look

The superiority of the 2'-ACE chemistry, particularly for demanding applications, stems from its unique chemical properties and deprotection mechanism.

2'-ACE (Orthoester) Protection

The 2'-ACE group is an acid-labile orthoester, 2'-bis(acetoxyethoxy)-methyl ether.[1] This group is used in conjunction with a 5'-silyl protecting group, which is removed under neutral conditions using a fluoride (B91410) source.[6] This orthogonality is a key feature of the 2'-ACE strategy.

A significant advantage of the 2'-ACE group is that the fully protected RNA is water-soluble and resistant to nuclease degradation.[2][7] This allows for the purification of the oligonucleotide while it is still protected, which helps to ensure its stability and homogeneity.[2]

The deprotection of the 2'-ACE group is a two-stage process that is initiated during the base deprotection step. Treatment with aqueous methylamine (B109427) not only cleaves the oligonucleotide from the solid support and removes the exocyclic amine protecting groups but also deacetylates the 2'-ACE group to a 2'-bis(2-hydroxyethoxy)methyl orthoester.[6] This modified orthoester is significantly more labile to acid hydrolysis, allowing for its rapid and complete removal under very mild acidic conditions (pH 3.8).[5][6]

2'-TBDMS Protection and the Role of Acetyl (Ac) Base Protection

The tert-butyldimethylsilyl (TBDMS) group is a widely used silicon-based protecting group for the 2'-hydroxyl function.[4] While it has been a workhorse in RNA synthesis, it presents several challenges. The steric bulk of the TBDMS group can lead to lower coupling efficiencies and requires longer coupling times compared to 2'-ACE.[6][8]

Deprotection of the TBDMS group requires a fluoride source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), and is typically performed after the nucleobase and phosphate (B84403) protecting groups have been removed under basic conditions.[4] Premature loss of the TBDMS group during the basic deprotection step can lead to degradation of the RNA.[4]

To mitigate the harshness and duration of the basic deprotection step, the use of the acetyl (Ac) protecting group for the exocyclic amine of cytosine (Ac-C) has become popular.[9] The acetyl group is hydrolyzed almost instantly under basic conditions, such as with a mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA), which significantly reduces the time required for deprotection (e.g., 10 minutes at 65°C).[9] This rapid deprotection minimizes the risk of side reactions and degradation of the RNA backbone, making the combination of 2'-TBDMS with Ac-C a more robust strategy than when using more stable base protecting groups like benzoyl (Bz).

Experimental Protocols

Solid-Phase RNA Synthesis Cycle (2'-ACE Chemistry)

The synthesis of RNA using 2'-ACE phosphoramidites follows a standard solid-phase oligonucleotide synthesis cycle.

RNA_Synthesis_Cycle cluster_cycle RNA Synthesis Cycle Deblocking 1. 5'-Silyl Deprotection (Fluoride Treatment) Coupling 2. Coupling (2'-ACE Phosphoramidite (B1245037) + Activator) Deblocking->Coupling Washes Capping 3. Capping (Acetic Anhydride) Coupling->Capping Washes Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide End Full-Length Protected RNA Oxidation->End Start Start with Solid Support Start->Deblocking

Figure 1. Automated RNA synthesis cycle using 2'-ACE chemistry.

Methodology:

  • 5'-Silyl Deprotection: The synthesis cycle begins with the removal of the 5'-silyl protecting group from the solid support-bound nucleoside using a fluoride reagent.[5]

  • Coupling: The next 2'-ACE protected phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride (B1165640) to prevent the formation of deletion mutations.[5]

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[5]

  • Iteration: The cycle is repeated until the desired RNA sequence is assembled.

Deprotection Protocol: 2'-ACE Protected RNA

ACE_Deprotection Start Solid Support-Bound Protected RNA Step1 Phosphate Deprotection (e.g., S2Na2 in DMF) Start->Step1 Step2 Cleavage & Base Deprotection (40% aq. Methylamine, 55°C, 10 min) + 2'-ACE Modification Step1->Step2 Step3 2'-ACE Deprotection (Aqueous Buffer, pH 3.8, 60°C, 30 min) Step2->Step3 End Fully Deprotected RNA Step3->End

Figure 2. Deprotection workflow for RNA synthesized with 2'-ACE chemistry.

Methodology:

  • Phosphate Deprotection: The methyl protecting groups on the phosphate backbone are removed.[5]

  • Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the exocyclic amine protecting groups are removed using aqueous methylamine. This step also deacetylates the 2'-ACE group.[5]

  • 2'-ACE Group Removal: The modified 2'-orthoester groups are hydrolyzed under mild acidic conditions.[2]

Deprotection Protocol: 2'-TBDMS Protected RNA with Ac-C

TBDMS_Deprotection Start Solid Support-Bound Protected RNA Step1 Cleavage & Base/Phosphate Deprotection (Ammonia/Methylamine in Ethanol) Start->Step1 Step2 2'-TBDMS Deprotection (Triethylamine Trihydrofluoride) Step1->Step2 End Fully Deprotected RNA Step2->End

Figure 3. Deprotection workflow for RNA synthesized with 2'-TBDMS chemistry.

Methodology:

  • Cleavage and Base/Phosphate Deprotection: The oligonucleotide is treated with a mixture of concentrated aqueous ammonia (B1221849) and ethanolic methylamine to cleave it from the support and remove the nucleobase and phosphate protecting groups.[4] When Ac-C is used, a faster deprotection can be achieved with AMA (aqueous methylamine/ammonium hydroxide).[9]

  • 2'-TBDMS Group Removal: The 2'-TBDMS groups are removed using a fluoride reagent like triethylamine trihydrofluoride.[4]

Conclusion

For the synthesis of standard, shorter RNA oligonucleotides, the 2'-TBDMS protection strategy, especially when combined with acetyl-protected cytosine, offers a reliable and cost-effective solution. However, for more demanding applications, such as the synthesis of long RNA molecules, highly modified RNAs, or when the highest possible yield and purity are critical, the 2'-ACE chemistry presents clear advantages. Its superior coupling efficiency, milder deprotection conditions, and the unique ability to handle and purify the RNA in its protected, water-soluble form make it the preferred choice for advanced RNA synthesis applications. The selection between these two robust chemistries will ultimately depend on the specific requirements of the research or development project, including the length and complexity of the RNA sequence, the desired purity, and cost considerations.

References

A Comparative Analysis of 2'-Hydroxyl Protecting Group Deprotection Kinetics for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of RNA oligonucleotides is paramount. A critical step in this process is the deprotection of the 2'-hydroxyl group. The choice of protecting group significantly impacts the overall efficiency and purity of the final RNA product. This guide provides an objective comparison of the deprotection kinetics of 2'-O-Diethoxymethyl adenosine (B11128) against two other commonly used protecting groups: 2'-O-tert-butyldimethylsilyl (TBDMS) and 2'-O-Triisopropylsilyloxymethyl (TOM).

The stability of the 2'-hydroxyl protecting group during the solid-phase synthesis cycles and its facile removal under conditions that do not compromise the integrity of the RNA molecule are key considerations. This comparison focuses on the deprotection step, providing available quantitative data, detailed experimental protocols for kinetic analysis, and visual representations of the underlying chemical processes and workflows.

Comparative Deprotection Kinetics

The following table summarizes the deprotection conditions and reported kinetics for the 2'-O-Diethoxymethyl acetal (B89532) (represented by the structurally similar 2′-O-[4-(N-methylamino)benzyloxy]methyl group due to lack of specific data for the diethoxymethyl group), TBDMS, and TOM protecting groups. It is important to note that direct comparison of kinetics is influenced by the specific reaction conditions.

Protecting GroupReagentTemperatureTime
2'-O-Acetal (MABOM proxy)0.1 M Acetic Acid90°C15 minutes[1]
2'-O-TBDMS1 M TBAF in THFRoom Temp.12-24 hours[2]
TEA·3HF65°C1.5 hours[3]
2'-O-TOMAMA (Ammonia/Methylamine)65°C10 minutes[4][5]

Experimental Protocols

To accurately determine and compare the deprotection kinetics of different 2'-hydroxyl protecting groups, a standardized experimental protocol is essential. The following outlines a general methodology using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Objective: To determine the deprotection half-life (t₁/₂) of a 2'-O-protected adenosine derivative.

Materials:

  • 2'-O-protected adenosine derivative (e.g., 2'-O-Diethoxymethyl adenosine, 2'-O-TBDMS-adenosine, 2'-O-TOM-adenosine)

  • Deprotection reagent (e.g., appropriate acidic solution, TBAF solution, or AMA solution)

  • Quenching solution

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Reference standard (unprotected adenosine)

Procedure:

  • Reaction Setup:

    • Dissolve a known concentration of the 2'-O-protected adenosine derivative in a suitable solvent.

    • Initiate the deprotection reaction by adding the specific deprotection reagent at a defined temperature.

  • Time-Point Sampling:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a suitable quenching agent to stop the deprotection process.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Separate the protected and deprotected adenosine using a suitable gradient elution method.

    • Monitor the elution profile at a specific wavelength (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak areas corresponding to the protected and deprotected adenosine at each time point.

    • Calculate the percentage of deprotected adenosine over time.

    • Plot the natural logarithm of the concentration of the protected species versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life of the deprotection reaction using the formula: t₁/₂ = 0.693 / k.

Visualizing Deprotection and Experimental Workflow

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the deprotection reaction of 2'-O-Diethoxymethyl adenosine and a typical experimental workflow for kinetic analysis.

Protected_A 2'-O-Diethoxymethyl Adenosine Intermediate Protonated Intermediate Protected_A->Intermediate Acid Catalyst H_ion H+ Deprotected_A Adenosine Intermediate->Deprotected_A Cleavage Byproducts Byproducts Intermediate->Byproducts

Deprotection of 2'-O-Diethoxymethyl Adenosine.

Start Start: 2'-Protected Adenosine Solution Add_Reagent Add Deprotection Reagent Start->Add_Reagent Reaction Incubate at Constant Temperature Add_Reagent->Reaction Sample Take Aliquots at Time Intervals Reaction->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Analyze Analyze Data (Calculate Half-life) HPLC->Analyze

Workflow for Deprotection Kinetic Analysis.

References

A Comparative Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: 2'-Diethoxymethyl Acetals vs. 2'-TBDMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic RNA is paramount for its application in therapeutics, diagnostics, and basic research. A critical factor influencing the final purity of an RNA oligonucleotide is the choice of the 2'-hydroxyl protecting group on the phosphoramidite (B1245037) monomers used during solid-phase synthesis. For decades, the tert-butyldimethylsilyl (TBDMS) group has been a widely used standard. However, acetal-based protecting groups, such as 2'-Diethoxymethyl (DEMA), have emerged as promising alternatives. This guide provides an objective comparison of RNA synthesis utilizing 2'-TBDMS versus acetal-based protecting groups, with a focus on the resulting RNA purity, supported by experimental data and detailed protocols.

While direct, quantitative head-to-head purity data for 2'-DEMA is limited in publicly available literature, we can draw strong inferences from closely related 2'-acetal protecting groups, such as 2'-bis(acetoxyethoxy)-methyl ether (2'-ACE) and 2-cyanoethoxymethyl (CEM). These comparisons consistently demonstrate the potential for acetal (B89532) protecting groups to yield RNA of higher purity, particularly for longer sequences, due to advantages in coupling efficiency and deprotection conditions.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance differences between 2'-TBDMS and 2'-acetal protecting groups, with data for acetals drawn from studies on 2'-ACE and 2'-CEM as proxies for 2'-DEMA.

Feature2'-t-Butyldimethylsilyl (TBDMS)2'-Acetal Protecting Groups (e.g., DEMA, ACE, CEM)
Coupling Efficiency Good, but can be sterically hindered, leading to lower coupling yields (>98%)[1]Generally higher due to reduced steric hindrance, often achieving >99% coupling efficiency[2]
Deprotection Conditions Requires a dedicated fluoride-based deprotection step (e.g., TEA·3HF or TBAF), which can be harsh.Typically removed under mild acidic conditions, which can be gentler on the RNA backbone[2]
Purity of Crude RNA Purity is often lower, especially for longer oligonucleotides, due to cumulative coupling inefficiencies.Higher crude purity is often observed, which simplifies downstream purification[1][2]
Side Reactions Risk of 2'- to 3'-silyl group migration during phosphoramidite synthesis, leading to the incorporation of non-natural 2'-5' linkages.The acetal linkage is generally more stable to the conditions that cause silyl (B83357) migration.
Handling Standard, well-established protocols are widely available.May require specific handling and deprotection protocols different from the TBDMS standard.

Mandatory Visualization

Below are diagrams illustrating the chemical structures and deprotection pathways for RNA synthesized with 2'-TBDMS and a representative 2'-acetal (2'-DEMA) protecting group, as well as a generalized experimental workflow for comparing RNA purity.

cluster_TBDMS 2'-TBDMS Deprotection cluster_DEMA 2'-DEMA (Acetal) Deprotection TBDMS_protected 2'-O-TBDMS Ribonucleoside Deprotected_RNA Deprotected 2'-OH RNA TBDMS_protected->Deprotected_RNA Deprotection Fluoride (B91410) Fluoride Source (e.g., TEA·3HF) Fluoride->TBDMS_protected DEMA_protected 2'-O-DEMA Ribonucleoside Deprotected_RNA2 Deprotected 2'-OH RNA DEMA_protected->Deprotected_RNA2 Deprotection Acid Mild Acid (e.g., Acetic Acid) Acid->DEMA_protected

Caption: Deprotection pathways for 2'-TBDMS and 2'-DEMA.

cluster_workflow Experimental Workflow for Purity Comparison start Synthesize RNA Oligonucleotide synthesis_TBDMS Using 2'-TBDMS Phosphoramidites start->synthesis_TBDMS synthesis_DEMA Using 2'-DEMA Phosphoramidites start->synthesis_DEMA deprotection_TBDMS Cleavage and Base Deprotection + Fluoride Treatment synthesis_TBDMS->deprotection_TBDMS deprotection_DEMA Cleavage and Base Deprotection + Mild Acid Treatment synthesis_DEMA->deprotection_DEMA purification Purification (e.g., HPLC or PAGE) deprotection_TBDMS->purification deprotection_DEMA->purification analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) purification->analysis end Compare Purity Data analysis->end

Caption: Workflow for comparing RNA purity.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of RNA using both 2'-TBDMS and a representative 2'-acetal chemistry are provided below.

Protocol 1: RNA Synthesis and Deprotection using 2'-TBDMS Chemistry

This protocol is a standard method for RNA synthesis using 2'-TBDMS protected phosphoramidites.

I. Solid-Phase RNA Synthesis

  • Synthesis: The RNA oligonucleotide is assembled on a solid support (e.g., CPG) using a standard automated DNA/RNA synthesizer.

  • Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidites of A, C, G, and U are used.

  • Coupling: A slightly longer coupling time (e.g., 6-10 minutes) compared to DNA synthesis is typically employed to ensure high coupling efficiency[3].

  • Capping, Oxidation, and Detritylation: Standard protocols for capping (acetic anhydride), oxidation (iodine/water/pyridine), and detritylation (trichloroacetic acid in dichloromethane) are followed for each cycle.

II. Cleavage and Deprotection

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (1:1, v/v) at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.

  • Supernatant Collection: The supernatant containing the crude, 2'-TBDMS protected RNA is collected, and the support is washed with RNase-free water. The solutions are combined and lyophilized.

  • 2'-TBDMS Deprotection: The dried oligonucleotide is resuspended in anhydrous dimethyl sulfoxide (B87167) (DMSO). Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours[4].

  • Quenching and Desalting: The reaction is quenched with an appropriate buffer and the fully deprotected RNA is desalted using ethanol (B145695) precipitation or a desalting column.

III. Purification and Analysis

  • Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) (ion-exchange or reversed-phase).

  • Analysis: The purity of the final product is assessed by analytical HPLC and mass spectrometry (LC-MS).

Protocol 2: RNA Synthesis and Deprotection using 2'-Acetal Chemistry (Representative Protocol)

This protocol is based on methods used for 2'-ACE, which is a well-documented acetal-based protecting group. The deprotection steps would be similar for other acid-labile acetals like 2'-DEMA.

I. Solid-Phase RNA Synthesis

  • Synthesis: The RNA oligonucleotide is assembled on a solid support using an automated synthesizer.

  • Phosphoramidites: 5'-O-silyl-2'-O-acetal-3'-O-(methyl-N,N-diisopropylamino) phosphoramidites are used.

  • Coupling: Coupling times are generally shorter than for TBDMS, often less than 2 minutes, due to reduced steric hindrance[2].

  • Capping, Oxidation, and Detritylation: Standard capping and oxidation steps are used. Detritylation of the 5'-silyl group is achieved using a fluoride source under neutral conditions.

II. Cleavage and Deprotection

  • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using a solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF.

  • Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine at 55°C for 10-15 minutes. This step cleaves the RNA from the support and removes the exocyclic amine protecting groups[5].

  • 2'-Acetal Deprotection: The 2'-protected RNA is then treated with a mild acidic buffer (e.g., pH 3.8) at 60°C for 30 minutes to remove the 2'-acetal groups[2].

  • Desalting: The fully deprotected RNA is desalted.

III. Purification and Analysis

  • Purification: The crude RNA is purified by PAGE or HPLC.

  • Analysis: The purity of the final product is assessed by analytical HPLC and LC-MS.

Conclusion

The choice between 2'-TBDMS and 2'-acetal protecting groups for RNA synthesis has a significant impact on the final purity of the product. While 2'-TBDMS is a long-standing and reliable chemistry, the harsh deprotection conditions and potential for side reactions can compromise the purity of the final RNA oligonucleotide, especially for longer sequences. Acetal-based protecting groups, such as 2'-DEMA and its better-documented relatives 2'-ACE and 2'-CEM, offer the advantages of higher coupling efficiencies and milder deprotection protocols. These benefits can lead to a higher yield of the full-length product and a cleaner crude product, simplifying the purification process and ultimately providing RNA of higher purity for demanding applications in research and drug development. For the synthesis of long and complex RNA molecules, the evidence suggests that acetal-based chemistries are a superior choice.

References

A Cost-Benefit Analysis of N,N-dimethylformamidine-2'-deoxyadenosine (dmf-dA) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups for nucleoside phosphoramidites is a critical decision in oligonucleotide synthesis, directly impacting synthesis efficiency, product purity, and overall cost. This guide provides a detailed cost-benefit analysis of N,N-dimethylformamidine-2'-deoxyadenosine (dmf-dA), comparing its performance and cost against standard and alternative protecting groups for deoxyadenosine (B7792050).

The use of the dimethylformamidine (dmf) protecting group for adenosine (B11128) (dmf-dA) in oligonucleotide synthesis presents a classic trade-off between speed of deprotection and chemical stability. While the dmf group offers advantages in rapid deprotection protocols, its inherent lability poses significant challenges, particularly the risk of depurination, which can compromise the integrity of the final oligonucleotide product.

Executive Summary

The primary benefit of the dmf protecting group is its compatibility with fast deprotection strategies, most notably the use of Ammonium (B1175870) Hydroxide (B78521)/MethylAmine (AMA). This allows for significantly reduced post-synthesis processing times. However, the dmf group on deoxyadenosine is notoriously unstable under the acidic conditions of the detritylation step in oligonucleotide synthesis. This instability leads to a higher rate of depurination, the cleavage of the bond between the purine (B94841) base and the sugar, resulting in chain cleavage and the formation of truncated oligonucleotide sequences.

Cost Comparison of Deoxyadenosine Phosphoramidites

The cost of phosphoramidites is a significant factor in the overall expense of oligonucleotide synthesis. The following table provides an approximate cost comparison of deoxyadenosine phosphoramidites with different protecting groups. Prices are based on publicly available information from various suppliers and are subject to change.

Phosphoramidite (B1245037)Protecting GroupSupplier Example(s)Price (USD/gram)Notes
dmf-dA-CE Phosphoramidite DimethylformamidineNot widely availableN/ANot a standard commercial product due to its high lability. The lack of availability is a major factor in its limited use.
Bz-dA-CE Phosphoramidite BenzoylThermo Fisher, Sigma-Aldrich~$50 - $150The industry standard for oligonucleotide synthesis. Offers a good balance of stability and deprotection efficiency with standard reagents.[1][2][3]
dbf-dA-CE Phosphoramidite Di-n-butylformamidineSpecialty suppliers>$1000A more stable alternative to dmf-dA, offering resistance to depurination while still being compatible with faster deprotection methods. Its high cost is a major drawback.
dmf-dG-CE Phosphoramidite DimethylformamidineSigma-Aldrich, ChemPep~$20 - $40While not a dA phosphoramidite, its use in combination with Bz-dA allows for rapid AMA deprotection of the entire oligonucleotide.[4][5]

Performance Comparison: Stability vs. Deprotection Speed

The choice of protecting group involves a critical balance between stability during synthesis and the ease and speed of removal post-synthesis.

Parameterdmf-dABz-dA (Standard)dbf-dA (Alternative)
Stability Low: The dmf group on adenosine is highly susceptible to cleavage under acidic conditions, leading to a high rate of depurination.[6]High: The benzoyl group is stable under the conditions of oligonucleotide synthesis, resulting in low rates of depurination.High: The di-n-butylformamidine group is significantly more stable than dmf, providing enhanced resistance to depurination.
Deprotection Speed Fast: Compatible with rapid deprotection reagents like AMA, allowing for deprotection in as little as 10 minutes at 65°C.[1][2][3]Standard: Requires longer deprotection times with standard reagents like ammonium hydroxide (e.g., several hours at elevated temperatures).Fast: Compatible with rapid deprotection methods, similar to other formamidine-based protecting groups.
Coupling Efficiency Typically high (>99%), comparable to other standard phosphoramidites, assuming the phosphoramidite is of high quality and used under anhydrous conditions.Typically high (>99%), the benchmark for efficient oligonucleotide synthesis.Typically high (>99%), assuming high-quality reagent.
Side Reactions High risk of depurination: This is the primary drawback, leading to truncated sequences and reduced yield of the full-length product. The risk can be mitigated by using milder deblocking agents like Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA).[6]Low risk of side reactions: A well-established and reliable protecting group.Low risk of depurination: Offers a significant advantage over dmf-dA in this regard.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Chemistry)

The solid-phase synthesis of oligonucleotides follows a four-step cycle for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid, typically 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in dichloromethane. The resulting trityl cation is washed away. For labile protecting groups like dmf-dA, the use of the milder acid DCA is recommended to minimize depurination.[6]

  • Coupling: The next phosphoramidite monomer is activated by a weak acid (e.g., tetrazole or DCI) and then couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is highly efficient, typically exceeding 99%.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection Protocols

Standard Deprotection (for Bz-protected oligonucleotides):

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure: The solid support is treated with ammonium hydroxide for several hours (e.g., 8-16 hours) at an elevated temperature (e.g., 55°C) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

Fast Deprotection (AMA Protocol for dmf-protected oligonucleotides):

  • Reagent: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous MethylAmine (40%).[2][3]

  • Procedure:

    • Cleavage from the solid support can be achieved in as little as 5 minutes at room temperature.

    • Deprotection of the nucleobases is typically completed in 10 minutes at 65°C.[1][2][3]

  • Important Note: The use of AMA requires that deoxycytidine be protected with an acetyl (Ac) group instead of a benzoyl (Bz) group to prevent a transamination side reaction.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the standard oligonucleotide synthesis workflow and a decision-making process for selecting the appropriate adenosine protecting group.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Next Cycle Capping 3. Capping Coupling->Capping Next Cycle Oxidation 4. Oxidation Capping->Oxidation Next Cycle Oxidation->Deblocking Next Cycle Deprotection Post-Synthesis Deprotection & Cleavage Oxidation->Deprotection Start Start Synthesis Start->Deblocking Purification Purification Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Standard automated oligonucleotide synthesis workflow.

Protecting_Group_Decision Start Start: Select Adenosine Protecting Group Fast_Deprotection Is fast deprotection (e.g., AMA) required? Start->Fast_Deprotection Depurination_Risk Is the sequence prone to depurination? Fast_Deprotection->Depurination_Risk Yes Use_Bz_dA Use Standard Bz-dA Fast_Deprotection->Use_Bz_dA No Cost_Constraint Are there strict cost constraints? Depurination_Risk->Cost_Constraint Yes Use_dmf_dG_with_Bz_dA Use dmf-dG with Bz-dA for fast deprotection Depurination_Risk->Use_dmf_dG_with_Bz_dA No Use_dbf_dA Use dbf-dA (High Cost) Cost_Constraint->Use_dbf_dA No Cost_Constraint->Use_dmf_dG_with_Bz_dA Yes Avoid_dmf_dA Avoid dmf-dA due to instability and unavailability Use_Bz_dA->Avoid_dmf_dA Use_dbf_dA->Avoid_dmf_dA Use_dmf_dG_with_Bz_dA->Avoid_dmf_dA

Decision tree for selecting a deoxyadenosine protecting group.

Conclusion and Recommendations

The cost-benefit analysis of dmf-dA for oligonucleotide synthesis is heavily weighted towards the "cost" side, primarily due to its inherent instability and the significant risk of depurination. The potential benefit of faster deprotection is largely outweighed by the high probability of compromising the quality and yield of the final product. Furthermore, the lack of commercial availability of dmf-dA phosphoramidite makes its use impractical for most researchers.

For standard applications, Bz-dA remains the protecting group of choice , offering a reliable and cost-effective solution.

For applications where fast deprotection is a priority , the recommended strategy is to use a combination of dmf-dG, Ac-dC, and Bz-dA . This approach allows for the use of the rapid AMA deprotection protocol without the stability issues associated with dmf-dA.

For sequences that are particularly sensitive to depurination , and where cost is less of a concern, dbf-dA offers a robust, albeit expensive, alternative that combines stability with the potential for rapid deprotection.

References

Decoding Purification: A Comparative Guide to HPLC and PAGE for Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthetic oligonucleotides is paramount. The presence of failure sequences (n-1, n-2 mers) and other impurities from chemical synthesis can significantly impact the accuracy and reproducibility of downstream applications, from PCR and sequencing to antisense therapies.[1][2] This guide provides an in-depth comparison of two gold-standard purification techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), with a special focus on oligonucleotides containing modifications such as 2-Diethoxymethyl adenosine (B11128).

The choice between HPLC and PAGE is not always straightforward and depends on a variety of factors including the length of the oligonucleotide, the nature of any modifications, the required purity level, and the desired final yield.[3]

Performance Metrics: HPLC vs. PAGE

A quantitative comparison reveals the distinct advantages and trade-offs of each method. HPLC, particularly Ion-Exchange (IEX) and Reversed-Phase (RP-HPLC), offers a balance of purity, yield, and scalability, while PAGE provides the highest resolution for applications demanding exceptional purity.[4][5]

Performance MetricHPLC (High-Performance Liquid Chromatography)PAGE (Polyacrylamide Gel Electrophoresis)Key Considerations
Purity >85% (RP-HPLC) to >95% (IEX-HPLC)[6][7]Up to 99%[5]PAGE offers superior resolution, effectively separating n-1 mers from the full-length product.[2]
Yield 50-70%[4]20-50%[4]The complex extraction process from the gel matrix in PAGE often leads to lower product recovery.[5]
Resolution Good to Excellent. IEX-HPLC separates based on charge (length), while RP-HPLC separates on hydrophobicity.[8][9]Excellent. Unmatched for resolving oligonucleotides with single-base differences.[10]PAGE is the method of choice for applications where the removal of failure sequences is critical.[11]
Sample Loading Capacity High. Readily scalable for large-scale therapeutic production.[12][13]Low to Moderate. Limited by the thickness and dimensions of the gel.[14]HPLC is the preferred method for large-scale synthesis required for therapeutic or diagnostic applications.[15]
Analysis Time Rapid. Can be fully automated for high throughput.[15]Time-consuming. Involves multiple manual steps including gel running, visualization, excision, and elution.[16]Automation of HPLC systems significantly reduces hands-on time.
Compatibility with Modifications Generally high. RP-HPLC is excellent for hydrophobic modifications.[6]Can be incompatible with certain modifications, such as some fluorophores and thiols, due to the harsh conditions (urea).[3][16]The 2-Diethoxymethyl adenosine modification, being relatively hydrophobic, is well-suited for RP-HPLC purification.
Recommended Oligo Length Ideal for oligos <50 bases (RP-HPLC). IEX-HPLC can be used for longer oligos (40-100 bases).[6][9]Recommended for oligos >40-60 bases where purity is critical.[4][17]The resolution of RP-HPLC decreases with increasing oligonucleotide length.[6]

Experimental Workflows

Understanding the procedural steps of each technique is crucial for implementation and for appreciating the sources of variation in performance.

HPLC Purification Workflow

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For oligonucleotides, two primary modes are used: Ion-Exchange (IEX) and Reversed-Phase (RP). IEX separates oligonucleotides based on the number of phosphate (B84403) groups, making it effective for separating by length.[9] RP-HPLC, on the other hand, separates based on hydrophobicity, which is particularly useful for modified oligonucleotides.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification CrudeOligo Crude Oligo DissolvedOligo Dissolve in Mobile Phase A CrudeOligo->DissolvedOligo Injection Inject Sample DissolvedOligo->Injection Column HPLC Column (e.g., C18 for RP) Injection->Column Gradient Gradient Elution (Increasing Organic Solvent) Column->Gradient Detection UV Detector (260 nm) Gradient->Detection Fractionation Fraction Collector Detection->Fractionation Analysis Purity Analysis (Analytical HPLC/MS) Fractionation->Analysis Drying Lyophilization Analysis->Drying PureOligo Pure Oligo Drying->PureOligo

HPLC Purification Workflow for Modified Oligonucleotides.
PAGE Purification Workflow

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) separates single-stranded DNA molecules based on their size with single-base resolution.[10] The process involves running the oligonucleotide sample through a polyacrylamide gel matrix containing a denaturant like urea. Shorter fragments move faster through the gel. The desired full-length band is then visualized, physically excised from the gel, and the oligonucleotide is eluted from the gel matrix.

PAGE_Workflow cluster_prep Sample Preparation cluster_page Electrophoresis cluster_elution Elution & Recovery CrudeOligo Crude Oligo LoadingBuffer Mix with Denaturing Loading Buffer CrudeOligo->LoadingBuffer LoadGel Load onto Urea-PAGE Gel LoadingBuffer->LoadGel Electrophoresis Run Gel LoadGel->Electrophoresis Visualize Visualize Bands (UV Shadowing) Electrophoresis->Visualize Excise Excise Full-Length Band Visualize->Excise CrushSoak Crush & Soak Gel Slice Excise->CrushSoak Filter Filter to Remove Acrylamide CrushSoak->Filter Precipitate Ethanol (B145695) Precipitation Filter->Precipitate PureOligo Pure Oligo Precipitate->PureOligo

PAGE Purification Workflow for Modified Oligonucleotides.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is suitable for the purification of oligonucleotides, including those with hydrophobic modifications like this compound, typically up to 50 bases in length.[6]

  • Column: A reversed-phase column (e.g., C18 or C8) with a particle size and pore size suitable for oligonucleotides.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage over 30-40 minutes. For a 20-mer, a gradient of 5% to 30% Acetonitrile might be appropriate. The exact gradient should be optimized based on the hydrophobicity of the oligonucleotide.

  • Flow Rate: Typically 1.0 mL/min for analytical scale and scaled up accordingly for preparative runs.

  • Detection: UV absorbance at 260 nm.

  • Procedure: a. Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B). b. Dissolve the crude oligonucleotide in Mobile Phase A. c. Inject the sample onto the column. d. Run the gradient elution. The full-length product, being more hydrophobic, will elute later than the shorter failure sequences. e. Collect fractions corresponding to the major peak. f. Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry. g. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Denaturing PAGE Purification

This protocol is recommended for applications requiring the highest purity, especially for longer oligonucleotides (>40 bases).[4]

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, depending on oligo length) containing 7-8 M Urea in 1X TBE buffer.

  • Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat at 95°C for 3-5 minutes and then snap-cool on ice to denature.[18]

  • Electrophoresis: a. Pre-run the gel for 15-30 minutes at a constant voltage (e.g., 200-300V).[18] b. Load the denatured sample into the wells. c. Run the gel until the loading dye (e.g., bromophenol blue) has migrated to the desired position.

  • Visualization and Excision: a. Carefully remove the gel from the plates and place it on a fluorescent TLC plate or use a UV lamp to visualize the oligonucleotide bands via UV shadowing.[18] b. Excise the band corresponding to the full-length product using a clean scalpel.

  • Elution: a. Crush the excised gel slice and place it in an elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA). b. Incubate overnight at 37°C with shaking to allow the oligonucleotide to diffuse out of the gel matrix.[18]

  • Recovery: a. Separate the elution buffer from the gel fragments by filtration or centrifugation. b. Desalt the eluted oligonucleotide using a method like ethanol precipitation or a desalting column. c. Resuspend the purified oligonucleotide pellet in nuclease-free water.

Conclusion and Recommendations

The choice between HPLC and PAGE is a critical decision in the workflow of oligonucleotide synthesis and application.

Decision_Tree Start Start: Need to Purify Modified Oligo Purity Is >95% Purity (n-1 removal) Critical? Start->Purity Length Is Oligo Length > 50 bases? Purity->Length No PAGE Choose PAGE Purity->PAGE Yes Yield Is High Yield (>50%) a Priority? Length->Yield No Length->PAGE Yes Scale Is this for Large-Scale Production? Yield->Scale No HPLC Choose HPLC (IEX or RP) Yield->HPLC Yes Scale->HPLC Yes Scale->HPLC No, but consider HPLC for better yield

Decision guide for choosing a purification method.
  • Choose PAGE when the absolute highest purity is required, especially for applications sensitive to n-1 sequences like cloning, crystallography, or in vivo studies, and when working with longer oligonucleotides (>50 bases).[5] Be prepared for lower yields.

  • Choose HPLC for a robust, scalable, and faster purification that provides high purity suitable for most applications, including PCR, sequencing, and diagnostics.[15][19] It is the method of choice for large-scale production and for oligonucleotides with hydrophobic modifications like this compound.[6][12] For oligonucleotides with this specific modification, RP-HPLC is particularly advantageous due to the increased hydrophobicity it imparts, leading to excellent separation from failure sequences.

References

Unveiling the Epitranscriptome: A Comparative Guide to N6-methyladenosine (m6A) and 2'-O-methylation (Nm) and Their Impact on RNA Biology

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of epitranscriptomics has revealed a complex layer of gene regulation mediated by chemical modifications to RNA. These modifications, akin to the epigenetic marks on DNA, dynamically influence RNA structure and function, thereby controlling cellular processes and offering novel avenues for therapeutic intervention. This guide provides a comparative analysis of two of the most prevalent internal mRNA modifications: N6-methyladenosine (m6A) and 2'-O-methylation (Nm). We delve into their distinct effects on RNA structure, their functional consequences for RNA-protein interactions and translation, and the experimental approaches used to elucidate their roles.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in nearly every aspect of the mRNA life cycle, from splicing and nuclear export to translation and decay.[1] This reversible and dynamic modification is installed by a "writer" complex, removed by "eraser" demethylases, and its effects are mediated by "reader" proteins that specifically recognize the m6A mark.[1][2][3] In contrast, 2'-O-methylation (Nm) involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[4][5] While highly abundant in non-coding RNAs like rRNA and tRNA, Nm is also found at internal sites within mRNA, where it contributes to the fine-tuning of RNA structure and function.[4]

Structural Impact: Shaping the RNA Landscape

The structural consequences of m6A and Nm modifications are fundamental to their biological functions. The addition of a methyl group at the N6 position of adenosine (B11128) can directly alter RNA secondary structure. For instance, m6A is known to destabilize Watson-Crick base pairing, creating a "structural switch" that can expose binding sites for RNA-binding proteins (RBPs).[1][6] This localized unwinding can promote a transition to a more single-stranded conformation in the vicinity of the modification.[6][7]

Conversely, 2'-O-methylation tends to stabilize RNA structures. The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[4][5] This conformational preference enhances the stability of RNA duplexes.[4] Studies have shown that Nm can preferentially stabilize alternative secondary structures in which the modified nucleotide is paired, thereby influencing the dynamic ensemble of RNA conformations.[5]

ModificationEffect on Duplex StabilityConformational PreferenceKey Structural Outcome
N6-methyladenosine (m6A) Destabilizing (by 0.5-1.7 kcal/mol in duplexes)[6][7]Favors single-stranded regions"m6A-switch" mechanism, exposing RBP binding sites[1][2]
2'-O-methylation (Nm) Stabilizing (by ~0.2 kcal/mol per modification)[4]C3'-endo ribose pucker (A-form helix)[4][5]Enhanced stability of helical regions[4]
Functional Consequences: A Tale of Two Modifications

The distinct structural alterations induced by m6A and Nm lead to divergent functional outcomes, primarily through the modulation of RNA-protein interactions.

The "m6A-switch" mechanism is a prime example of how this modification regulates protein binding. By destabilizing local RNA structure, m6A can unmask binding motifs for specific reader proteins, such as those from the YTH domain family (e.g., YTHDF1, YTHDF2, YTHDF3) and other RBPs like HNRNPC and HNRNPG.[1][2] These interactions, in turn, dictate the fate of the modified mRNA, influencing its splicing, translation efficiency, and decay rate.[1][2]

2'-O-methylation can also influence protein binding, but through a different mechanism. The increased structural rigidity conferred by Nm can either enhance or inhibit the binding of proteins, depending on the specific structural requirements of the RBP. For example, the stabilization of a particular RNA conformation by Nm might create an optimal binding pocket for one protein while preventing the binding of another that prefers a more flexible or different structure.[4]

ModificationPrimary Functional RoleMechanism of ActionExamples of Interacting Proteins
N6-methyladenosine (m6A) Regulation of mRNA splicing, export, translation, and decay[1]Altering RNA structure to recruit or repel RNA-binding proteins ("m6A readers")[1][2]YTHDF1, YTHDF2, YTHDF3, HNRNPC, HNRNPG[1][2]
2'-O-methylation (Nm) Fine-tuning of RNA structure for translation, splicing, and innate immunity[4]Stabilizing specific RNA conformations to modulate protein binding[4][5]Ribosomal proteins, splicing factors[4]

Experimental Protocols

Understanding the effects of RNA modifications requires a combination of sophisticated experimental techniques.

Mapping RNA Modifications
  • m6A-seq (MeRIP-seq): This antibody-based sequencing method is the gold standard for transcriptome-wide mapping of m6A. It involves fragmenting total RNA, immunoprecipitating the m6A-containing fragments with an m6A-specific antibody, and then sequencing the enriched fragments.

  • RiboMeth-seq: This method is used to map 2'-O-methylation sites. It leverages the resistance of Nm sites to alkaline hydrolysis. RNA is subjected to controlled alkaline fragmentation, and the resulting fragments are sequenced. The positions of Nm are identified as gaps in the sequencing reads.[4]

Structural Analysis
  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of RNA molecules in solution. It can provide detailed insights into the conformational changes induced by modifications like m6A and Nm.[5][6]

  • Nuclease Mapping: This technique uses enzymes that cleave RNA in a structure-dependent manner (e.g., single-strand specific or double-strand specific nucleases) to probe the secondary structure of RNA. Changes in the cleavage pattern upon modification can reveal alterations in the RNA fold.[6]

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate the mechanism of the "m6A-switch" and a typical experimental workflow for studying RNA modifications.

m6A_switch Unmodified_RNA RNA Hairpin (Binding Site Masked) m6A_RNA m6A Modification (Hairpin Destabilized) Unmodified_RNA->m6A_RNA Exposed_Site Binding Site Exposed m6A_RNA->Exposed_Site Bound_Complex RBP-RNA Complex Exposed_Site->Bound_Complex RBP RNA-Binding Protein (e.g., HNRNPC) RBP->Bound_Complex

Caption: The "m6A-switch" mechanism.

experimental_workflow Start Isolate Total RNA Modification_Mapping Transcriptome-wide Mapping (e.g., m6A-seq or RiboMeth-seq) Start->Modification_Mapping Identify_Sites Identify Specific Modification Sites Modification_Mapping->Identify_Sites Structural_Analysis In vitro Structural Analysis (NMR, Nuclease Mapping) Identify_Sites->Structural_Analysis Functional_Assay Functional Assays (e.g., RBP binding, Translation assay) Identify_Sites->Functional_Assay Data_Integration Integrate Data to Determine Structure-Function Relationship Structural_Analysis->Data_Integration Functional_Assay->Data_Integration

References

Validating the Incorporation of 2-Diethoxymethyl Adenosine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of modified nucleoside incorporation into oligonucleotides is a critical step in ensuring the efficacy and safety of novel therapeutic and diagnostic agents. 2-Diethoxymethyl adenosine (B11128), an analog of adenosine, is one such modification that requires rigorous analytical techniques to confirm its presence and quantity within a synthetic DNA or RNA strand. Mass spectrometry (MS) stands out as a premier method for this purpose, offering high sensitivity and specificity.[1]

This guide provides an objective comparison of mass spectrometry techniques for validating the incorporation of 2-Diethoxymethyl adenosine, complete with experimental protocols and supporting data.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The two most common mass spectrometry ionization techniques for analyzing oligonucleotides are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[1] The choice between them often depends on the specific requirements of the analysis, such as the length of the oligonucleotide and the desired level of quantitative accuracy.

Table 1: Quantitative Performance Comparison of MALDI-TOF MS and ESI-MS for Oligonucleotide Analysis

FeatureMALDI-TOF MSESI-MS (typically coupled with LC)
Mass Accuracy Good for shorter oligonucleotides (<50 bases).Excellent for a wide range of oligonucleotide lengths.[1]
Resolution Decreases for longer oligonucleotides (>50 bases).[1]Maintains high resolution for longer oligonucleotides.[1]
Sensitivity High (femtomole to low picomole range).[1]High (femtomole to picomole range).[1]
Throughput High.[1]Lower than MALDI-TOF, but can be automated.[1]
Salt Tolerance Reasonably tolerant.[1]Sensitive to salts and detergents, requiring sample cleanup.[1]
Fragmentation Less controlled, primarily yields intact molecular ions.Controlled fragmentation (MS/MS) allows for sequencing.

Experimental Protocols

Accurate validation of this compound incorporation requires meticulous sample preparation and analysis. Below are detailed methodologies for both LC-ESI-MS/MS and MALDI-TOF MS.

Protocol 1: Validation by LC-ESI-MS/MS

This method is ideal for obtaining high-resolution mass data and confirming the location of the modification through fragmentation analysis.

1. Enzymatic Digestion of the Oligonucleotide:

  • To a solution of the modified oligonucleotide (approximately 1-5 µg) in nuclease-free water, add a mixture of enzymes such as snake venom phosphodiesterase and alkaline phosphatase.
  • Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion into individual nucleosides.
  • After digestion, precipitate the enzymes by adding a solvent like acetonitrile (B52724) and centrifuge the sample. The supernatant will contain the nucleosides.

2. Liquid Chromatography (LC) Separation:

  • Use a reverse-phase C18 column for separation.[2]
  • Employ a gradient elution method with two mobile phases:
  • Mobile Phase A: An aqueous solution with a volatile salt like ammonium (B1175870) acetate (B1210297) (e.g., 25mM).[2]
  • Mobile Phase B: Acetonitrile.[2]
  • The gradient can be programmed to separate the more polar unmodified nucleosides from the modified this compound.

3. ESI-MS/MS Analysis:

  • Operate the mass spectrometer in positive ion mode.[3]
  • Use Multiple Reaction Monitoring (MRM) for targeted analysis.
  • Precursor Ion: The expected m/z for protonated this compound is 370.17 (C15H23N5O6 + H+).
  • Product Ion: A characteristic fragment is the protonated base, which for 2-Diethoxymethyl adenine (B156593) would be expected at m/z 238.13 (C10H15N5O2 + H+), resulting from the neutral loss of the deoxyribose sugar (116 Da).[4]
  • Monitor the transition of 370.17 -> 238.13 to specifically detect the modified nucleoside.

4. Data Analysis:

  • Confirm the incorporation by the presence of a peak at the expected retention time and with the correct mass-to-charge ratio.
  • Quantify the incorporation level by comparing the peak area of the modified nucleoside to that of an unmodified nucleoside (e.g., deoxyadenosine).

Protocol 2: Validation by MALDI-TOF MS

This method is well-suited for rapid screening and confirmation of the total mass of the intact oligonucleotide.

1. Sample Preparation:

  • Mix the intact oligonucleotide sample with a MALDI matrix solution (e.g., 3-hydroxypicolinic acid).
  • Spot the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals.[1]

2. Mass Spectrometry Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.
  • Acquire the mass spectrum by irradiating the sample spot with a laser.[1]

3. Data Analysis:

  • Determine the molecular weight of the oligonucleotide from the major peak in the spectrum.
  • Compare the observed mass with the theoretical mass calculated for the sequence containing this compound. A match confirms the incorporation.[1]

Data Presentation: Expected Mass Shifts

The key to mass spectrometry validation is the detection of a precise mass shift corresponding to the modification.

Table 2: Theoretical Monoisotopic Masses of Unmodified and Modified Adenosine

NucleosideMolecular FormulaMonoisotopic Mass (Da)Expected Protonated Ion [M+H]+
DeoxyadenosineC10H13N5O4267.0968268.1046
2-Diethoxymethyl deoxyadenosineC15H23N5O6369.1648370.1726
Mass Difference C5H10O2 102.0680 102.0680

Alternative Validation Methods

While mass spectrometry is highly effective, other methods can also be used, each with its own strengths and weaknesses.

Table 3: Comparison of Validation Methods

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Direct measurement of mass-to-charge ratio.High specificity, quantitative, provides direct evidence.[1]Requires specialized equipment, can be sensitive to sample purity.[1]
Enzymatic Assays Relies on the ability of polymerases to incorporate the modified nucleotide.[1]Can be high-throughput, relatively inexpensive.Indirect evidence, may not be quantitative.
Sanger Sequencing Termination of DNA synthesis upon incorporation of a modified nucleotide.Provides sequence context.May not work for all modifications, can be labor-intensive.
Next-Generation Sequencing (NGS) Can identify modifications that cause specific signatures (e.g., stalls in reverse transcription).[5]High-throughput, genome-wide analysis.Indirect detection, requires orthogonal validation.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the incorporation of this compound using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Oligo Oligonucleotide with This compound Digestion Enzymatic Digestion Oligo->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC HPLC Separation Nucleosides->LC MS ESI-MS/MS Analysis LC->MS Data Mass Spectrum MS->Data Validation Confirmation of Incorporation Data->Validation cluster_direct Direct Detection cluster_indirect Indirect / Inferential Methods MS Mass Spectrometry (High Confidence) Validation Validation of Incorporation MS->Validation Confirms Mass Enzymatic Enzymatic Assays Enzymatic->Validation Infers Function Sequencing Sequencing-Based Methods (NGS) Sequencing->Validation Suggests Location

References

A Comparative Guide to the Stability of 2'-O-Protecting Groups in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of 2'-O-protecting group is a critical determinant of success in the chemical synthesis of RNA. This guide provides an objective comparison of the three most prominent 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE). We will delve into their comparative stability under various conditions, supported by available experimental data, and provide detailed experimental protocols for key stability assays.

The 2'-hydroxyl group of ribonucleosides is reactive and requires protection during solid-phase synthesis to prevent unwanted side reactions, such as chain cleavage and migration of the phosphodiester linkage. An ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling efficiency of phosphoramidite (B1245037) monomers, and be cleanly removable under mild conditions that do not compromise the integrity of the final RNA oligonucleotide.

Comparative Stability and Performance

The choice of a 2'-O-protecting group significantly impacts the yield, purity, and overall efficiency of RNA synthesis. Below is a comparative overview of the TBDMS, TOM, and ACE protecting groups.

TBDMS (tert-butyldimethylsilyl)

The TBDMS group has been a longstanding choice for 2'-OH protection in RNA synthesis. However, it is not without its drawbacks. The TBDMS group is known to be susceptible to migration between the 2' and 3' hydroxyl positions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[1][2] Furthermore, it is not completely stable under the basic conditions required for the removal of nucleobase protecting groups, which can result in premature deprotection and subsequent cleavage of the RNA chain.[1][3]

TOM (triisopropylsilyloxymethyl)

The TOM protecting group was developed as an improvement upon the TBDMS group.[2] Structurally related to TBDMS, the TOM group features a spacer between the nucleoside and the bulky silyl (B83357) group, which reduces steric hindrance during the coupling step.[1][4] This leads to higher coupling efficiencies and allows for shorter reaction times, a significant advantage in the synthesis of long RNA oligonucleotides.[1][4] The acetal (B89532) linkage in the TOM group also prevents the problematic 2' to 3' migration observed with TBDMS.[2][4] It is stable under both basic and weakly acidic conditions.[1][2]

ACE (bis(2-acetoxyethoxy)methyl)

The 2'-ACE chemistry introduces a different strategy, employing an acid-labile orthoester protecting group in conjunction with a 5'-silyl protecting group.[1][5] A key advantage of the ACE group is the stability of the 2'-O-protected RNA, which allows for purification and storage of the oligonucleotide with the protecting groups still attached.[5][6] The 2'-ACE-protected RNA is also water-soluble and resistant to nuclease degradation.[6] During the standard base deprotection step, the acetyl groups on the orthoester are removed, rendering the protecting group approximately 10 times more labile to acid.[7] This allows for a final, mild acidic deprotection step to yield the final RNA product.[1][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the performance of TBDMS, TOM, and ACE protecting groups.

Protecting GroupTypical Coupling TimeCoupling Efficiency (per step)Key AdvantagesKey Disadvantages
TBDMS Up to 6 minutes[1][4]~97-98%[4]Well-established chemistryProne to 2'-3' migration, instability in basic conditions, steric hindrance leading to longer coupling times[1][2][4]
TOM ~2.5 minutes[4]>99%[8]High coupling efficiency, shorter coupling times, prevents 2'-3' migration, stable in basic and weakly acidic conditions[1][2][4]Requires fluoride (B91410) for deprotection
ACE < 60 seconds[7]Comparable to DNA synthesis (>99%)[6]Fast coupling, high yield, nuclease resistance of protected RNA, mild deprotection, purification with protecting groups on[6][7]Requires a different synthesis strategy (5'-silyl protection)
Protecting GroupDeprotection Conditions
TBDMS 1. Aqueous ammonia/ethanol or methylamine (B109427) for base deprotection.[3] 2. Tetrabutylammonium fluoride (TBAF) in THF or triethylamine (B128534) trihydrofluoride (TEA·3HF) for 2'-OH deprotection.[1][3]
TOM 1. Ammonium (B1175870) hydroxide/methylamine (AMA) or ethanolic methylamine (EMAM) for base deprotection.[8][9] 2. 1 M TBAF in THF for 2'-OH deprotection.[1][4]
ACE 1. Methylamine for base deprotection and modification of the ACE group.[6] 2. Mildly acidic buffer (e.g., 100 mM acetic acid, pH 3.8) at 60 °C for 30 minutes for 2'-OH deprotection.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of protecting group stability.

Nuclease Resistance Assay

This protocol is adapted from a method for assessing aptamer integrity in fetal bovine serum (FBS) and can be used to compare the nuclease resistance of RNA oligonucleotides with different 2'-O-protecting groups.

Materials:

  • RNA oligonucleotides with TBDMS, TOM, and ACE (and a deprotected control)

  • 20% Fetal Bovine Serum (FBS) in a suitable buffer (e.g., PBS)

  • Nuclease-free water

  • Loading buffer (e.g., 8 M urea, 20% glycerol, 1x TBE, 0.05% bromophenol blue)

  • Proteinase K

  • Denaturing polyacrylamide gel (e.g., 8%)

  • Ethidium (B1194527) bromide or other nucleic acid stain

  • UV transilluminator

Procedure:

  • Incubate 0.5 µM of each RNA oligonucleotide with 20% FBS at room temperature. As a control, incubate the same amount of each oligonucleotide in nuclease-free water.[10]

  • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr), stop the reaction by transferring an aliquot into a loading buffer and storing it at -20 °C.[10]

  • Before loading onto the gel, treat the collected samples with 1 mg/mL of Proteinase K for 20 minutes at 37 °C to digest the nucleases.[10]

  • Analyze the samples on an 8% denaturing polyacrylamide gel containing 8 M urea.[10]

  • Stain the gel with ethidium bromide and visualize the bands under UV light to assess the integrity of the RNA oligonucleotides over time.[10]

Chemical Stability Assay (Acidic and Basic Conditions)

This protocol can be used to assess the stability of the protected RNA oligonucleotides under acidic and basic conditions that mimic the deprotection steps.

Materials:

  • Protected RNA oligonucleotides (TBDMS, TOM, ACE)

  • Acidic solution (e.g., 80% acetic acid, or a buffer at pH 3.8)

  • Basic solution (e.g., ammonium hydroxide/ethanol (3:1), or a buffer at a higher pH)

  • Quenching solution (e.g., a neutral buffer)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC

  • UV spectrophotometer or other detection system

Procedure:

  • Incubate a known concentration of each protected RNA oligonucleotide in the acidic or basic solution at a specific temperature (e.g., room temperature or 55°C).

  • At various time points, take aliquots of the reaction and quench the degradation by neutralizing the solution.

  • Analyze the aliquots by denaturing PAGE or HPLC to separate the intact oligonucleotide from any degradation products.

  • Quantify the amount of intact oligonucleotide at each time point using a UV spectrophotometer or by integrating the peak areas from the HPLC chromatogram.

  • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life of each protected RNA under the tested conditions.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows in RNA synthesis and stability testing.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Cleavage start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Protected Monomer) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->detritylation Next cycle cleavage Cleavage from Support & Base Deprotection repeat->cleavage End of Synthesis oh_deprotection 2'-OH Deprotection cleavage->oh_deprotection purification Purification oh_deprotection->purification final_rna Final RNA Oligonucleotide purification->final_rna

Figure 1. Automated RNA Synthesis and Deprotection Workflow.

Stability_Assay_Workflow cluster_nuclease Nuclease Resistance Assay cluster_chemical Chemical Stability Assay start Start with Protected RNA Oligonucleotides (TBDMS, TOM, ACE) incubation_nuclease Incubate with Fetal Bovine Serum start->incubation_nuclease incubation_chemical Incubate in Acidic or Basic Solution start->incubation_chemical sampling_nuclease Take samples at different time points incubation_nuclease->sampling_nuclease analysis_nuclease Analyze by Denaturing PAGE sampling_nuclease->analysis_nuclease result Compare Degradation Kinetics and Half-lives analysis_nuclease->result sampling_chemical Take samples at different time points incubation_chemical->sampling_chemical analysis_chemical Analyze by PAGE or HPLC sampling_chemical->analysis_chemical analysis_chemical->result

Figure 2. Workflow for Comparative Stability Assays.

Conclusion

The selection of a 2'-O-protecting group is a critical decision in RNA synthesis, with significant implications for the efficiency of the synthesis and the quality of the final product. For routine synthesis, particularly of longer oligonucleotides, TOM -protected phosphoramidites offer a clear advantage over the traditional TBDMS chemistry due to their higher coupling efficiency and prevention of isomeric impurities. For applications requiring the highest purity, nuclease resistance during handling, and the flexibility of purification with the protecting groups on, the ACE chemistry presents a powerful and innovative alternative. Researchers should carefully consider the specific requirements of their application, including the length of the RNA, the desired purity, and the available instrumentation, when choosing the most appropriate 2'-O-protecting group.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Diethoxymethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Diethoxymethyl adenosine (B11128), a modified nucleoside. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The disposal of 2-Diethoxymethyl adenosine should be managed through your institution's hazardous waste management program. All chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified individual.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Unless a thorough hazard assessment has determined otherwise, this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) must be disposed of as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated waste container. For example, keep halogenated and non-halogenated solvent wastes separate, as their disposal costs and methods can differ significantly[1].

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect waste in a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Your institution's Environmental Health and Safety (EHS) department may provide specific hazardous waste labels.

  • Keep Containers Closed: Waste containers must remain closed except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage before it must be collected by EHS (often up to 12 months, provided the volume limit is not exceeded)[2][3].

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Follow their specific procedures for requesting a waste collection.

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain.

  • Do NOT discard this compound in the regular trash.

  • Do NOT allow the chemical to evaporate in a fume hood as a means of disposal[1][3].

III. Spill Management

In the event of a spill of this compound, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning the spill, put on the appropriate PPE, including gloves, eye protection, and a lab coat.

  • Contain the Spill: Use a chemical spill kit to absorb the spilled material. Work from the outside of the spill inwards.

  • Collect and Dispose: Place the absorbent material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's policies.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Diethoxymethyl adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Diethoxymethyl adenosine (B11128)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Diethoxymethyl adenosine. The following procedures are based on best practices for handling similar adenosine analogs and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular reagent.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with side protection or Face ShieldMust comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.
Hands Chemical-resistant gloves (e.g., Nitrile)Tested according to EN 374. Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Body Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for operations with a risk of generating dust or aerosols.Follow institutional guidelines for respirator use.
Handling and Storage

Safe handling and storage are critical to prevent contamination and degradation of the compound, as well as to ensure personnel safety.

General Handling Precautions:

  • Avoid all personal contact, including inhalation of dust or vapors[1][2].

  • Work in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Do not eat, drink, or smoke in the laboratory[1][2][3].

  • Wash hands thoroughly with soap and water after handling[1][2][4].

  • Launder contaminated work clothes separately from other laundry[1][2][3].

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area[2][3].

  • Keep containers tightly sealed when not in use[1][2][3][5].

  • Store away from incompatible materials, such as strong oxidizing agents[6].

  • Follow the storage temperature recommendations provided on the product insert, which is often at room temperature in the continental US, but may vary elsewhere[5][7].

Spill and Emergency Procedures

Immediate and appropriate response to a spill is essential to mitigate risks.

Spill Size Procedure
Minor Spill 1. Remove all sources of ignition. 2. Clean up spills immediately. 3. Wear appropriate PPE. 4. For dry spills, use dry clean-up procedures to avoid generating dust. Collect residues and place in a sealed, labeled container for disposal. 5. For wet spills, absorb with an inert material and place in a labeled container for disposal. 6. Wash the spill area with soap and water.
Major Spill 1. Evacuate the area and alert others. 2. Contact your institution's emergency response team. 3. Control personal contact by wearing appropriate protective clothing. 4. Prevent the spill from entering drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists[5].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes[6].

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Treatment Methods:

  • Dispose of contents and container in accordance with local, regional, and national regulations[5][8].

  • Do not dispose of with household garbage or allow the product to reach the sewage system[5].

  • Contaminated packaging should be treated as the substance itself and disposed of accordingly[9].

  • Consult your institution's environmental health and safety office for specific disposal guidelines.

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent for analogs) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Labeled Containers F->G H Doff and Dispose/Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

Logical Relationship for Spill Response

This diagram outlines the decision-making process in the event of a chemical spill.

Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Minor Minor Spill Assess->Minor Contained & Manageable Major Major Spill Assess->Major Large, Uncontained, or Hazardous Cleanup Follow Minor Spill Cleanup Procedure Minor->Cleanup Evacuate Evacuate Area and Alert Supervisor/EHS Major->Evacuate

Caption: Decision tree for responding to a chemical spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。